5-(Furan-2-yl)-dC CEP
Description
Structure
2D Structure
Properties
Molecular Formula |
C50H54N5O9P |
|---|---|
Molecular Weight |
900.0 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-(furan-2-yl)-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C50H54N5O9P/c1-34(2)55(35(3)4)65(62-30-14-28-51)64-44-31-46(54-32-42(43-19-13-29-60-43)47(53-49(54)57)52-48(56)36-15-9-7-10-16-36)63-45(44)33-61-50(37-17-11-8-12-18-37,38-20-24-40(58-5)25-21-38)39-22-26-41(59-6)27-23-39/h7-13,15-27,29,32,34-35,44-46H,14,30-31,33H2,1-6H3,(H,52,53,56,57)/t44-,45+,46+,65?/m0/s1 |
InChI Key |
BXTXNXZAVQZNCR-KIAHVEAYSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)C7=CC=CO7 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)C7=CC=CO7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(Furan-2-yl)-2'-deoxycytidine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of 5-(Furan-2-yl)-2'-deoxycytidine phosphoramidite, a modified nucleoside of significant interest for the development of therapeutic oligonucleotides and advanced biological research. The introduction of a furan moiety at the 5-position of deoxycytidine can modulate the biophysical properties of DNA, such as thermal stability and resistance to nuclease degradation, and can also serve as a versatile handle for further chemical modifications.
The synthetic strategy outlined herein begins with the commercially available 2'-deoxyuridine and proceeds through a series of protection, halogenation, and cross-coupling reactions to construct the desired nucleoside, which is then converted to the corresponding phosphoramidite for use in automated oligonucleotide synthesis.
Overall Synthetic Workflow
The synthesis of 5-(Furan-2-yl)-2'-deoxycytidine phosphoramidite is a multi-step process that begins with the protection of the hydroxyl groups of 2'-deoxyuridine. The protected nucleoside is then iodinated at the 5-position of the pyrimidine ring. The resulting 5-iodo-2'-deoxyuridine is subsequently converted to the corresponding 5-iodo-2'-deoxycytidine derivative. A key step in this synthesis is the palladium-catalyzed Suzuki cross-coupling reaction to introduce the furan-2-yl group. Following the successful coupling, the protecting groups are removed, and the 5'-hydroxyl group is selectively protected with a dimethoxytrityl (DMT) group. The final step involves the phosphitylation of the 3'-hydroxyl group to yield the target phosphoramidite.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of analogous 5-substituted pyrimidine nucleosides. Researchers should adapt and optimize these procedures as necessary for their specific laboratory conditions.
Step 1: Synthesis of 3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxyuridine
This step involves the protection of the 3' and 5' hydroxyl groups of 2'-deoxyuridine using tert-butyldimethylsilyl chloride (TBDMSCl) to prevent unwanted side reactions in subsequent steps.
Materials:
-
2'-Deoxyuridine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2'-deoxyuridine (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Slowly add a solution of TBDMSCl (2.2 eq) in anhydrous DMF to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the title compound.
Step 2: Synthesis of 3',5'-Di-O-tert-butyldimethylsilyl-5-iodo-2'-deoxyuridine
This protocol describes the regioselective iodination at the C5 position of the protected deoxyuridine.
Materials:
-
3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxyuridine
-
Iodine (I₂)
-
N-Iodosuccinimide (NIS)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxyuridine (1.0 eq) in anhydrous DCM.
-
Add N-Iodosuccinimide (1.2 eq) and a catalytic amount of Iodine to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours in the dark.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with saturated aqueous Na₂S₂O₃ solution to quench excess iodine.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the iodinated product.
Step 3: Synthesis of N⁴-Benzoyl-3',5'-Di-O-tert-butyldimethylsilyl-5-iodo-2'-deoxycytidine
This three-part procedure converts the protected 5-iodo-2'-deoxyuridine into the corresponding protected 5-iodo-2'-deoxycytidine derivative.
Materials:
-
3',5'-Di-O-tert-butyldimethylsilyl-5-iodo-2'-deoxyuridine
-
Phosphorus oxychloride (POCl₃)
-
1,2,4-Triazole
-
Anhydrous Acetonitrile (MeCN)
-
Aqueous Ammonia (NH₄OH)
-
Dioxane
-
Benzoic anhydride (Bz₂O)
-
Anhydrous Pyridine
Procedure:
-
Activation: To a solution of 1,2,4-triazole (4.0 eq) in anhydrous MeCN, add POCl₃ (1.5 eq) at 0 °C and stir for 30 minutes. Then, add a solution of 3',5'-Di-O-tert-butyldimethylsilyl-5-iodo-2'-deoxyuridine (1.0 eq) in anhydrous MeCN and stir at room temperature for 2-3 hours.
-
Amination: Cool the reaction mixture to 0 °C and add aqueous NH₄OH. Stir at room temperature for 3-4 hours.
-
Benzoylation: Concentrate the reaction mixture and dissolve the residue in anhydrous pyridine. Add benzoic anhydride (1.5 eq) and stir at room temperature for 12-16 hours.
-
Quench the reaction with water and extract with EtOAc.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the crude product by silica gel column chromatography.
Step 4: Synthesis of N⁴-Benzoyl-3',5'-Di-O-tert-butyldimethylsilyl-5-(Furan-2-yl)-2'-deoxycytidine (Suzuki Coupling)
This is the key step to introduce the furan moiety via a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
N⁴-Benzoyl-3',5'-Di-O-tert-butyldimethylsilyl-5-iodo-2'-deoxycytidine
-
Furan-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Celite
Procedure:
-
To a degassed solution of N⁴-Benzoyl-3',5'-Di-O-tert-butyldimethylsilyl-5-iodo-2'-deoxycytidine (1.0 eq) in a mixture of 1,4-dioxane and water (4:1), add furan-2-boronic acid (1.5 eq), Na₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.1 eq).
-
Heat the reaction mixture at 80-90 °C under an inert atmosphere (Argon or Nitrogen) for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with EtOAc.
-
Concentrate the filtrate and partition between EtOAc and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Step 5: Synthesis of 5-(Furan-2-yl)-2'-deoxycytidine
This step involves the removal of the silyl and benzoyl protecting groups.
Materials:
-
N⁴-Benzoyl-3',5'-Di-O-tert-butyldimethylsilyl-5-(Furan-2-yl)-2'-deoxycytidine
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanolic ammonia (7N)
Procedure:
-
Dissolve N⁴-Benzoyl-3',5'-Di-O-tert-butyldimethylsilyl-5-(Furan-2-yl)-2'-deoxycytidine (1.0 eq) in anhydrous THF.
-
Add TBAF solution (2.5 eq) and stir at room temperature for 4-6 hours.
-
Monitor the deprotection of the silyl groups by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in methanolic ammonia and stir at room temperature for 16-24 hours to remove the benzoyl group.
-
Concentrate the solution and purify the crude product by silica gel column chromatography to obtain the unprotected nucleoside.
Step 6: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-5-(Furan-2-yl)-2'-deoxycytidine
This protocol describes the selective protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, which is essential for automated DNA synthesis.
Materials:
-
5-(Furan-2-yl)-2'-deoxycytidine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Pyridine
-
Methanol (MeOH)
Procedure:
-
Co-evaporate 5-(Furan-2-yl)-2'-deoxycytidine (1.0 eq) with anhydrous pyridine.
-
Dissolve the residue in anhydrous pyridine and add DMT-Cl (1.1 eq).
-
Stir the reaction at room temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a small amount of MeOH.
-
Concentrate the mixture and partition the residue between DCM and saturated aqueous NaHCO₃ solution.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by silica gel column chromatography.
Step 7: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-5-(Furan-2-yl)-2'-deoxycytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
This final step converts the protected nucleoside into its phosphoramidite derivative.
Materials:
-
5'-O-(4,4'-Dimethoxytrityl)-5-(Furan-2-yl)-2'-deoxycytidine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 5'-O-(4,4'-Dimethoxytrityl)-5-(Furan-2-yl)-2'-deoxycytidine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add DIPEA (2.5 eq) to the solution.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC and ³¹P NMR spectroscopy.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude phosphoramidite by silica gel column chromatography, eluting with a solvent system containing a small amount of triethylamine (e.g., 1-2%) to prevent decomposition on the silica gel.
-
Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to obtain the final phosphoramidite as a white foam.
Data Presentation
The following tables summarize the expected yields for each step of the synthesis, based on literature reports for analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of Intermediates
| Step | Product | Starting Material | Expected Yield (%) |
| 1 | 3',5'-Di-O-TBDMS-2'-deoxyuridine | 2'-Deoxyuridine | 85 - 95 |
| 2 | 3',5'-Di-O-TBDMS-5-iodo-2'-deoxyuridine | 3',5'-Di-O-TBDMS-2'-deoxyuridine | 80 - 90 |
| 3 | N⁴-Benzoyl-3',5'-Di-O-TBDMS-5-iodo-2'-deoxycytidine | 3',5'-Di-O-TBDMS-5-iodo-2'-deoxyuridine | 60 - 75 |
| 4 | N⁴-Benzoyl-3',5'-Di-O-TBDMS-5-(Furan-2-yl)-2'-deoxycytidine | N⁴-Benzoyl-3',5'-Di-O-TBDMS-5-iodo-2'-deoxycytidine | 70 - 85 |
| 5 | 5-(Furan-2-yl)-2'-deoxycytidine | N⁴-Benzoyl-3',5'-Di-O-TBDMS-5-(Furan-2-yl)-2'-deoxycytidine | 75 - 90 |
Table 2: Synthesis of the Final Phosphoramidite
| Step | Product | Starting Material | Expected Yield (%) |
| 6 | 5'-O-DMT-5-(Furan-2-yl)-2'-deoxycytidine | 5-(Furan-2-yl)-2'-deoxycytidine | 80 - 90 |
| 7 | 5'-O-DMT-5-(Furan-2-yl)-2'-deoxycytidine-3'-O-phosphoramidite | 5'-O-DMT-5-(Furan-2-yl)-2'-deoxycytidine | 85 - 95 |
Conclusion
The synthetic route detailed in this technical guide provides a robust and adaptable methodology for the preparation of 5-(Furan-2-yl)-2'-deoxycytidine phosphoramidite. By leveraging well-established protection strategies and a key palladium-catalyzed cross-coupling reaction, this valuable building block can be efficiently synthesized for its incorporation into custom oligonucleotides. The availability of this modified phosphoramidite will undoubtedly facilitate further research into the structure-activity relationships of modified nucleic acids and accelerate the development of novel oligonucleotide-based therapeutics and diagnostic tools.
An In-depth Technical Guide on the Core Mechanism of Action of 5-(Furan-2-yl)-dC CEP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 5-(Furan-2-yl)-dC CEP is understood to be a custom-synthesized, modified nucleoside phosphoramidite. In this context, "dC" signifies deoxycytidine, "5-(Furan-2-yl)" indicates a furan-2-yl moiety attached at the 5th position of the cytosine base, and "CEP" refers to a cyanoethyl phosphoramidite group. This molecule is not a therapeutic agent with a pharmacological mechanism of action in the traditional sense. Instead, it is a specialized chemical building block designed for the automated synthesis of modified oligonucleotides.
The "mechanism of action" of this compound is its chemical reactivity within the well-established phosphoramidite cycle for solid-phase DNA synthesis. Its purpose is to be incorporated at specific sites within a growing DNA strand, thereby introducing a novel chemical functionality—the furan group. This guide details the chemical mechanism by which this phosphoramidite is utilized in oligonucleotide synthesis and explores the potential functional consequences of incorporating a furan-2-yl modification into a DNA duplex.
Core Mechanism of Action: The Phosphoramidite Synthesis Cycle
The synthesis of custom oligonucleotides is a cyclic process where each cycle adds one nucleotide to the growing chain. This process is highly efficient and automated.[1][2] The this compound molecule participates in this four-step cycle just as standard dA, dG, dC, and T phosphoramidites do. The cycle proceeds in the 3' to 5' direction.[3]
The four primary steps are:
-
Deblocking (Detritylation): The cycle begins with a solid support-bound nucleoside chain. The 5'-hydroxyl group of the terminal nucleoside is protected by a dimethoxytrityl (DMT) group. This DMT group is removed by treatment with a mild acid, such as trichloroacetic acid (TCA), exposing the 5'-hydroxyl group for the next reaction.[3][4]
-
Coupling: The activated 5-(Furan-2-yl)-dC phosphoramidite is delivered to the solid support along with an activator, typically a weak acid like tetrazole. The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that readily couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[1][5]
-
Capping: The coupling reaction is highly efficient (typically >99%), but a small percentage of the 5'-hydroxyl groups may fail to react. To prevent these unreacted chains from elongating in subsequent cycles and generating deletion mutants, they are permanently blocked. This is achieved by acetylating the unreacted 5'-hydroxyl groups using reagents like acetic anhydride and N-methylimidazole.[3][4]
-
Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate triester. This is accomplished by treating the support-bound DNA with an oxidizing agent, typically an iodine solution in the presence of water and a weak base.[1][4]
Following oxidation, the cycle repeats with the deblocking of the newly added nucleotide, continuing until the desired sequence is synthesized.
Potential Impact of the 5-(Furan-2-yl) Modification
Modifications at the C5 position of pyrimidines are a common strategy to alter the properties of DNA without disrupting the Watson-Crick base pairing.[6] While specific data for the furan-2-yl modification is not publicly available, we can infer its potential effects based on the known impacts of other C5 substitutions.
-
Duplex Stability: Bulky hydrophobic groups at the C5 position can increase the thermal stability (melting temperature, Tm) of DNA duplexes by enhancing base stacking interactions. For instance, C5-propynyl modifications are known to significantly increase the thermal and mechanical stability of DNA.[7] The aromatic furan ring may offer similar stabilizing effects.
-
Chemical Reactivity: The furan moiety is an electron-rich aromatic ring that can participate in various chemical reactions, including cycloadditions. This introduces a chemically reactive handle into the DNA, which could be used for cross-linking to other molecules or for studying DNA damage mechanisms.
-
Structural Probing: The furan group can serve as a spectroscopic or structural probe. Its unique electronic properties may be detectable by fluorescence or other spectroscopic methods, and its presence could aid in the X-ray crystallographic phasing of DNA-protein complexes, similar to selenium-modified DNA.[8]
Quantitative Data
Quantitative analysis in this context relates to the efficiency of the synthesis process and the properties of the resulting modified oligonucleotide.
Table 1: Effect of Coupling Efficiency on Final Oligonucleotide Yield
The overall yield of full-length oligonucleotide is highly dependent on the coupling efficiency at each step. Even a small decrease in efficiency per cycle results in a significant reduction in the final product.[9]
| Coupling Efficiency per Cycle | Theoretical Max. Yield of a 20-mer (%) | Theoretical Max. Yield of a 50-mer (%) | Theoretical Max. Yield of a 100-mer (%) |
| 98.0% | 68.1 | 36.4 | 13.3 |
| 99.0% | 82.6 | 61.0 | 36.6 |
| 99.5% | 90.9 | 78.1 | 60.6 |
| 99.8% | 96.3 | 90.5 | 81.9 |
Calculated as (Coupling Efficiency)(Number of couplings) x 100. A 20-mer has 19 couplings.
Table 2: Representative Thermal Stability (Tm) Data for C5-Modified DNA:RNA Hybrids
This table presents example data for other C5 modifications to illustrate their potential impact on duplex stability, a key parameter for antisense and siRNA applications. The values represent the change in melting temperature (ΔTm) per modification compared to an unmodified duplex.
| C5 Modification on Deoxyuridine | ΔTm per Modification (°C) | Reference |
| 5-Propynyl | +1.7 | [10] |
| 5-Methyl | +0.5 | Generic Value |
| 5-Bromo | +0.3 | Generic Value |
| 5-Fluoro | +0.5 | [11] |
| 5-(Furan-2-yl) | Hypothesized to be positive | N/A |
Experimental Protocols
The following is a generalized protocol for using a modified phosphoramidite like this compound in an automated DNA synthesizer.
Protocol 1: Automated Oligonucleotide Synthesis
-
Preparation:
-
Dissolve the this compound in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M).
-
Install the vial on a designated port on the automated DNA synthesizer.
-
Ensure all other standard reagents (A, C, G, T phosphoramidites, activator, capping reagents, oxidizer, deblocking solution) are fresh and sufficient.
-
Program the desired oligonucleotide sequence into the synthesizer, specifying the custom base at the required position(s).
-
-
Synthesis:
-
Initiate the synthesis run on the desired scale (e.g., 1 µmol).
-
The synthesizer will automatically perform the phosphoramidite cycle (Deblocking, Coupling, Capping, Oxidation) for each nucleotide in the sequence.[12]
-
Monitor the trityl cation release after each deblocking step to assess coupling efficiency in real-time.[3]
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, transfer the solid support (e.g., CPG beads) to a vial.
-
Add a concentrated solution of ammonium hydroxide (or a milder base if the modification is base-labile).
-
Heat the sealed vial at a specified temperature (e.g., 55°C) for several hours (e.g., 8-12 hours). This cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases.
-
-
Purification:
-
Filter the solution to remove the solid support.
-
Dry the ammoniacal solution to yield the crude oligonucleotide pellet.
-
Redissolve the pellet in an appropriate buffer.
-
Purify the full-length product from truncated failure sequences using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
-
Quantification and Analysis:
-
Measure the absorbance of the purified oligonucleotide at 260 nm (A260) to determine its concentration.[9]
-
Verify the mass and purity of the final product using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry or Electrospray Ionization (ESI) mass spectrometry.[13]
-
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. atdbio.com [atdbio.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. C-5 Propynyl Modifications Enhance the Mechanical Stability of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syntheses of Pyrimidine-Modified Seleno-DNAs as Stable Antisense Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Furan-Modified Deoxycytidine Analogs in DNA Damage Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The study of DNA damage and repair is fundamental to understanding carcinogenesis, aging, and the mechanisms of action for various therapeutic agents. Modified nucleosides are invaluable tools in this field, serving as probes to investigate DNA-protein interactions, DNA repair pathways, and the structural consequences of DNA lesions. While direct research on 5-(Furan-2-yl)-dC is not extensively documented in publicly available literature, the broader class of furan-containing molecules and their impact on DNA integrity is a significant area of study. This guide provides an in-depth overview of how furan derivatives, as exemplified by the conceptual 5-(Furan-2-yl)-dC, are utilized to explore the landscape of DNA damage. The focus will be on the genotoxic mechanisms of furan and the application of synthetic furan-modified oligonucleotides in creating specific DNA lesions for research purposes.
Introduction: Furan and its Genotoxic Potential
Furan, a heterocyclic organic compound, is recognized as a potent hepatotoxicant and carcinogen in rodents.[1][2] It is found in various heat-treated foods and industrial products.[2][3] The carcinogenicity of furan is primarily attributed to its metabolic activation by cytochrome P450 enzymes, particularly CYP2E1, into the highly reactive metabolite, cis-2-butene-1,4-dial (BDA).[1][2] BDA is an electrophilic species that readily reacts with cellular nucleophiles, including DNA bases, to form DNA adducts.[1][4] These adducts are a form of DNA damage that can disrupt normal cellular processes like replication and transcription, leading to mutations and potentially cancer if not repaired.
The genotoxic effects of furan and its metabolite BDA have been demonstrated in various studies, showing an increase in chromosomal aberrations, micronucleus formation, and DNA damage in cell lines exposed to these compounds.[1][3]
Mechanism of Furan-Induced DNA Damage
The primary mechanism of furan-induced genotoxicity involves the formation of BDA, which then forms covalent adducts with DNA nucleobases. BDA can react with deoxyadenosine (dA), deoxyguanosine (dG), and deoxycytidine (dC).[1][4] The reaction of BDA with dC is of particular interest in the context of 5-(Furan-2-yl)-dC. While the specific adduct formed by BDA and dC has been characterized in vitro, its detection in vivo has been challenging.[1][5]
The formation of these adducts introduces structural distortions in the DNA double helix, which can be recognized by the cellular DNA repair machinery. If these adducts are not efficiently repaired, they can lead to mispairing during DNA replication, resulting in mutations.
Below is a diagram illustrating the metabolic activation of furan and its subsequent reaction with a DNA base.
Synthetic Furan-Modified Oligonucleotides in DNA Damage Studies
To overcome the challenge of studying specific DNA lesions in a complex cellular environment, researchers synthesize oligonucleotides containing specific modifications at defined positions. A furan-modified nucleoside, such as a conceptual 5-(Furan-2-yl)-dC, can be incorporated into a synthetic DNA strand. This allows for the creation of a site-specific DNA lesion.
One innovative application of this approach is the use of furan-modified oligonucleotides to induce DNA inter-strand cross-links (ICLs).[6][7] ICLs are highly cytotoxic lesions that covalently link the two strands of the DNA double helix, preventing their separation and thereby blocking replication and transcription.[6]
The methodology involves incorporating an acyclic furan-containing nucleoside into a DNA strand. Upon selective oxidation of the furan moiety in situ, a highly reactive species is generated that instantly reacts with a complementary base on the opposing strand, forming a stable ICL.[6] This technique provides a powerful tool to study the mechanisms of ICL repair, which is a critical pathway in cancer chemotherapy resistance.[6]
The workflow for using furan-modified oligonucleotides to study DNA ICLs is depicted below.
Quantitative Data on Furan-Induced DNA Damage
The following tables summarize quantitative data from studies on furan-induced cytotoxicity and genotoxicity.
Table 1: In Vitro Cytotoxicity and Genotoxicity of Furan
| Cell Line | Furan Concentration (µM) | Duration of Exposure | Observed Effects | Reference |
| TM3 Leydig Cells | 750, 1500, 3000 | 24 hours | Reduced cell viability, increased LDH activity, increased apoptosis, increased chromosomal aberrations, comet, and micronucleus formation. | [3] |
| TM4 Sertoli Cells | 750, 1500, 3000 | 24 hours | Decreased cell viability, increased lactate dehydrogenase activity, increased lipid peroxidation, DNA damage, and apoptosis. | [8] |
Table 2: In Vivo DNA Adduct Formation and Genotoxicity of Furan in Rats
| Furan Dose (mg/kg bw) | Tissue | 14C-Furan Adducts/109 Nucleotides | Genotoxic Effects | Reference |
| 0.1 | Liver | 16.5 ± 7.4 | - | [1] |
| 2.0 | Liver | 325.2 ± 212.7 | Dose-related increase in chromosomal aberrations in splenocytes. | [1][5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., TM3 Leydig cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of furan (e.g., 750, 1500, 3000 µM) for a specified duration (e.g., 24 hours).[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Comet Assay (Single-Cell Gel Electrophoresis)
-
Cell Preparation: Treat cells with furan as described above.[3] Harvest and resuspend the cells in a low-melting-point agarose.
-
Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[3]
In Situ Furan Oxidation for ICL Formation
-
Oligonucleotide Synthesis: Synthesize a DNA oligonucleotide containing an acyclic furan-modified nucleoside using standard phosphoramidite chemistry.[6]
-
Duplex Formation: Anneal the furan-modified oligonucleotide with its complementary, unmodified DNA strand in a suitable buffer.
-
Oxidation: Add a selective oxidizing agent (e.g., N-bromosuccinimide) to the duplex solution to activate the furan moiety.[6]
-
Cross-Linking Reaction: The activated furan derivative will react with the complementary base on the opposing strand to form an ICL. The reaction is typically fast.[6]
-
Analysis: Analyze the formation of the cross-linked duplex using techniques such as denaturing polyacrylamide gel electrophoresis (PAGE), mass spectrometry, or HPLC.
Conclusion
While 5-(Furan-2-yl)-dC is not a widely documented specific compound in DNA damage literature, the principles of furan-induced genotoxicity and the application of furan-modified oligonucleotides provide a robust framework for its potential role. Furan's metabolic activation to the reactive intermediate BDA leads to the formation of DNA adducts, which are a primary source of its carcinogenic properties. Furthermore, the strategic incorporation of furan moieties into synthetic DNA offers a sophisticated method for creating site-specific DNA lesions, particularly inter-strand cross-links, enabling detailed studies of DNA repair mechanisms. This technical guide provides researchers and drug development professionals with a foundational understanding of how furan chemistry is leveraged to investigate the complex processes of DNA damage and repair.
References
- 1. Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Furan-Modified Nucleic Acids: A Technical Guide
An in-depth technical guide for researchers, scientists, and drug development professionals.
Executive Summary
Nucleic acid modifications are pivotal in the development of novel therapeutics and advanced molecular tools. Among these, furan-modified nucleic acids represent a powerful class of synthetic oligonucleotides designed for inducible, site-specific covalent cross-linking. The core of this technology lies in the furan moiety, a stable aromatic ring that can be selectively oxidized to a highly reactive 4-oxo-enal derivative.[1][2] This "masked" reactive group allows for precise control over the timing and location of a covalent bond formation between two nucleic acid strands. This guide provides an in-depth overview of the synthesis, biophysical properties, and applications of furan-modified nucleic acids, with a focus on their use as tools to investigate complex biological processes such as DNA repair.
The Chemistry of Furan-Mediated Cross-Linking
The fundamental principle of this technology is the conversion of a stable furan-containing nucleoside into a reactive electrophile upon demand.[1][2] The furan ring itself is relatively inert within the duplex environment. However, upon treatment with a mild oxidizing agent, such as N-bromosuccinimide (NBS), or through photosensitized generation of singlet oxygen, the furan is converted into a cis-2-butene-1,4-dial (a reactive 4-oxo-enal).[1][2] This electrophilic species reacts instantly with a nucleophilic exocyclic amine on a nearby base in the complementary strand, forming a stable interstrand cross-link (ICL).[1][3] Studies have shown a strong selectivity for cross-linking to complementary adenine (A) and cytosine (C) bases.[1]
The workflow for furan-mediated cross-linking is a controlled, multi-step process. It begins with the chemical synthesis of a furan-modified phosphoramidite, which is then incorporated into a specific position within an oligonucleotide sequence during solid-phase synthesis. This modified oligonucleotide can be hybridized to its target strand, and only upon the addition of an external trigger (the oxidant) does the cross-linking reaction proceed to completion.
Biophysical and Biochemical Properties
Thermodynamic Stability
The incorporation of synthetic modifications can affect the thermodynamic stability of a nucleic acid duplex. In the case of the commonly used acyclic furan-containing nucleoside, a significant destabilization of the duplex is observed prior to cross-linking.[1] This is attributed to the loss of hydrogen bonding and base stacking interactions that a natural nucleobase would provide. The melting temperature (Tm), the point at which half of the duplex molecules dissociate, is a key measure of this stability.
The table below summarizes the melting temperatures of DNA duplexes containing an acyclic furan-modified residue (represented as '2') compared to their unmodified counterparts. The data illustrates a consistent and significant drop in Tm, ranging from approximately 17°C to over 36°C, depending on the sequence context.
| Oligonucleotide Sequence (5'-3') | Complementary Base | Modified Duplex Tm (°C) | Unmodified Duplex Tm (°C) | ΔTm (°C) |
| CTGACGA2 ATGC | A | 30.9 | 48.1 | -17.2 |
| CTGACGA2 ATGC | C | 24.0 | 52.0 | -28.0 |
| CTGACGA2 ATGC | T | 30.0 | 49.7 | -19.7 |
| CTGACGA2 ATGC | G | 29.3 | 53.4 | -24.1 |
| CTGACGG2 GTGC | A | 40.1 | 56.7 | -16.6 |
| CTGACGG2 GTGC | C | 39.6 | 59.3 | -19.7 |
| CTGACGG2 GTGC | T | 36.1 | 53.1 | -17.0 |
| CTGACGG2 GTGC | G | 38.9 | 62.4 | -23.5 |
| CTGACGC2 CTGC | A | 30.5 | 53.7 | -23.2 |
| CTGACGC2 CTGC | C | 24.9 | 61.6 | -36.7 |
| CTGACGC2 CTGC | T | 32.5 | 56.3 | -23.8 |
| CTGACGC2 CTGC | G | 32.4 | 58.7 | -26.3 |
| CTGACGT2 TTGC | A | 29.2 | 49.7 | -20.5 |
| CTGACGT2 TTGC | C | 23.1 | 53.5 | -30.4 |
| CTGACGT2 TTGC | T | 27.3 | 47.2 | -19.9 |
| CTGACGT2 TTGC | G | 26.5 | 51.7 | -25.2 |
Conversely, once the covalent cross-link is formed, the resulting duplex is exceptionally stable. The melting temperature of the cross-linked product is significantly higher than even the original, unmodified duplex, and in many cases, a complete melting transition is not observed under standard experimental conditions, indicating a highly stable covalent linkage.[1] These cross-linked duplexes have been shown to be stable for several months without degradation when stored.[1]
Nuclease Resistance
While specific quantitative data on the nuclease resistance of oligonucleotides containing a single, un-cross-linked furan modification is limited, the properties of the resulting cross-linked duplex are more established. The formation of an interstrand cross-link inherently confers significant resistance to enzymatic degradation, as the covalent linkage prevents the strand separation required by many exonucleases. One study confirmed the selectivity of the cross-linking reaction towards complementary A and C bases through enzymatic digestion with exonuclease III.[1]
For applications requiring enhanced stability prior to cross-linking, furan moieties can be incorporated into nuclease-resistant backbones, such as Peptide Nucleic Acids (PNAs). PNAs are known for their high resistance to enzymatic degradation by both proteases and nucleases.[3][4]
Applications in Drug Development and Research
The ability to generate stable, site-specific ICLs makes furan-modified oligonucleotides invaluable tools for studying the cellular machinery that deals with this highly cytotoxic form of DNA damage. These synthetic ICLs serve as defined substrates for investigating complex DNA repair pathways, such as Nucleotide Excision Repair (NER) and the Fanconi Anemia (FA) pathway.
Probing DNA Repair Pathways
The Fanconi Anemia pathway is a critical DNA repair pathway responsible for resolving interstrand cross-links. A key event in this pathway is the recruitment of the FA core complex and the subsequent monoubiquitination of the FANCI-FANCD2 protein complex, which then coordinates downstream repair events.[5][6] Furan-modified oligonucleotides can be used to create stable ICLs within plasmid DNA or as linear duplexes. These substrates can then be introduced into cell extracts or used in assays with purified proteins to study the recruitment of FA proteins and the subsequent repair steps.
Similarly, the Nucleotide Excision Repair (NER) pathway is responsible for removing a wide range of bulky DNA lesions.[1][7] The UvrABC endonuclease system in prokaryotes and the corresponding XP protein complexes in eukaryotes recognize distortions in the DNA helix, excise the damaged segment, and resynthesize the correct sequence.[7][8] Furan-generated ICLs create a significant helical distortion that is recognized by the NER machinery, making them excellent substrates for in vitro NER assays.[8]
Experimental Protocols
Synthesis of Acyclic Furan-Containing Phosphoramidite
This protocol describes the synthesis of the phosphoramidite building block required for incorporating an acyclic furan modification into an oligonucleotide.[1]
Materials:
-
(S)-(+)-3,4-O-Isopropylidenedioxybutan-1-ol
-
p-Toluenesulfonyl chloride (pTsCl)
-
Pyridine
-
Lithium bromide (LiBr)
-
N,N-Dimethylformamide (DMF)
-
Furan
-
n-Butyllithium (BuLi)
-
Tetrahydrofuran (THF)
-
4 M HCl in THF
-
4,4'-Dimethoxytrityl chloride (DMTCl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Tosylation: Dissolve (S)-(+)-3,4-O-Isopropylidenedioxybutan-1-ol in pyridine at 0°C and add pTsCl (1.15 eq.). Stir for 2.5 hours. Extract the product to yield the tosylate.
-
Bromination: Treat the tosylate with LiBr (5 eq.) in DMF at 60°C for 1 hour to yield the bromide. Purify by chromatography.
-
Furan Alkylation: In a separate flask, dissolve furan (2 eq.) in dry THF at -78°C. Add BuLi (1.8 eq.) and stir. Add the purified bromide to this solution and allow the reaction to proceed for 16 hours, warming to 0°C. Purify by column chromatography to obtain the furan-coupled product.
-
Deprotection: Remove the isopropylidene protecting group by treating with 4 M HCl in THF at 0°C for 3 hours.
-
Tritylation: Protect the primary hydroxyl group by reacting the resulting diol with DMTCl (1 eq.) in pyridine at 0°C for 1.25 hours. Purify by column chromatography to isolate the mono-tritylated product.[1]
-
Phosphitylation: Dissolve the DMT-protected nucleoside (1 eq.) in dry CH2Cl2. Add DIPEA (11 eq.) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (2.5 eq.). Let the reaction proceed for 2 hours at room temperature. Purify by column chromatography to yield the final phosphoramidite product.[1]
Oligonucleotide Synthesis and Purification
Procedure:
-
Solid-Phase Synthesis: Perform oligonucleotide synthesis on a standard automated DNA/RNA synthesizer (e.g., ABI 394) at a 1 µmol scale using standard phosphoramidite chemistry.
-
Manual Coupling of Furan Monomer: For the incorporation of the furan-modified residue, interrupt the automated cycle. Perform a manual coupling for 10-30 minutes using the furan-modified phosphoramidite with dicyanoimidazole (DCI) as the activator.[1][9]
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and deprotect the bases by incubating in concentrated aqueous ammonia at 55°C overnight.
-
DMT Removal and Purification: Remove the 5'-DMT group using 1.5% aqueous trifluoroacetic acid (TFA). Purify the full-length oligonucleotide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Furan-Mediated Interstrand Cross-Linking
Materials:
-
Furan-modified oligonucleotide
-
Complementary target oligonucleotide
-
10x Annealing Buffer (e.g., 100 mM Phosphate Buffer, 1 M NaCl, pH 7)
-
N-bromosuccinimide (NBS) stock solution (freshly prepared)
-
Nuclease-free water
Procedure:
-
Annealing: Mix the furan-modified oligonucleotide and its complementary strand in equimolar amounts (e.g., 2-20 µM) in 1x annealing buffer. Heat the mixture to 95°C and allow it to cool slowly to room temperature to form the duplex.
-
Oxidation and Cross-Linking: Maintain the annealed duplex at a constant temperature (e.g., 20°C). Add 1 equivalent of freshly prepared NBS solution. Repeat the addition of NBS every 15 minutes until the starting modified oligonucleotide is consumed, as monitored by RP-HPLC or denaturing PAGE.[1]
-
Purification: Concentrate the reaction mixture in vacuo and purify the cross-linked duplex by preparative RP-HPLC.
Representative Nuclease Stability Assay
This protocol provides a general framework for assessing the stability of oligonucleotides against exonuclease degradation.
Materials:
-
Furan-modified oligonucleotide
-
Unmodified control oligonucleotide
-
3'-Exonuclease (e.g., Snake Venom Phosphodiesterase, SVP) or 5'-Exonuclease (e.g., Bovine Spleen Phosphodiesterase, BSP)
-
Appropriate enzyme reaction buffer
-
Quenching solution (e.g., EDTA in formamide)
-
Nuclease-free water
Procedure:
-
Reaction Setup: For each time point, prepare a reaction mixture containing the oligonucleotide (e.g., 1 nmol) in the appropriate 1x enzyme buffer.
-
Enzyme Addition: Initiate the reaction by adding the exonuclease to the mixture. Incubate at the recommended temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and immediately add it to the quenching solution to stop the degradation.
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.
-
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point compared to the zero time point to determine the rate of degradation and the oligonucleotide half-life.
Conclusion
Furan-modified nucleic acids offer a robust and versatile platform for creating site-specific and inducible covalent linkages within nucleic acid structures. The significant destabilization of the duplex prior to cross-linking, followed by the exceptional stability of the final product, provides a unique set of properties for molecular biology applications. While the primary application has been the synthesis of stable interstrand cross-links to mimic DNA damage and probe repair pathways, the underlying chemistry holds promise for the development of permanently modified antisense agents, diagnostic tools, and advanced materials in nucleic acid nanotechnology. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers looking to leverage this powerful chemical biology tool.
References
- 1. Frontiers | Methods to Study Intracellular Movement and Localization of the Nucleotide Excision Repair Proteins at the DNA Lesions in Mammalian Cells [frontiersin.org]
- 2. The Fanconi anemia pathway and DNA interstrand cross-link repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 6. Comprehensive review on Fanconi anemia: insights into DNA interstrand cross-links, repair pathways, and associated tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 8. A Rapid Assay for Measuring Nucleotide Excision Repair by Oligonucleotide Retrieval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements - PMC [pmc.ncbi.nlm.nih.gov]
5-(Furan-2-yl)-dC: A Technical Guide to a Novel Fluorescent DNA Label
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of nucleic acid structure, dynamics, and interactions is fundamental to advancing our understanding of biological processes and developing novel therapeutics. Fluorescent nucleoside analogues have emerged as powerful tools for these investigations, offering a minimally perturbing means to introduce spectroscopic probes into DNA and RNA. Among these, 5-(Furan-2-yl)-2'-deoxycytidine (5-(Furan-2-yl)-dC) presents unique photophysical properties that make it a promising candidate for various fluorescence-based assays. This technical guide provides a comprehensive overview of 5-(Furan-2-yl)-dC, including its synthesis, photophysical characteristics, and applications as a fluorescent DNA label.
Core Properties of 5-(Furan-2-yl)-dC
5-(Furan-2-yl)-dC is a synthetic analogue of 2'-deoxycytidine where a furan ring is attached at the C5 position of the pyrimidine base. This modification imparts fluorescence to the otherwise non-emissive nucleoside, allowing for its use as an intrinsic reporter of local DNA environment and interactions.
Photophysical Characteristics
The fluorescence of 5-(Furan-2-yl)-dC is sensitive to its microenvironment, a characteristic that can be exploited to monitor changes in DNA conformation or binding events. While the furan-modified uridine analogue has been more extensively characterized, the photophysical properties of furan-containing nucleosides, including 5-(Furan-2-yl)-dC, show distinct differences in absorption, emission, and quantum efficiency based on the parent nucleobase.[1][2]
Table 1: Photophysical Properties of Furan-Containing Nucleoside Analogues
| Nucleoside Analogue | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |
| 5-(Furan-2-yl)-2'-deoxyuridine | Dioxane | 330 | 440 | 0.11 |
| 5-(Furan-2-yl)-2'-deoxycytidine | Not Specified | Data not available | Data not available | Data not available |
| 8-(Furan-2-yl)-2'-deoxyadenosine | Not Specified | Data not available | Data not available | Data not available |
| 8-(Furan-2-yl)-2'-deoxyguanosine | Not Specified | Data not available | Data not available | Data not available |
Note: Comprehensive quantitative data for 5-(Furan-2-yl)-dC is currently limited in the reviewed literature. The data for the uridine analogue is provided for comparison.[1]
Methodologies
Synthesis of 5-(Furan-2-yl)-2'-deoxycytidine
The synthesis of 5-(Furan-2-yl)-dC involves the conversion of a protected 5-(furan-2-yl)-2'-deoxyuridine derivative.[1]
Experimental Protocol:
-
Starting Material: 3',5'-di-O-(tert-butyldimethylsilyl)-5-(furan-2-yl)-2'-deoxyuridine.
-
Reagents: 2,4,6-triisopropylbenzenesulfonyl chloride, 4-dimethylaminopyridine (DMAP), triethylamine, and anhydrous acetonitrile.
-
Procedure:
-
To a solution of the starting material in anhydrous acetonitrile, add 2,4,6-triisopropylbenzenesulfonyl chloride, DMAP, and triethylamine.
-
Stir the reaction under an argon atmosphere at room temperature for 36 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, add concentrated ammonium hydroxide to the reaction flask.
-
Continue stirring at room temperature overnight.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product using appropriate chromatographic techniques.
-
Incorporation of 5-(Furan-2-yl)-dC into Oligonucleotides
To incorporate 5-(Furan-2-yl)-dC into synthetic DNA strands, it must first be converted into its phosphoramidite derivative. This process typically involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group.
General Workflow for Phosphoramidite Synthesis and Oligonucleotide Incorporation:
Caption: General workflow for phosphoramidite synthesis and DNA incorporation.
Applications in Research and Drug Development
The environmentally sensitive fluorescence of 5-(Furan-2-yl)-dC makes it a valuable tool for investigating a range of biological phenomena.
Studying DNA-Protein Interactions
The change in fluorescence of 5-(Furan-2-yl)-dC upon protein binding can be used to monitor these interactions in real-time. This can be achieved through techniques such as fluorescence quenching or enhancement assays, and fluorescence anisotropy.
Conceptual Workflow for a Fluorescence-Based DNA-Protein Interaction Assay:
Caption: Workflow for DNA-protein interaction analysis.
Förster Resonance Energy Transfer (FRET)
5-(Furan-2-yl)-dC can potentially serve as a donor or acceptor in FRET-based assays to measure intramolecular or intermolecular distances in biological systems. Its absorption and emission properties would need to be carefully matched with a suitable FRET partner.
Principle of FRET for Distance Measurement:
Caption: Principle of Förster Resonance Energy Transfer (FRET).
Conclusion
5-(Furan-2-yl)-dC is a fluorescent nucleoside analogue with the potential for broad applications in molecular biology and drug discovery. Its synthesis has been described, and its environmentally sensitive fluorescence makes it a promising tool for studying DNA interactions and dynamics. Further research is needed to fully characterize its photophysical properties and to develop detailed protocols for its use in various fluorescence-based assays. The methodologies and conceptual workflows presented in this guide provide a foundation for researchers to begin exploring the utility of this novel fluorescent DNA label.
References
- 1. Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. twistbioscience.com [twistbioscience.com]
Exploring the Carcinogenicity of Furan Metabolites in DNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan, a heterocyclic organic compound found in a variety of heat-treated foods and industrial products, has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC).[1] Its carcinogenicity is not exerted by the parent compound itself, but rather through its metabolic activation to reactive intermediates that can interact with cellular macromolecules, including DNA. This technical guide provides a comprehensive overview of the current understanding of the carcinogenicity of furan metabolites, with a focus on their interaction with DNA. It is intended for researchers, scientists, and drug development professionals working in the fields of toxicology, oncology, and pharmacology.
Metabolic Activation of Furan
The primary pathway for furan's bioactivation involves its oxidation by cytochrome P450 enzymes, particularly CYP2E1, to a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDE).[2][3] This conversion is a critical step in initiating the toxic and carcinogenic effects of furan.
Interaction of Furan Metabolites with DNA
The electrophilic nature of BDE allows it to readily react with nucleophilic sites on cellular macromolecules, including DNA. This interaction leads to the formation of various DNA adducts, which are considered to be a key initiating event in furan-induced carcinogenesis.[3]
Formation of BDE-DNA Adducts
BDE has been shown to react with deoxyadenosine (dA), deoxyguanosine (dG), and deoxycytidine (dC) to form a variety of adducts.[3] The formation of these adducts can disrupt the normal structure and function of DNA, leading to mutations if not properly repaired.
Data Presentation
The following tables summarize quantitative data from key studies on furan carcinogenicity and DNA adduct formation.
Table 1: Furan-Induced Tumor Incidence in Rodents
| Species | Sex | Dose (mg/kg bw/day) | Tumor Type | Incidence (%) | Reference |
| Rat (F344/N) | Male | 2 | Cholangiocarcinoma | 86-98 | [4] |
| Rat (F344/N) | Male | 4 | Cholangiocarcinoma | 86-98 | [4] |
| Rat (F344/N) | Male | 8 | Cholangiocarcinoma | 86-98 | [4] |
| Mouse (B6C3F1) | Female | 1.0 | Hepatocellular Adenoma/Carcinoma | No significant increase | [5] |
| Mouse (B6C3F1) | Female | 2.0 | Hepatocellular Adenoma/Carcinoma | No significant increase | [5] |
| Mouse (B6C3F1) | Female | 4.0 | Hepatocellular Adenoma/Carcinoma | Increased | [5] |
| Mouse (B6C3F1) | Female | 8.0 | Hepatocellular Adenoma/Carcinoma | Increased | [5] |
Table 2: Furan-Induced DNA Adducts in Rat Liver
| Dose (mg/kg bw) | Adducts / 109 Nucleotides | Reference |
| 0.1 | 16.5 ± 7.4 | [6] |
| 2.0 | 325.2 ± 212.7 | [6] |
Table 3: Mutagenicity of cis-2-Butene-1,4-dial (BDE)
| Cell Line | Assay | Concentration (µM) | Result | Reference |
| V79-4H | Hprt mutation | up to 10 | Significant increase in mutation frequency | [4] |
| L5178Y | Tk mutation | 40 | Statistically significant increase in mutation frequency | [4] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
In Vivo Micronucleus Assay
The in vivo micronucleus assay is a widely used method to assess chromosomal damage.
Principle: This assay detects micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells in a treated population indicates that the test substance induces chromosomal damage.
Generalized Protocol:
-
Animal Dosing: Typically, rodents are administered the test substance (e.g., furan) via an appropriate route (e.g., gavage) at multiple dose levels, along with a vehicle control.
-
Tissue Collection: At a specified time after the last dose (e.g., 24 hours), bone marrow or peripheral blood is collected.
-
Slide Preparation: The collected cells are processed and stained to visualize the micronuclei. For bone marrow, polychromatic erythrocytes (PCEs) are scored, while for peripheral blood, reticulocytes are evaluated.
-
Scoring: A predetermined number of cells (e.g., 2000) per animal are scored under a microscope for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated cells is calculated for each dose group and compared to the control group using appropriate statistical methods.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.
Generalized Protocol:
-
Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., liver) from treated and control animals.
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to break down the cell and nuclear membranes.
-
Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind and separate the DNA fragments.
-
Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized and scored using a fluorescence microscope and image analysis software.
-
Data Analysis: Parameters such as tail length, tail intensity, and tail moment are used to quantify the level of DNA damage.
Detection of BDE-DNA Adducts by Accelerator Mass Spectrometry (AMS)
AMS is an ultra-sensitive technique for quantifying rare isotopes, making it ideal for detecting low levels of DNA adducts formed from radiolabeled compounds.
Principle: A known amount of 14C-labeled furan is administered to animals. After a specific period, DNA is isolated from the target tissue. The 14C content in the DNA is then measured using AMS, which can detect attomole levels of the isotope. This allows for the precise quantification of DNA adducts.
Generalized Protocol:
-
Dosing with Radiolabeled Furan: Animals are treated with [14C]-furan.
-
DNA Isolation: DNA is extracted from the target organ (e.g., liver) and purified.
-
Sample Preparation for AMS: The purified DNA is converted to graphite.
-
AMS Analysis: The graphite sample is ionized, and the 14C ions are accelerated and counted.
-
Data Calculation: The number of adducts per unit of DNA (e.g., per 109 nucleotides) is calculated based on the measured 14C content and the specific activity of the administered [14C]-furan.
Signaling Pathways and Cellular Responses
The formation of BDE-DNA adducts can trigger a cascade of cellular events, including the activation of DNA damage response (DDR) and repair pathways. The persistence of unrepaired adducts can lead to mutations and contribute to the initiation of carcinogenesis. While the specific DNA repair pathways involved in the removal of BDE-DNA adducts are not fully elucidated, general mechanisms such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER) are known to repair various types of DNA adducts.[5][7]
In addition to direct genotoxicity through DNA adduct formation, furan-induced carcinogenesis is also thought to involve non-genotoxic mechanisms, such as chronic cytotoxicity and regenerative cell proliferation.[3][5] High doses of furan can cause liver cell death, which in turn stimulates compensatory cell division. This increased cell proliferation can enhance the likelihood of fixing spontaneous or BDE-induced mutations, thereby promoting tumor development.
Conclusion
The carcinogenicity of furan is a complex process initiated by its metabolic activation to the reactive metabolite, cis-2-butene-1,4-dial. BDE can covalently bind to DNA, forming adducts that have the potential to be mutagenic and initiate carcinogenesis. While a genotoxic mechanism is strongly implicated, non-genotoxic effects such as cytotoxicity and regenerative cell proliferation also likely contribute to the overall carcinogenic process. A thorough understanding of these mechanisms is crucial for assessing the risk posed by furan exposure and for the development of strategies to mitigate its potential health effects. Further research is needed to fully elucidate the specific DNA repair pathways involved in the processing of BDE-DNA adducts and to quantitatively link adduct levels to mutation frequencies and tumor outcomes.
References
- 1. Reaction of cis- and trans-2-Butene-1,4-dial with 2'-deoxycytidine to form stable oxadiazabicyclooctaimine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stress, Mutations and Chromosomal Aberrations Induced by In Vitro and In Vivo Exposure to Furan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 6. An in vitro study on the genotoxic effect of substituted furans in cells transfected with human metabolizing enzymes: 2,5-dimethylfuran and furfuryl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 5-(Furan-2-yl)-dC for DNA Inter-Strand Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inter-strand cross-links (ICLs) are highly cytotoxic DNA lesions that covalently link the two strands of a DNA duplex, thereby inhibiting essential cellular processes like replication and transcription.[1][2][3] This property makes ICL-inducing agents potent therapeutics in cancer treatment.[4][5] The study of ICL formation, recognition, and repair is crucial for understanding the mechanisms of action of these drugs and for developing novel therapeutic strategies.[1][4][6]
This document provides detailed application notes and protocols for the use of 5-(Furan-2-yl)-dC, a modified deoxycytidine nucleoside, as a tool for inducing site-specific DNA inter-strand cross-links. This method, based on the selective oxidation of a furan moiety, offers a fast, efficient, and highly selective means of generating stable ICLs.[2][4][7] The ability to control the timing of the cross-linking event through the addition of an oxidizing agent makes this a versatile tool for various research applications.[1]
Principle of Furan-Mediated Cross-Linking
The core of this technology lies in the conversion of a stable, non-reactive furan group into a highly reactive species.[4] A 5-(Furan-2-yl)-dC nucleoside is incorporated into a synthetic oligonucleotide. This furan-modified oligonucleotide is then hybridized to its complementary DNA strand. Upon introduction of a selective oxidizing agent, the furan ring is opened to form a reactive 4-oxo-enal derivative.[2][4] This electrophilic species readily reacts with a nucleophilic exocyclic amine group on the complementary base, typically an adenine (A) or cytosine (C), to form a stable covalent inter-strand cross-link.[1][2]
This method provides significant advantages, including high cross-linking yields, rapid reaction times, and remarkable selectivity for the complementary base, avoiding reactions with neighboring bases.[1][4] The resulting cross-linked DNA duplexes are stable and can be isolated in high purity for subsequent studies.[1][4]
Data Presentation
Table 1: Cross-Linking Efficiency and Selectivity
| Furan-Modified Oligonucleotide Sequence (5'-3') | Complementary Strand Sequence (5'-3') | Oxidizing Agent | Reaction Time | Cross-Linking Yield (%) | Selectivity | Reference |
| GCT AGX GCA TGC | GCA TGC A GC TAG C | N-Bromosuccinimide (NBS) | < 5 min | > 95 | High for complementary A | [1] |
| GCT AGX GCA TGC | GCA TGC C GC TAG C | N-Bromosuccinimide (NBS) | < 5 min | ~ 80 | High for complementary C | [1] |
| GCT AGX GCA TGC | GCA TGC G GC TAG C | N-Bromosuccinimide (NBS) | - | No cross-linking | N/A | [1] |
| GCT AGX GCA TGC | GCA TGC T GC TAG C | N-Bromosuccinimide (NBS) | - | No cross-linking | N/A | [1] |
-
X represents the 5-(Furan-2-yl)-dC modification.
Experimental Protocols
Protocol 1: Synthesis of 5-(Furan-2-yl)-dC Phosphoramidite
The synthesis of the 5-(Furan-2-yl)-dC phosphoramidite building block is a prerequisite for incorporating the modified nucleoside into an oligonucleotide. While several synthetic routes exist, a common approach involves the modification of a 2'-deoxyuridine precursor. A detailed, multi-step synthesis is typically required and can be adapted from published procedures.[1] For many researchers, it may be more practical to obtain the phosphoramidite from a commercial supplier specializing in modified nucleic acid chemistry.[8][9][10]
Protocol 2: Automated Oligonucleotide Synthesis
The incorporation of the 5-(Furan-2-yl)-dC phosphoramidite into a DNA oligonucleotide is achieved using standard automated solid-phase DNA synthesis protocols.[10]
Materials:
-
5-(Furan-2-yl)-dC phosphoramidite
-
Standard DNA phosphoramidites (dA, dC, dG, dT)
-
Controlled pore glass (CPG) solid support
-
Standard synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)
-
Automated DNA synthesizer
Procedure:
-
Program the desired oligonucleotide sequence into the DNA synthesizer, specifying the position for the incorporation of the 5-(Furan-2-yl)-dC.
-
Install the 5-(Furan-2-yl)-dC phosphoramidite vial on the synthesizer.
-
Initiate the automated synthesis protocol. The synthesizer will perform the sequential coupling of phosphoramidites to the growing oligonucleotide chain on the solid support.
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed according to the manufacturer's instructions, often using concentrated ammonium hydroxide. Note that specific deprotection conditions may be required to preserve the integrity of the furan moiety.[11]
-
Purify the crude furan-modified oligonucleotide using standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Verify the identity and purity of the oligonucleotide by mass spectrometry (e.g., ESI-MS).
Protocol 3: DNA Inter-Strand Cross-Linking Reaction
This protocol describes the formation of the inter-strand cross-link in a DNA duplex containing the 5-(Furan-2-yl)-dC modification.
Materials:
-
Purified furan-modified single-stranded DNA (ssDNA)
-
Purified complementary ssDNA
-
Annealing buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0)
-
N-Bromosuccinimide (NBS) solution (freshly prepared, e.g., 1 mM in water)
-
Quenching solution (e.g., 1 M β-mercaptoethanol)
Procedure:
-
Annealing:
-
In a microcentrifuge tube, mix the furan-modified ssDNA and the complementary ssDNA in a 1:1 molar ratio in the annealing buffer.
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate duplex formation.
-
-
Cross-Linking Reaction:
-
To the annealed DNA duplex, add 1 equivalent of the freshly prepared NBS solution.
-
Incubate the reaction mixture at room temperature for 5-10 minutes. The reaction is typically very fast.[4]
-
-
Quenching:
-
Add an excess of the quenching solution (e.g., 10 equivalents of β-mercaptoethanol) to stop the reaction by consuming any unreacted NBS.
-
-
Analysis and Purification:
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (dPAGE) or denaturing HPLC. The cross-linked duplex will migrate slower than the single-stranded oligonucleotides.
-
Purify the cross-linked DNA duplex using reverse-phase HPLC or PAGE.
-
Confirm the formation of the cross-link by mass spectrometry. The mass of the product should correspond to the sum of the two single strands.
-
Visualizations
Caption: Mechanism of furan-mediated DNA inter-strand cross-linking.
Caption: Experimental workflow for furan-mediated DNA cross-linking.
Applications in Research and Drug Development
The ability to generate site-specifically cross-linked DNA duplexes has numerous applications:
-
DNA Repair Studies: These stable, well-defined ICLs serve as excellent substrates for studying the intricate cellular pathways of DNA repair.[1][4] Understanding how cells recognize and repair ICLs can provide insights into cancer biology and mechanisms of drug resistance.
-
Antisense Technology: Oligonucleotides that can form covalent bonds with their target mRNA or DNA sequences can lead to more potent and irreversible gene silencing.[1] The furan-oxidation strategy can be adapted for such antisense and antigene applications.[12][13]
-
DNA Nanotechnology: The formation of covalent linkages can be used to create stable and complex DNA-based nanostructures.
-
Drug Development: The furan-mediated cross-linking methodology can be employed in the development of new therapeutic agents that act by forming ICLs. The inducible nature of the cross-linking allows for potential targeting strategies where the activation is triggered at a specific site, for instance, through photodynamic therapy.[1]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no cross-linking yield | Incomplete annealing of DNA strands. | Optimize annealing conditions (temperature ramp, buffer concentration). |
| Degradation of the furan moiety. | Ensure proper storage of the furan-modified oligonucleotide. Avoid prolonged exposure to acidic conditions. | |
| Inactive oxidizing agent. | Use a freshly prepared solution of NBS. | |
| Incorrect stoichiometry. | Ensure a 1:1 molar ratio of the furan-modified and complementary strands. Titrate the concentration of the oxidizing agent. | |
| Multiple products observed | Non-specific oxidation or side reactions. | Decrease the concentration of the oxidizing agent or shorten the reaction time. Ensure efficient quenching. |
| Impure oligonucleotides. | Re-purify the starting single-stranded oligonucleotides. | |
| Degradation of the oligonucleotide | Nuclease contamination. | Use nuclease-free water and reagents. |
| Harsh deprotection conditions. | Follow the recommended deprotection protocol for furan-modified oligonucleotides. |
Conclusion
The use of 5-(Furan-2-yl)-dC for DNA inter-strand cross-linking provides a powerful and versatile platform for a wide range of applications in molecular biology, chemical biology, and drug development. The straightforward and efficient protocols, combined with the high selectivity and stability of the resulting cross-links, make this an attractive method for researchers seeking to investigate and manipulate DNA structure and function.
References
- 1. Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. DNA interstrand crosslink repair in mammalian cells: step by step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA interstrand crosslink repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fine-tuning furan toxicity: fast and quantitative DNA interchain cross-link formation upon selective oxidation of a furan containing oligonucleotide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. libpubmedia.co.uk [libpubmedia.co.uk]
- 10. DNA Phosphoramidites for Oligonucleotide Synthesis | TCI Deutschland GmbH [tcichemicals.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Applications of Furan-Modified Oligonucleotides in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-modified oligonucleotides represent a versatile class of synthetic nucleic acid analogs that have garnered significant interest in cancer research. The core of their utility lies in the furan moiety, which can be selectively oxidized to a highly reactive α,β-unsaturated aldehyde. This reactive species can then form a covalent cross-link with a nucleophilic group on a complementary nucleic acid strand or a nearby protein. This unique property has paved the way for a range of applications aimed at understanding and combating cancer.
These application notes provide an overview of the key applications of furan-modified oligonucleotides in cancer research, including their use as tools for inducing DNA inter-strand cross-links to study DNA repair mechanisms, as antisense agents to silence oncogenes, and as photosensitizer-tethered molecules for photodynamic therapy. Detailed protocols for the synthesis and application of these powerful research tools are also provided to facilitate their adoption in the laboratory.
Key Applications in Cancer Research
DNA Inter-Strand Cross-Linking for Studying DNA Damage and Repair
Furan-modified oligonucleotides serve as powerful tools to induce site-specific DNA inter-strand cross-links (ICLs). ICLs are highly cytotoxic lesions that block DNA replication and transcription, making them a cornerstone of many chemotherapeutic strategies.[1][2] By synthetically introducing a furan-modified nucleotide into an oligonucleotide, researchers can generate a specific ICL at a predetermined sequence upon oxidation. This allows for the precise study of the cellular mechanisms involved in ICL repair, pathways that are often dysregulated in cancer and contribute to therapeutic resistance.[3]
Antisense Applications for Oncogene Silencing
The ability to form covalent bonds with target nucleic acids makes furan-modified oligonucleotides potent antisense agents.[4] Traditional antisense oligonucleotides rely on non-covalent hybridization to their target mRNA, which can be reversible. By forming an irreversible cross-link, furan-modified oligonucleotides can achieve a more stable and potent knockdown of oncogenic gene expression. This approach is being explored for targeting key cancer drivers such as c-Myc.[5][6][7] Furan-modified Peptide Nucleic Acids (PNAs) are particularly promising in this context due to their high binding affinity and biological stability.[8][9]
Photodynamic Therapy (PDT)
Furan-modified oligonucleotides can be utilized in photodynamic therapy, a treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells.[10][11][12] By conjugating a photosensitizer to a furan-modified oligonucleotide designed to target a specific cancer-related nucleic acid sequence, the generation of ROS can be localized to the tumor cells, enhancing the specificity and efficacy of the therapy. The furan moiety itself can also be activated by singlet oxygen generated during PDT, leading to cross-linking and further enhancing the therapeutic effect.[3][4]
Data Presentation
Table 1: Cross-linking Efficiency and Duplex Stability of Furan-Modified Oligonucleotides
| Modified Oligonucleotide Sequence (5'-3') | Complementary Sequence (5'-3') | Opposing Base | Cross-linking Yield (%) | Tm (°C) of Modified Duplex | ΔTm (°C) vs. Unmodified | Reference |
| CTG ACG AX A TGC | GCA TA T CGT CAG | A | >95 | 45.5 | -10.2 | [3] |
| CTG ACG AX A TGC | GCA TC T CGT CAG | C | >95 | 44.8 | -10.9 | [3] |
| CTG ACG AX A TGC | GCA TG T CGT CAG | G | <5 | 42.1 | -13.6 | [3] |
| CTG ACG AX A TGC | GCA TT T CGT CAG | T | <5 | 43.7 | -12.0 | [3] |
-
X represents the furan-modified acyclic nucleoside.
-
Cross-linking was induced by the addition of N-bromosuccinimide (NBS).[3]
-
Melting temperatures (Tm) were determined for the duplexes before cross-linking.[3]
Table 2: In Vitro Cytotoxicity of a Furan-Diketopyrrolopyrrole Nanoparticle (FDPP-TPA NPs) for Photothermal and Photodynamic Therapy
| Cell Line | Treatment | IC50 (µg/mL) | Apoptosis Rate (%) | Reference |
| HeLa | FDPP-TPA NPs + Laser | 13 | 67.3 | [11][13] |
-
Laser irradiation was performed at 660 nm.
Experimental Protocols
Protocol 1: Synthesis of Furan-Modified Oligonucleotides
This protocol describes the synthesis of oligonucleotides containing an acyclic furan-modified phosphoramidite building block using an automated DNA synthesizer.[1][3][14][]
Materials:
-
ABI 394 DNA/RNA synthesizer
-
Standard DNA synthesis reagents (e.g., deblocking, activator, capping, and oxidizing solutions)
-
Furan-modified phosphoramidite (synthesis described in[3])
-
Controlled Pore Glass (CPG) solid support
-
Concentrated aqueous ammonia
-
1.5% aqueous trifluoroacetic acid (TFA)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, incorporating the furan-modified phosphoramidite at the desired position.
-
Automated Synthesis: Perform the automated solid-phase oligonucleotide synthesis on a 1 µmol scale using the standard phosphoramidite chemistry cycle.
-
Manual Coupling of Furan-Modified Monomer: For the incorporation of the furan-modified phosphoramidite, perform a manual coupling step. Dissolve the furan-modified phosphoramidite in anhydrous acetonitrile and deliver it to the synthesis column with dicyanoimidazole (DCI) as the activator. Allow the coupling reaction to proceed for 10 minutes.[3]
-
Cleavage and Deprotection: After completion of the synthesis, cleave the oligonucleotide from the CPG solid support and deprotect the nucleobases by incubation in concentrated aqueous ammonia at 55°C overnight.[3]
-
DMT Removal: Remove the 5'-dimethoxytrityl (DMT) group by treatment with 1.5% aqueous TFA.
-
Purification: Purify the crude furan-modified oligonucleotide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the synthesized oligonucleotide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: In Vitro DNA Inter-Strand Cross-Linking
This protocol details the procedure for inducing and analyzing DNA inter-strand cross-linking using a furan-modified oligonucleotide and its complementary strand.[2][3]
Materials:
-
Furan-modified oligonucleotide
-
Complementary unmodified oligonucleotide
-
10x Phosphate Buffer (100 mM sodium phosphate, 1 M NaCl, pH 7.0)
-
N-bromosuccinimide (NBS) solution (freshly prepared in water)
-
Denaturing polyacrylamide gel (20%)
-
Gel loading buffer
-
Gel electrophoresis apparatus
-
UV transilluminator or other gel imaging system
-
RP-HPLC system
Procedure:
-
Annealing: In a microcentrifuge tube, mix equimolar amounts (e.g., 10 µM each) of the furan-modified oligonucleotide and its complementary strand in 1x Phosphate Buffer. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.
-
Cross-linking Reaction: Add 3 equivalents of freshly prepared NBS solution to the annealed duplex. Incubate the reaction at room temperature for 15 minutes.[3]
-
Analysis by Denaturing PAGE:
-
Mix an aliquot of the reaction mixture with an equal volume of gel loading buffer.
-
Load the sample onto a 20% denaturing polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands under UV light. The cross-linked product will migrate slower than the single-stranded oligonucleotides.
-
-
Analysis by RP-HPLC:
-
Inject an aliquot of the reaction mixture onto an RP-HPLC system.
-
Monitor the elution profile at 260 nm. The cross-linked duplex will have a different retention time compared to the un-cross-linked duplex and single strands.
-
Quantify the cross-linking yield by integrating the peak areas.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes how to assess the cytotoxic effects of furan-modified oligonucleotides in cancer cell lines using the MTT assay.[16][17]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Furan-modified oligonucleotide
-
Transfection reagent (if required for cellular uptake)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the furan-modified oligonucleotide in a complete cell culture medium. If a transfection reagent is needed, prepare the oligonucleotide-transfection reagent complexes according to the manufacturer's instructions.
-
Incubation: Remove the old medium from the cells and add 100 µL of the oligonucleotide-containing medium to each well. Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the oligonucleotide concentration to determine the IC50 value.
Protocol 4: Apoptosis Assay by Flow Cytometry
This protocol details the detection of apoptosis in cancer cells treated with furan-modified oligonucleotides using Annexin V and Propidium Iodide (PI) staining.[18][19][20][21][22]
Materials:
-
Cancer cell line of interest
-
Furan-modified oligonucleotide
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentration of the furan-modified oligonucleotide for the desired time period (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting:
-
Collect the cell culture supernatant (containing detached apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the supernatant and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel.
-
PI signal is detected in the FL2 or FL3 channel.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizations
Caption: Mechanism of furan-oxidation-based DNA inter-strand cross-linking.
Caption: Experimental workflow for oncogene silencing using furan-modified antisense oligonucleotides.
Caption: Simplified signaling pathway for apoptosis induced by furan-modified oligonucleotides.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fine-tuning furan toxicity: fast and quantitative DNA interchain cross-link formation upon selective oxidation of a furan containing oligonucleotide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Novel cooperative pathway of c-Myc and Furin, a pro-protein convertase, in cell proliferation as a therapeutic target in ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 8. libstore.ugent.be [libstore.ugent.be]
- 9. Furan-modified PNA probes for covalent targeting and ligation of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PHOTODYNAMIC THERAPY OF CANCER: AN UPDATE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triphenylamine flanked furan-diketopyrrolopyrrole for multi-imaging guided photothermal/photodynamic cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 14. twistbioscience.com [twistbioscience.com]
- 16. japsonline.com [japsonline.com]
- 17. japsonline.com [japsonline.com]
- 18. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Antisense Oligonucleotide Drug Targeting miR-21 Induces H1650 Apoptosis and Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for 5-(Furan-2-yl)-dC CEP in DNA-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of DNA-protein interactions is fundamental to understanding cellular processes such as transcription, replication, and DNA repair. Fluorescent nucleoside analogs are powerful tools for investigating these interactions, offering a minimally perturbative method to probe the local environment of the DNA. 5-(Furan-2-yl)-2'-deoxycytidine phosphoramidite (5-(Furan-2-yl)-dC CEP) is a fluorescent nucleoside analog designed for incorporation into synthetic oligonucleotides. The furan moiety at the 5-position of deoxycytidine acts as a fluorescent reporter whose emission properties are sensitive to its microenvironment. This sensitivity can be exploited to monitor changes in the DNA conformation and to detect the binding of proteins.
The furan group can participate in cation-pi interactions, which are significant in the stability of protein-DNA complexes[1]. This makes 5-(Furan-2-yl)-dC a potentially valuable probe for studying the binding of proteins that are rich in positively charged amino acids like arginine and lysine. Upon binding of a protein to a DNA duplex containing this modified nucleoside, changes in the fluorescence intensity or emission wavelength can be observed. These changes can provide insights into the binding affinity, kinetics, and stoichiometry of the interaction.
These application notes provide detailed protocols for the incorporation of this compound into oligonucleotides and its use in various biophysical techniques to study DNA-protein interactions, including fluorescence spectroscopy, electrophoretic mobility shift assays (EMSA), and surface plasmon resonance (SPR).
Chemical Structure of this compound
Caption: Chemical structure of 5-(Furan-2-yl)-2'-deoxycytidine phosphoramidite.
Experimental Protocols
Oligonucleotide Synthesis and Purification
Oligonucleotides incorporating 5-(Furan-2-yl)-dC can be synthesized using standard automated phosphoramidite chemistry.
Workflow for Oligonucleotide Synthesis
Caption: Workflow for the synthesis and purification of oligonucleotides containing 5-(Furan-2-yl)-dC.
Protocol:
-
Phosphoramidite Preparation: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Automated DNA Synthesis: Perform oligonucleotide synthesis on an automated DNA synthesizer using standard synthesis cycles. For the coupling of this compound, an extended coupling time of 3-5 minutes may be beneficial to ensure high coupling efficiency.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by incubating the support in concentrated ammonium hydroxide at 55°C for 12-16 hours.
-
Purification: Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification and Quality Control: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm. Verify the mass of the oligonucleotide using MALDI-TOF mass spectrometry to confirm the successful incorporation of the 5-(Furan-2-yl)-dC modification.
-
Annealing: To form a double-stranded DNA probe, mix the modified oligonucleotide with its complementary strand in a 1:1 molar ratio in an annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA). Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature.
Fluorescence Spectroscopy
Fluorescence spectroscopy can be used to monitor the binding of a protein to the 5-(Furan-2-yl)-dC labeled DNA probe. Changes in the fluorescence signal upon protein binding can be used to determine the binding affinity (Kd).
Workflow for Fluorescence Titration
Caption: Workflow for determining DNA-protein binding affinity using fluorescence spectroscopy.
Protocol:
-
Instrumentation: Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.
-
Sample Preparation: Prepare a solution of the 5-(Furan-2-yl)-dC labeled DNA duplex at a constant concentration (e.g., 100 nM) in a suitable binding buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT, 5% glycerol).
-
Titration: Record the fluorescence emission spectrum of the DNA solution (excitation wavelength will need to be empirically determined but is expected to be in the range of 350-380 nm). Add increasing concentrations of the protein of interest to the cuvette.
-
Equilibration and Measurement: After each addition of protein, allow the sample to equilibrate for a set period (e.g., 2-5 minutes) before recording the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the protein concentration. Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect DNA-protein complexes based on their different migration rates through a non-denaturing polyacrylamide gel compared to the free DNA probe.[2][3]
Workflow for EMSA
Caption: General workflow for performing an Electrophoretic Mobility Shift Assay (EMSA).
Protocol:
-
Binding Reactions: Prepare binding reactions in a total volume of 20 µL. Each reaction should contain the 5-(Furan-2-yl)-dC labeled DNA probe (e.g., 1 nM), binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol), a non-specific competitor DNA (e.g., poly(dI-dC)), and varying concentrations of the protein of interest.
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for complex formation.
-
Electrophoresis: Add 2 µL of 10x loading dye (containing a non-denaturing dye like bromophenol blue and glycerol) to each reaction. Load the samples onto a pre-run native polyacrylamide gel (e.g., 4-6%). Run the gel in a suitable running buffer (e.g., 0.5x TBE) at a constant voltage at 4°C.
-
Visualization: After electrophoresis, visualize the DNA bands using a fluorescence gel imager with the appropriate excitation and emission filters for the furan fluorophore.
-
Analysis: The formation of a DNA-protein complex will be indicated by a band that migrates slower than the free DNA probe (a "shifted" band). The intensity of the shifted band will increase with increasing protein concentration.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can be used to measure the kinetics of DNA-protein interactions in real-time.[4][5]
Workflow for SPR Analysis
Caption: Workflow for analyzing DNA-protein interaction kinetics using Surface Plasmon Resonance (SPR).
Protocol:
-
Oligonucleotide Preparation: Synthesize and purify a biotinylated version of the 5-(Furan-2-yl)-dC containing oligonucleotide.
-
Immobilization: Immobilize the biotinylated DNA onto a streptavidin-coated sensor chip.
-
Interaction Analysis: Inject the protein of interest (the analyte) at various concentrations over the sensor surface and monitor the binding in real-time.
-
Kinetic Analysis: After the association phase, inject running buffer to monitor the dissociation of the complex.
-
Regeneration: Regenerate the sensor surface using a pulse of a high salt buffer or a low pH solution to remove the bound protein.
-
Data Analysis: Analyze the resulting sensorgrams by fitting the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Fluorescence Titration Data for Protein X Binding to 5-(Furan-2-yl)-dC Labeled DNA
| Protein X Concentration (nM) | Fluorescence Intensity (a.u.) |
| 0 | 1500 |
| 10 | 1420 |
| 20 | 1350 |
| 50 | 1180 |
| 100 | 950 |
| 200 | 700 |
| 500 | 550 |
| 1000 | 510 |
Table 2: Kinetic Parameters from SPR Analysis of Protein X Binding to 5-(Furan-2-yl)-dC Labeled DNA
| Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| Protein X | 1.2 x 10⁵ | 2.5 x 10⁻³ | 2.1 x 10⁻⁸ |
| Mutant Protein X | 5.8 x 10⁴ | 1.1 x 10⁻² | 1.9 x 10⁻⁷ |
Hypothetical Signaling Pathway Investigation
5-(Furan-2-yl)-dC labeled oligonucleotides can be used to study the binding of transcription factors to their target DNA sequences within a specific signaling pathway. For example, investigating the binding of a transcription factor that is activated by a kinase cascade.
Caption: A hypothetical signaling pathway where 5-(Furan-2-yl)-dC can probe transcription factor binding.
By using a DNA probe containing 5-(Furan-2-yl)-dC corresponding to the transcription factor's binding site, one can quantify the binding of the active versus inactive forms of the transcription factor, providing insights into the regulation of the signaling pathway.
References
- 1. Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General EMSA (Gel-shift) Protocol [bio-protocol.org]
- 3. Detection of Protein-Nucleic Acid Interaction by Electrophoretic Mobility Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
Furan-Modified Oligonucleotides: A Versatile Tool for In Vitro Diagnostics
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Furan-modified oligonucleotides represent a powerful class of chemical tools with growing applications in molecular diagnostics and therapeutics. The unique reactivity of the furan moiety, particularly its ability to undergo selective oxidation to a highly reactive species, enables covalent cross-linking to target nucleic acids (DNA and RNA) and proteins. This irreversible binding offers significant advantages in terms of signal stability and assay sensitivity. Furthermore, the furan group can participate in Diels-Alder cycloaddition reactions, providing a versatile method for bioconjugation and the attachment of signaling molecules. This document provides a detailed overview of the principles, applications, and foundational protocols for utilizing furan-modified oligonucleotides in in vitro diagnostics.
Principle of Furan-Modified Oligonucleotide Chemistry
The core principle behind the application of furan-modified oligonucleotides in diagnostics lies in the inducible reactivity of the furan ring.[1][2]
1.1. Oxidative Cross-Linking:
The furan moiety itself is relatively stable. However, upon selective oxidation, it is converted into a highly reactive 4-oxo-enal derivative.[1] This electrophilic species readily reacts with nucleophilic groups present on complementary nucleic acid bases, primarily the exocyclic amines of adenine and cytosine, forming a stable covalent interstrand cross-link (ICL).[1] This cross-linking is rapid and high-yielding.[1]
The oxidation of the furan can be triggered by various methods, providing temporal and spatial control over the cross-linking reaction:
-
Chemical Oxidation: Reagents such as N-bromosuccinimide (NBS) can be used to induce oxidation.[1]
-
Photochemical Oxidation: In the presence of a photosensitizer and visible light, singlet oxygen can be generated, which in turn oxidizes the furan moiety. This method offers excellent spatiotemporal control.[2]
1.2. Diels-Alder Cycloaddition:
The furan ring can act as a diene in [4+2] Diels-Alder cycloaddition reactions with a suitable dienophile, such as a maleimide. This reaction is highly efficient and proceeds under mild conditions, making it an excellent tool for bioconjugation.[2] This "click chemistry" approach can be used to:
-
Immobilize furan-modified probes onto surfaces (e.g., biosensors, microarrays).[2]
-
Conjugate signaling molecules (e.g., fluorophores, enzymes) to the oligonucleotide probe.
-
Attach probes to nanoparticles for signal amplification.[2]
Applications in In Vitro Diagnostics
The unique properties of furan-modified oligonucleotides open up possibilities for various diagnostic applications, although it is important to note that this is an emerging field and detailed, validated clinical assay protocols are not yet widely available. The primary applications are centered around the highly specific and stable capture of target molecules.
2.1. Nucleic Acid Detection:
Furan-modified oligonucleotide or Peptide Nucleic Acid (PNA) probes can be designed to be complementary to specific DNA or RNA sequences of interest, such as those from pathogens or cancer biomarkers.[3] The formation of a covalent cross-link upon target binding significantly enhances the stability of the probe-target duplex, which can lead to:
-
Increased Sensitivity: The irreversible binding can allow for more stringent washing steps, reducing background noise and improving the limit of detection (LOD).
-
Enhanced Specificity: The conditions for cross-linking can be optimized to be highly specific for the target sequence.
-
Signal Amplification: The stable capture of the target allows for subsequent signal amplification strategies.
2.2. Protein and Peptide Targeting:
Furan-modified oligonucleotides and peptides can also be designed to interact with and covalently cross-link to specific proteins. This has potential applications in diagnostic assays that measure protein-nucleic acid interactions or detect specific protein biomarkers.
Experimental Protocols
The following sections provide foundational protocols for the synthesis and application of furan-modified oligonucleotides. These are intended as a starting point and will require optimization for specific applications.
3.1. Synthesis of Furan-Modified Oligonucleotides:
Furan-modified phosphoramidites can be incorporated into oligonucleotides using standard automated DNA synthesis protocols.
Table 1: Key Steps in Furan-Modified Oligonucleotide Synthesis [1]
| Step | Description | Key Considerations |
| Phosphoramidite Synthesis | An acyclic furan-containing nucleoside building block is synthesized and converted to a phosphoramidite. | The synthesis route should be scalable and yield a stable phosphoramidite. |
| Automated DNA Synthesis | The furan-modified phosphoramidite is incorporated at the desired position in the oligonucleotide sequence using a standard DNA synthesizer. | Manual coupling for the modified residue may be required to ensure high coupling efficiency. Dicyano-imidazole (DCI) is often used as an activator. |
| Cleavage and Deprotection | The oligonucleotide is cleaved from the solid support and deprotected using concentrated aqueous ammonia at elevated temperatures. | Standard conditions are generally applicable. |
| Purification | The final product is purified, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). | Purification is crucial to remove truncated sequences and other impurities. |
3.2. Protocol for Oxidative Cross-Linking of a Furan-Modified Oligonucleotide to a Complementary DNA Target:
This protocol describes the general procedure for inducing a covalent cross-link between a furan-modified probe and its target sequence.
Materials:
-
Furan-modified oligonucleotide probe
-
Complementary target DNA oligonucleotide
-
Annealing Buffer: 10 mM Phosphate Buffer (pH 7.0), 100 mM NaCl
-
N-bromosuccinimide (NBS) stock solution (freshly prepared)
-
Eppendorf thermomixer or equivalent
-
RP-HPLC system for analysis
Procedure: [1]
-
Annealing:
-
Mix equimolar amounts of the furan-modified probe and the complementary target DNA in annealing buffer.
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate duplex formation.
-
-
Cross-Linking Reaction:
-
Equilibrate the annealed duplex at 20°C.
-
Add 1 equivalent of freshly prepared NBS solution to initiate the reaction.
-
Incubate the reaction at 20°C. Additional equivalents of NBS can be added every 15 minutes if the reaction is not complete.
-
-
Analysis:
-
Monitor the progress of the reaction by RP-HPLC. The formation of the cross-linked product will be observed as a new peak with a different retention time.
-
The identity of the cross-linked product can be confirmed by mass spectrometry (e.g., MALDI-TOF).
-
3.3. Protocol for Diels-Alder Ligation of a Furan-Modified Oligonucleotide to a Maleimide-Functionalized Surface:
This protocol provides a general method for immobilizing furan-modified probes onto a maleimide-activated surface, such as a biosensor chip or a microplate.
Materials:
-
Furan-modified oligonucleotide probe
-
Maleimide-activated surface (e.g., maleimide-coated microplate)
-
Conjugation Buffer: A suitable buffer that maintains the stability of the oligonucleotide and the surface, typically a phosphate or bicarbonate buffer at a neutral to slightly alkaline pH.
Procedure:
-
Probe Preparation:
-
Dissolve the furan-modified oligonucleotide probe in the conjugation buffer to the desired concentration.
-
-
Immobilization:
-
Add the probe solution to the maleimide-activated surface.
-
Incubate the reaction at room temperature or slightly elevated temperature (e.g., 37°C) for a sufficient period (typically several hours to overnight) to allow the Diels-Alder reaction to proceed. The reaction can be agitated gently to enhance efficiency.
-
-
Washing:
-
After incubation, remove the probe solution.
-
Wash the surface thoroughly with a suitable washing buffer (e.g., PBS with a mild detergent like Tween-20) to remove any non-covalently bound oligonucleotides.
-
-
Blocking (Optional but Recommended):
-
Block any remaining reactive maleimide groups on the surface by incubating with a solution of a small molecule thiol (e.g., mercaptoethanol or cysteine) or a protein solution (e.g., bovine serum albumin).
-
Wash the surface again to remove the blocking agent.
-
-
Assay:
-
The surface with the immobilized furan-modified probe is now ready for use in a diagnostic assay (e.g., hybridization with a target sample).
-
Visualizations
Diagram 1: Oxidative Cross-Linking of a Furan-Modified Oligonucleotide
Caption: Mechanism of covalent cross-linking of a furan-modified probe to its target DNA.
Diagram 2: Diels-Alder Ligation for Probe Immobilization
Caption: Immobilization of a furan-modified probe onto a maleimide surface via Diels-Alder ligation.
Quantitative Data Summary
While specific performance data for fully developed diagnostic assays using furan-modified oligonucleotides is limited in the public domain, the chemical efficiency of the underlying reactions has been reported.
Table 2: Reported Performance Characteristics of Furan-Modification Chemistry
| Parameter | Value/Observation | Reference |
| Cross-Linking Yield | High-yielding, with complete consumption of the modified strand observed. | [1] |
| Cross-Linking Speed | The reaction is fast, occurring immediately upon addition of the oxidizing agent. | [1] |
| Cross-Linking Selectivity | Shows strong selectivity for cross-linking to complementary adenine (A) and cytosine (C) bases. No significant cross-linking to neighboring or distant bases is observed. | [1] |
| Stability of Cross-Link | The formed covalent link is stable, and the isolated cross-linked duplexes can be stored for several months without degradation. | [1] |
Future Outlook and Considerations
Furan-modified oligonucleotides hold considerable promise for the future of in vitro diagnostics. The ability to form stable, covalent linkages with target molecules offers a robust platform for the development of highly sensitive and specific assays. The versatility of the Diels-Alder reaction for bioconjugation further expands the possibilities for assay design, including the development of novel signal amplification strategies.
However, several considerations must be addressed for the translation of this technology into routine diagnostic use:
-
Assay Development and Validation: Extensive research is needed to develop and validate specific diagnostic assays for various targets, including pathogens and disease biomarkers. This includes rigorous testing of sensitivity, specificity, accuracy, and reproducibility.
-
Optimization of Reaction Conditions: The conditions for both oxidative cross-linking and Diels-Alder ligation need to be carefully optimized for each specific assay format and biological matrix to ensure optimal performance and minimize non-specific interactions.
-
Cost and Scalability: The synthesis of modified oligonucleotides can be more expensive than their unmodified counterparts. Cost-effective and scalable manufacturing processes will be crucial for widespread adoption.
References
- 1. Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Furan-modified PNA probes for covalent targeting and ligation of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Furan-Biotin Affinity Purification for Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furan-biotin affinity purification is a powerful chemical proteomics strategy used for the selective enrichment of proteins from complex biological mixtures, such as cell lysates. This technique is particularly valuable for identifying protein-protein interactions, mapping the targets of small molecules, and profiling the cellular surfaceome.[1][2][3] The method's strength lies in the bioorthogonal nature of the Diels-Alder reaction between a furan-modified probe and a biotinylated maleimide.[4][5][6] This highly specific and covalent linkage allows for stringent purification conditions, significantly reducing background noise and improving the sensitivity of subsequent mass spectrometry analyses.[7]
Key Advantages:
-
High Specificity: The furan-maleimide Diels-Alder cycloaddition is a bioorthogonal reaction, meaning it does not interfere with native cellular processes.[6]
-
Covalent Capture: The formation of a stable covalent bond enables rigorous washing steps to remove non-specifically bound proteins.
-
Versatility: Furan moieties can be incorporated into a wide range of probes, including small molecule inhibitors, metabolites, or antibodies, to target specific protein classes.
-
Mild Conditions: The ligation reaction proceeds efficiently under biocompatible conditions (aqueous media, physiological pH, and room temperature).[4][5]
Principle of the Method
The core of the technique is the [4+2] Diels-Alder cycloaddition between a diene (furan) and a dienophile (maleimide).[8][9] The workflow is typically a two-step process:
-
Protein Labeling: A "bait" molecule functionalized with a furan group is introduced into a cell lysate. This bait is designed to interact with a specific protein or a class of proteins. This interaction can be covalent or non-covalent.
-
Biotin Ligation and Capture: A maleimide molecule linked to biotin is added to the mixture. The maleimide selectively reacts with the furan group on the bait molecule, forming a stable covalent bond. This effectively "tags" the protein of interest and its binding partners with biotin. The biotinylated protein complexes can then be efficiently captured using streptavidin- or avidin-coated beads due to the extremely high affinity of the biotin-streptavidin interaction.[10][11]
The enriched proteins are then washed to remove contaminants and subsequently eluted or digested directly on the beads for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualized Workflows and Reactions
Chemical Ligation Principle
The diagram below illustrates the fundamental chemical reaction. A protein is first labeled with a furan-containing probe. Subsequently, a biotin-maleimide conjugate reacts with the furan moiety via a Diels-Alder cycloaddition, creating a stable, biotin-tagged protein ready for affinity purification.
References
- 1. Cell Surface Biotinylation Using Furan Cross-Linking Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Surface Biotinylation Using Furan Cross-Linking Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell surface biotinylation using furan cross-linking chemistry [biblio.ugent.be]
- 4. Diels-Alder ligation of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two-step labeling of endogenous enzymatic activities by Diels-Alder ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Furan-Containing Building Blocks for Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of oligonucleotides is a powerful tool in molecular biology, diagnostics, and therapeutic development. Furan-containing nucleosides are versatile building blocks that can be incorporated into DNA and RNA strands to serve various functions. Upon selective oxidation, the furan moiety is converted into a highly reactive oxo-enal derivative. This reactive intermediate can instantaneously react with complementary bases, leading to the formation of stable inter-strand cross-links (ICLs).[1][2] This property is particularly valuable for studying DNA damage and repair mechanisms, as ICLs are a severe form of DNA damage that can block essential cellular processes like transcription and replication.[1][2] Furthermore, furan-modified nucleosides can act as fluorescent probes, with their emission properties being sensitive to the microenvironment, making them useful for studying nucleic acid structure and dynamics.[3]
These application notes provide detailed protocols for the synthesis of furan-containing phosphoramidite building blocks and their incorporation into oligonucleotides.
Synthesis of an Acyclic Furan-Containing Phosphoramidite Building Block
This section details the synthesis of an acyclic furan-containing phosphoramidite, a key reagent for introducing a furan modification into an oligonucleotide chain. The synthesis is a multi-step process starting from a commercially available chiral alcohol.[1][2]
Synthetic Pathway
The overall synthetic scheme for the acyclic furan-containing phosphoramidite 3 is depicted below. The process begins with the tosylation of (S)-(+)-3,4-O-isopropylidenedioxybutan-1-ol, followed by bromination, substitution with lithiated furan, deprotection of the diol, protection of the primary alcohol with a dimethoxytrityl (DMT) group, and finally phosphitylation to yield the desired phosphoramidite.[1][2][4]
Experimental Protocols
a) Synthesis of Tosylate 5 [1][2]
-
To a solution of (S)-(+)-3,4-O-isopropylidenedioxybutan-1-ol in pyridine at 0°C, add p-toluenesulfonyl chloride (1.15 eq.).
-
Stir the reaction mixture at 0°C for 2.5 hours.
-
The crude product can be used in the next step without further purification.
b) Synthesis of Bromide 6 [1][2]
-
To the crude tosylate 5, add lithium bromide (5 eq.) in DMF.
-
Heat the reaction mixture at 60°C for 1 hour.
-
Purify the resulting bromide by column chromatography.
c) Synthesis of Protected Diol 7 [1][2]
-
To a solution of furan (2 eq.) in THF at -78°C, add n-butyllithium (1.8 eq.).
-
Allow the mixture to warm to 0°C and stir for 16 hours.
-
Add the purified bromide 6 to the reaction mixture.
-
Purify the product by flash chromatography.
d) Synthesis of (S)-4-Furan-2-yl-butane-1,2-diol 8 [1]
-
Dissolve the protected diol 7 in THF and cool to 0°C.
-
Add a 4 M solution of HCl and stir at 0°C for 3 hours.
-
Extract the product with ethyl acetate and purify by flash chromatography.
e) Synthesis of (S)-1-[bis-(4-Methoxy-phenyl)-phenyl-methoxy]-4-furan-2-yl-butan-2-ol 9 [1][2]
-
Dissolve the diol 8 in pyridine and cool to 0°C.
-
Add 4,4'-dimethoxytrityl chloride (DMTCl, 1 eq.).
-
Stir the reaction for 1.25 hours at 0°C.
-
Purify the product by column chromatography.
f) Synthesis of Phosphoramidite 3 [1][2]
-
Dissolve the DMT-protected alcohol 9 in dry dichloromethane.
-
Add diisopropylethylamine (DIPEA, 11 eq.).
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (2.5 eq.).
-
Stir the reaction at room temperature for 1.5-2 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane and purify by column chromatography.
Quantitative Data
| Step | Product | Reagents and Conditions | Yield (%) | Spectroscopic Data |
| a | Tosylate 5 | pTsCl (1.15 eq.), pyridine, 0°C, 2.5 h | 91 | ESI-MS (M + Na+): 323.0[2] |
| c | Protected Diol 7 | Furan (2 eq.), BuLi (1.8 eq.), THF, -78 to 0°C, 16 h | 62 (over 2 steps) | ESI-MS (M-(CH3)2CO)+: 139.1[1] |
| d | Diol 8 | 4 M HCl, THF, 3 h, 0°C | 89 | ESI-MS (M+H+): 157.1[1] |
| e | DMT-protected alcohol 9 | DMTCl (1 eq.), pyridine, 0°C, 1.25 h | 66 | ESI-MS: 481.2 (M+Na+)[1][2] |
| f | Phosphoramidite 3 | (iPr2N)(NCCH2CH2O)PCl (2.5 eq.), DIPEA, CH2Cl2, 1.5 h, rt | 79 | 31P NMR (121 MHz): δ 148.47, 149.26; MS: 681.3 (M + Na+)[1][2] |
Synthesis of a Furan-Modified Deoxyuridine Phosphoramidite
For applications requiring the furan moiety to be attached to a nucleobase, 5-(fur-2-yl)-2′-deoxyuridine is a valuable building block.[3] This modified nucleoside can be synthesized and subsequently converted to its phosphoramidite for incorporation into DNA.
Synthetic Pathway
The synthesis of the 5-(fur-2-yl)-2′-deoxyuridine phosphoramidite involves the initial synthesis of the modified nucleoside followed by standard phosphitylation.
Experimental Protocols
Detailed protocols for the synthesis of 5-(fur-2-yl)-2′-deoxyuridine can be found in the literature.[3] The general steps are:
-
Palladium-catalyzed cross-coupling: A Stille or Suzuki coupling reaction between 5-iodo-2'-deoxyuridine and a suitable furan-containing organometallic reagent.
-
5'-O-DMT protection: The 5'-hydroxyl group of the resulting 5-(fur-2-yl)-2'-deoxyuridine is protected with a DMT group using DMTCl in pyridine.
-
Phosphitylation: The 3'-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base like DIPEA.
Incorporation of Furan-Containing Building Blocks into Oligonucleotides
The synthesized furan-containing phosphoramidites can be incorporated into oligonucleotides using standard automated solid-phase DNA/RNA synthesis protocols.[1][2]
Experimental Workflow
The workflow for incorporating the modified phosphoramidite and subsequent oligonucleotide processing is outlined below.
Protocol for Oligonucleotide Synthesis
-
Automated Synthesis: Standard oligonucleotide synthesis is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.[1][2][5]
-
Manual Coupling of Modified Residue: The furan-containing phosphoramidite is typically coupled manually to ensure high coupling efficiency. A longer coupling time of 10-15 minutes is recommended, using an activator such as dicyanoimidazole (DCI).[1][2] Coupling efficiencies are generally high, often exceeding 99%.[1][2]
-
Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support and deprotected using concentrated aqueous ammonia at 55°C overnight.[1][2]
-
Purification: The crude oligonucleotide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Application: Inter-Strand Cross-Linking
A primary application of furan-modified oligonucleotides is the induction of inter-strand cross-links (ICLs). This is achieved by the selective oxidation of the furan moiety after hybridization to a complementary strand.[1][2]
Cross-Linking Mechanism
References
- 1. Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. twistbioscience.com [twistbioscience.com]
Troubleshooting & Optimization
Improving coupling efficiency of 5-(Furan-2-yl)-dC CEP
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(Furan-2-yl)-dC CEP in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended coupling time for this compound?
A1: For this compound, a longer coupling time than standard DNA phosphoramidites is recommended due to the potential for steric hindrance from the furan modification. A manual coupling time of 10 minutes has been shown to achieve high coupling efficiency.[1] However, the optimal time can vary depending on the synthesizer, activator, and sequence context. It is advisable to perform an initial optimization experiment.
Q2: Which activator is recommended for coupling this compound?
A2: Dicyano-imidazole (DCI) is a recommended activator for coupling this compound.[1] DCI is known to be effective for sterically hindered phosphoramidites. Other activators, such as certain substituted tetrazoles, may also be suitable, but their performance should be validated experimentally.
Q3: What are the expected coupling efficiencies for this compound?
A3: With optimized protocols, coupling efficiencies of over 99% can be achieved for this compound.[1] However, it is important to note that modified phosphoramidites can sometimes exhibit lower coupling efficiencies, potentially as low as 90%, depending on various factors.[2] Consistent monitoring of coupling efficiency via trityl cation monitoring is crucial.
Q4: How does the purity of this compound and other reagents affect coupling efficiency?
A4: The purity of all reagents is critical for successful oligonucleotide synthesis.[] Trace amounts of water or other contaminants in the phosphoramidite, activator, or solvents can significantly reduce coupling efficiency by hydrolyzing the phosphoramidite.[][5] It is essential to use high-purity, anhydrous reagents and solvents.
Q5: Can secondary structures in the oligonucleotide sequence affect the coupling of this compound?
A5: Yes, secondary structures such as hairpins or self-complementary regions can hinder the accessibility of the 5'-hydroxyl group of the growing oligonucleotide chain, leading to reduced coupling efficiency.[][] This issue is not specific to this compound but is a general challenge in oligonucleotide synthesis. The use of chemical denaturants or optimizing synthesis temperature may be necessary in such cases.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides systematic steps to identify and resolve them.
Issue 1: Low Coupling Efficiency
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inadequate Coupling Time | Increase the coupling time for the this compound monomer. Start with a 10-minute coupling time and optimize as needed.[1] |
| Suboptimal Activator | Ensure you are using a suitable activator like DCI. If using another activator, consider switching to DCI or another activator known to be effective for modified bases.[1] |
| Reagent Purity Issues | Use fresh, high-purity, anhydrous phosphoramidite, activator, and solvents. Consider treating reagents with molecular sieves to remove trace moisture.[5] |
| Low Reagent Concentration | Verify the concentration of the phosphoramidite and activator solutions. Low concentrations can lead to incomplete reactions.[] |
| Sequence-Specific Hindrance | If the low efficiency is sequence-dependent, consider using modified synthesis conditions, such as a higher synthesis temperature or the addition of a denaturing agent to disrupt secondary structures.[] |
| Inefficient Mass Transfer on Solid Support | Ensure proper flow and distribution of reagents through the synthesis column. For larger scales, optimize recirculation times.[6] |
Logical Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 2: Inconsistent Coupling Efficiency Across Different Sequences
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Steric Hindrance from Neighboring Bases | The bases adjacent to the 5-(Furan-2-yl)-dC modification can influence coupling. Purines (A, G) are bulkier and may require longer coupling times or more potent activators compared to pyrimidines (C, T).[] |
| Formation of Secondary Structures | GC-rich regions or palindromic sequences can form stable secondary structures that block the coupling site.[] Employ strategies to minimize these structures, such as increasing the synthesis temperature or using modified amidites that disrupt hydrogen bonding. |
Experimental Protocols
Protocol 1: Optimization of Coupling Time for this compound
-
Synthesizer Setup: Program the DNA synthesizer to perform a series of short oligonucleotide syntheses (e.g., a simple trinucleotide) incorporating this compound.
-
Variable Coupling Time: Set different coupling times for the this compound monomer in each synthesis (e.g., 2, 5, 10, and 15 minutes). Use the standard coupling times for the other, unmodified phosphoramidites.
-
Trityl Monitoring: Record the trityl cation absorbance after each coupling step. A stronger colorimetric signal indicates a higher coupling efficiency.
-
Data Analysis: Calculate the stepwise coupling efficiency for each time point.
-
Cleavage and Deprotection: Cleave the oligonucleotides from the solid support and deprotect them using standard procedures.
-
Purity Analysis: Analyze the purity of the crude product for each synthesis using techniques like reverse-phase HPLC or UPLC.
Experimental Workflow for Coupling Time Optimization
Caption: Workflow for optimizing coupling time.
Protocol 2: Activator Comparison for this compound Coupling
-
Synthesizer Setup: Prepare parallel syntheses of a test oligonucleotide containing this compound.
-
Activator Variation: In each synthesis, use a different activator for the coupling of the modified phosphoramidite (e.g., DCI, Tetrazole, ETT).
-
Standardized Conditions: Keep all other synthesis parameters, including coupling time (use the optimized time from Protocol 1), constant across all experiments.
-
Trityl Monitoring and Analysis: Monitor the trityl cation release and analyze the stepwise coupling efficiency for each activator.
-
Product Analysis: Cleave, deprotect, and analyze the final products by HPLC or UPLC to assess purity and the formation of any side products.
References
- 1. Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 5-(Furan-2-yl)-dC in Solid-Phase DNA Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Furan-2-yl)-dC phosphoramidite in solid-phase DNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 5-(Furan-2-yl)-dC and what are its applications?
5-(Furan-2-yl)-dC is a modified deoxycytidine nucleoside where a furan-2-yl group is attached at the 5-position of the pyrimidine ring. This modification can be incorporated into synthetic oligonucleotides to introduce specific functionalities. A key application of furan-modified oligonucleotides is in the study of DNA inter-strand cross-links (ICLs), which are highly cytotoxic lesions.[1][2] The furan moiety can be selectively oxidized in situ to a reactive intermediate that forms a covalent bond with a complementary base, typically adenine or cytosine, in the opposing strand.[2] This allows for the creation of site-specifically cross-linked DNA duplexes, which are valuable tools for studying DNA repair mechanisms and for the development of anticancer therapeutics.
Q2: Is the 5-(Furan-2-yl)-dC phosphoramidite compatible with standard solid-phase DNA synthesis protocols?
Yes, the phosphoramidite of 5-(Furan-2-yl)-dC can be incorporated into oligonucleotides using standard automated DNA synthesizers.[2] However, due to the bulkiness of the furan modification, optimization of the coupling step is often necessary to achieve high incorporation efficiency.
Q3: How stable is the furan moiety during the synthesis cycle?
Q4: What are the recommended deprotection conditions for oligonucleotides containing 5-(Furan-2-yl)-dC?
Standard deprotection with concentrated aqueous ammonia at room temperature or 55°C is generally compatible with the furan modification.[2] However, if other sensitive modifications are present that require milder deprotection conditions, those should be evaluated for compatibility with the furan group.
Troubleshooting Guide
Low Coupling Efficiency
Low coupling efficiency is a common issue when working with modified phosphoramidites. If you are experiencing lower than expected incorporation of 5-(Furan-2-yl)-dC, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Steric Hindrance | The bulky furan group can sterically hinder the coupling reaction. Increase the coupling time for the 5-(Furan-2-yl)-dC phosphoramidite. A manual coupling time of 10 minutes has been reported to be effective.[2] Consider performing a double or triple coupling for this specific monomer. |
| Suboptimal Activator | Standard activators like tetrazole may not be optimal for bulky phosphoramidites. Use a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[6][7][8] DCI has been shown to be particularly effective for sterically hindered phosphoramidites.[8] |
| Moisture Contamination | Phosphoramidites are highly sensitive to moisture, which can lead to their degradation and reduced coupling efficiency.[9] Ensure that all reagents, especially the acetonitrile (ACN) used to dissolve the phosphoramidite and the activator, are anhydrous. Use fresh, high-quality reagents and consider storing the phosphoramidite solution over molecular sieves. |
| Phosphoramidite Quality | The phosphoramidite may have degraded during storage. Assess the purity of the phosphoramidite solution using ³¹P NMR. |
Troubleshooting Workflow for Low Coupling Efficiency
References
- 1. A synthetic oligonucleotide model for evaluating the oxidation and crosslinking propensities of natural furan-modified DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
Technical Support Center: Synthesis of Furan-Modified Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of furan-modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind using furan-modified oligonucleotides?
A1: Furan-modified oligonucleotides are designed as pro-reactive agents, primarily for inducing inter-strand cross-links (ICLs) in a controlled manner. The furan moiety is relatively stable during synthesis and purification.[1] Upon activation by oxidation, it transforms into a highly reactive electrophilic species, cis-2-butene-1,4-dial (an oxo-enal), which can then react with a nucleophilic base on a complementary strand, forming a covalent bond.[1][2][3] This process is often used to study DNA damage and repair, or to enhance the therapeutic potential of oligonucleotides.
Q2: Which phosphoramidite activator is recommended for coupling furan-modified monomers?
A2: For coupling furan-modified phosphoramidites, 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) are recommended over the standard 1H-tetrazole.[2][3] DCI, in particular, has been shown to be a more effective activator for modified and sterically hindered phosphoramidites. It is more nucleophilic and less acidic than tetrazole, which can lead to faster coupling kinetics and reduced side reactions, such as detritylation of the phosphoramidite monomer.[2][3]
Q3: How can I purify the final furan-modified oligonucleotide?
A3: Purification of furan-modified oligonucleotides is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3] A common mobile phase system consists of a gradient of acetonitrile in an aqueous buffer, such as 0.1 M triethylammonium acetate (TEAA) or 0.1 M triethylammonium bicarbonate.[4] For oligonucleotides synthesized with the final 5'-DMT group intact ("DMT-on"), the hydrophobicity of the DMT group aids in the separation of the full-length product from shorter failure sequences. The DMT group is then removed post-purification.
Troubleshooting Guide
Low Coupling Efficiency of the Furan-Modified Phosphoramidite
Problem: Trityl cation monitoring indicates a significant drop in coupling efficiency during the addition of the furan-modified phosphoramidite.
| Potential Cause | Recommended Solution |
| Insufficient Coupling Time | Furan-modified phosphoramidites can be more sterically hindered than standard phosphoramidites. It is recommended to perform a manual coupling for an extended period, typically 10 minutes, to ensure the reaction goes to completion.[2][3] |
| Suboptimal Activator | Standard tetrazole may not be sufficiently reactive for efficient coupling of the modified monomer. Use a more potent activator such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).[2][3] |
| Moisture Contamination | Phosphoramidites are highly sensitive to moisture, which leads to their hydrolysis and inactivation. Ensure that all reagents, especially the acetonitrile and the activator solution, are anhydrous. Store furan-modified phosphoramidites under an inert atmosphere and handle them in a dry environment. |
| Degraded Phosphoramidite | Like all phosphoramidites, the furan-modified monomer can degrade over time, even with proper storage. If low coupling efficiency persists, it is advisable to use a fresh batch of the phosphoramidite. |
Degradation of the Furan Moiety
Problem: Mass spectrometry analysis of the purified oligonucleotide shows evidence of furan ring degradation.
| Potential Cause | Recommended Solution |
| Acidic Deprotection of DMT Group | The furan ring is sensitive to acidic conditions. Standard detritylation conditions using trichloroacetic acid (TCA) can lead to degradation. To minimize this, consider using a milder deblocking agent or a shorter deblocking time. A reported method to avoid side reactions at the furan level is the use of 4 M HCl in THF at low temperature for the removal of protecting groups.[3] |
| Prolonged Exposure to Deprotection Reagents | While the furan moiety is generally stable to the basic conditions used for cleavage and deprotection of standard protecting groups (e.g., concentrated aqueous ammonia at 55°C overnight), prolonged exposure or harsher conditions could potentially lead to degradation.[2][3] Adhere to recommended deprotection times and temperatures. |
Side Reactions During Post-Synthesis Oxidation
Problem: After oxidation with N-bromosuccinimide (NBS) to induce cross-linking, multiple unexpected products are observed by HPLC or mass spectrometry.
| Potential Cause | Recommended Solution |
| Non-specific Reactions of NBS | N-bromosuccinimide is a reactive brominating and oxidizing agent.[5][6] Besides the desired oxidation of the furan ring, it can potentially react with other parts of the oligonucleotide, especially if used in excess. It is crucial to carefully titrate the amount of NBS added, typically in small aliquots, while monitoring the reaction by HPLC until the starting material is consumed.[2][3] |
| Degradation of the Oxidized Furan Intermediate | The reactive oxo-enal species formed upon furan oxidation is an intermediate that can potentially degrade if it does not react with its target nucleophile.[7] This can lead to a mixture of products. Ensure that the complementary strand is present in the reaction mixture to trap the reactive intermediate as it is formed. The cross-linking reaction is generally very fast.[2] |
| Formation of Bromohydrins | In aqueous solutions, NBS can react with double bonds to form bromohydrins.[5] While the furan ring is aromatic, this highlights the reactivity of NBS and the importance of controlling the reaction conditions. The primary reaction with the furan is the desired oxidation to the oxo-enal. |
Experimental Protocols
Manual Coupling of Furan-Modified Phosphoramidite
This protocol is adapted from literature for the incorporation of a furan-modified residue during solid-phase oligonucleotide synthesis.[2][3]
-
Preparation: Ensure all reagents and solvents are anhydrous. The furan-modified phosphoramidite should be dissolved in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
-
Synthesis Cycle: Perform the standard automated synthesis cycle up to the coupling step for the furan-modified residue.
-
Manual Coupling:
-
Pause the synthesizer after the deblocking and washing steps, prior to the automated coupling.
-
Manually deliver the furan-modified phosphoramidite solution and the activator solution (e.g., 0.25 M DCI in acetonitrile) to the synthesis column.
-
Allow the coupling reaction to proceed for 10 minutes.
-
After the manual coupling, resume the automated synthesis protocol for the capping, oxidation, and subsequent cycles.
-
Oxidation and Cross-Linking
This protocol describes the post-synthetic oxidation of the furan-modified oligonucleotide to induce inter-strand cross-linking.[2][3]
-
Annealing: Dissolve the purified furan-modified oligonucleotide and its complementary strand in an appropriate buffer (e.g., 10 mM phosphate buffer with 100 mM NaCl, pH 7). Anneal the strands by heating to 95°C and slowly cooling to room temperature.
-
Oxidation:
-
Prepare a fresh solution of N-bromosuccinimide (NBS) in the reaction buffer.
-
Add 1 equivalent of the NBS solution to the annealed duplex.
-
Monitor the reaction progress by RP-HPLC.
-
If the reaction is incomplete, add additional equivalents of NBS stepwise (e.g., every 15 minutes) until the starting furan-modified oligonucleotide is consumed.
-
-
Purification: Purify the cross-linked duplex from any side products and unreacted starting material by RP-HPLC.
Data Presentation
Table 1: Comparison of Activators for Modified Phosphoramidite Coupling
| Activator | Key Characteristics | Reported Performance |
| 1H-Tetrazole | Standard activator, acidic (pKa ~4.8). | Can be less effective for sterically hindered or modified phosphoramidites, potentially leading to lower coupling efficiencies. |
| 5-(Ethylthio)-1H-tetrazole (ETT) | More acidic than tetrazole, considered a "turbo" activator. | Often used for RNA synthesis and other challenging couplings to increase reaction rates. |
| 4,5-Dicyanoimidazole (DCI) | Less acidic (pKa ~5.2) and more nucleophilic than tetrazole.[2][3] | Reported to double the coupling rate compared to tetrazole and is highly effective for modified phosphoramidites, allowing for higher yields and the use of a lower excess of monomer.[2][3] |
Visualizations
References
- 1. libstore.ugent.be [libstore.ugent.be]
- 2. Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. A synthetic oligonucleotide model for evaluating the oxidation and crosslinking propensities of natural furan-modified DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of Oligonucleotides Containing 5-(Furan-2-yl)-dC
This technical support center provides guidance and troubleshooting for the deprotection of synthetic oligonucleotides containing the modified nucleobase 5-(furan-2-yl)-deoxycytidine (5-Fu-dC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the standard recommended protocol for deprotecting oligonucleotides containing 5-(Furan-2-yl)-dC?
A standard and effective method for the deprotection of oligonucleotides containing 5-(Furan-2-yl)-dC involves cleavage from the solid support and deprotection of the exocyclic amines in one step using concentrated aqueous ammonia. The recommended conditions are incubation at 55°C overnight.[1] This method has been shown to be successful for furan-modified oligonucleotides.[1]
Q2: My HPLC analysis after deprotection shows a broad peak or multiple peaks. What could be the issue?
Broad or multiple peaks in the HPLC chromatogram can indicate several issues:
-
Incomplete Deprotection: Residual protecting groups on the standard or modified bases can lead to shouldering or distinct peaks that are more hydrophobic than the fully deprotected oligonucleotide.[2][3]
-
Secondary Structures: The oligonucleotide sequence itself may be forming stable secondary structures (e.g., hairpins), which can result in broad or multiple peaks during reverse-phase HPLC analysis.[3]
-
Troubleshooting: Performing the HPLC purification at an elevated temperature (e.g., 60°C) can help to denature these secondary structures and result in sharper peaks.[3]
-
-
Degradation of the Furan Moiety: While generally stable to standard deprotection conditions, harsh or prolonged exposure to acidic or strongly basic conditions could potentially lead to degradation of the furan ring. This would result in product-related impurities.
-
Troubleshooting: If degradation is suspected, consider using milder deprotection strategies (see Q4). Analyze the sample by mass spectrometry to identify the masses of the impurity peaks.
-
Q3: I am concerned about the stability of the furan modification during the standard ammonia deprotection. Is the furan ring stable under these conditions?
Yes, the furan moiety in 5-(Furan-2-yl)-dC has been shown to be stable under standard deprotection conditions of overnight incubation in concentrated aqueous ammonia at 55°C.[1] However, it is always good practice to minimize the deprotection time to what is necessary for complete removal of the standard protecting groups to reduce the risk of any potential side reactions.
Q4: My oligonucleotide contains other sensitive modifications that are not compatible with standard ammonium hydroxide deprotection. Are there alternative deprotection strategies for 5-(Furan-2-yl)-dC containing oligonucleotides?
For oligonucleotides containing base-labile groups, milder deprotection strategies are recommended. While specific studies on alternative deprotection for 5-(Furan-2-yl)-dC are limited, the following are common mild deprotection methods that could be tested:
-
Ultra-Mild Deprotection: This involves using specialized phosphoramidites with more labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) and deprotecting with a milder base such as potassium carbonate in methanol for 4 hours at room temperature.[6][7]
-
Ammonium Hydroxide/Methylamine (AMA): A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine can significantly reduce deprotection times to as little as 10 minutes at 65°C.[4][7] This shorter reaction time may be beneficial for sensitive modifications. It is crucial to use Ac-dC instead of Bz-dC to prevent transamination.[4][7]
-
Tert-Butylamine/Water: A mixture of tert-butylamine and water (1:3 v/v) for 6 hours at 60°C is another alternative that can be used with standard protecting groups.[4][6]
For cases where acidic conditions might be tolerated by the rest of the oligonucleotide, it's noteworthy that a furan-containing building block was successfully deprotected using a 4 M HCl solution in THF at low temperature without side reactions at the furan level.[1] This suggests a degree of stability to certain acidic conditions.
Q5: How can I confirm that the deprotection was successful and my final product is correct?
It is essential to verify the identity and purity of your deprotected oligonucleotide. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Ion-pairing reverse-phase (IP-RP) HPLC is a powerful technique to assess the purity of the oligonucleotide and separate the full-length product from shorter failure sequences and other impurities.[8]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm that the observed molecular weight matches the calculated mass of the desired full-length oligonucleotide. This is the most definitive way to confirm complete deprotection.
Deprotection Conditions Summary
| Deprotection Method | Reagent | Temperature | Duration | Suitability |
| Standard | Concentrated Aqueous Ammonia | 55°C | Overnight (approx. 16 hours) | Recommended for oligonucleotides containing 5-(Furan-2-yl)-dC with standard protecting groups.[1] |
| Ultra-Fast | Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C | 10 minutes | For rapid deprotection; requires Ac-dC phosphoramidite.[4][7] |
| Ultra-Mild | 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | For oligonucleotides with very base-sensitive modifications; requires ultra-mild protecting groups.[6][7] |
| Alternative Mild | tert-Butylamine/Water (1:3 v/v) | 60°C | 6 hours | Can be used with standard protecting groups for sensitive oligonucleotides.[4][6] |
Experimental Protocol: Standard Deprotection
This protocol describes the standard method for cleaving and deprotecting oligonucleotides containing 5-(Furan-2-yl)-dC synthesized on a solid support.
Materials:
-
Oligonucleotide synthesis column containing the 5-(Furan-2-yl)-dC modified oligonucleotide on CPG support.
-
Concentrated ammonium hydroxide (28-30%), fresh.
-
2 mL screw-cap vials with Teflon-lined caps.
-
Heating block or oven set to 55°C.
-
Syringes to dispense ammonium hydroxide.
Procedure:
-
Carefully push the CPG support from the synthesis column into a 2 mL screw-cap vial.
-
Add 1-2 mL of fresh, concentrated ammonium hydroxide to the vial, ensuring the CPG is fully submerged.
-
Tightly seal the vial with a Teflon-lined cap. It is crucial to ensure a tight seal to prevent ammonia gas from escaping during heating.[5]
-
Place the vial in a heating block or oven set to 55°C.
-
Incubate the vial overnight (approximately 16 hours).
-
After incubation, allow the vial to cool completely to room temperature before opening.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.
-
Rinse the CPG with a small volume of nuclease-free water and combine the rinse with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or nuclease-free water for quantification and analysis.
Deprotection Workflow
Caption: Workflow for the deprotection and purification of oligonucleotides.
References
- 1. Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atdbio.com [atdbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Cleavage and Deprotection of Unmodified Trityl-On DNA Oligos < Oligo Synthesis Resource [medicine.yale.edu]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. gilson.com [gilson.com]
Troubleshooting low yield in furan-modified oligonucleotide synthesis
This guide provides troubleshooting strategies and frequently asked questions to address common challenges, specifically low yield, encountered during the synthesis of furan-modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Why is my final yield of furan-modified oligonucleotide significantly lower than the theoretical yield calculated from the synthesizer's trityl monitoring?
A: A significant discrepancy between the theoretical yield (based on coupling efficiency) and the final isolated yield is a common issue. The loss of product occurs at multiple stages post-synthesis. While coupling efficiency determines the maximum possible amount of full-length oligonucleotide, substantial losses can happen during post-synthesis workup, including cleavage from the solid support, base deprotection, and especially during purification, which can consume upwards of 50% of the crude product.[1] Incomplete deprotection or side reactions with the furan moiety or other bases can also lower the yield of the desired final product.[1]
Q2: My synthesizer indicates a high stepwise coupling efficiency (>99%), but my final yield after purification is poor. What are the likely causes?
A: If the coupling efficiency is high, the problem likely lies in the post-synthesis processing steps. Potential causes include:
-
Inefficient Cleavage or Deprotection: The reagents used for cleavage and deprotection may be old or degraded, leading to incomplete reactions.[1][2] Some modifications can also lead to the product remaining bound to the support.[3]
-
Degradation of the Furan Moiety: The furan ring can be sensitive to certain deprotection conditions. Using overly harsh reagents or temperatures may degrade the modification, reducing the yield of the intact oligonucleotide.[4][5]
-
Purification Losses: This is one of the most significant sources of yield loss. The modified oligonucleotide may co-elute with failure sequences ("shortmers") or other impurities, making separation difficult and leading to low recovery of the pure product.[1][6] Issues during Trityl-On purification, such as incomplete on-column detritylation, can also drastically reduce recovery.[7]
Q3: How can I specifically troubleshoot low coupling efficiency when adding the furan-modified phosphoramidite?
A: Modified phosphoramidites are often less reactive than standard A, C, G, and T phosphoramidites and require optimized conditions.[1]
-
Ensure Anhydrous Conditions: Phosphoramidites are extremely sensitive to water. Any moisture in the acetonitrile solvent or activator solution will hydrolyze the amidite, rendering it inactive.[3] Using molecular sieves to dry solvents and reagents is a viable solution.[3][7]
-
Extend Coupling Time: Furan-modified residues may require a longer time to couple efficiently. Standard protocols may be insufficient. Extending the coupling time to 6-10 minutes is often necessary.[4][8]
-
Use a Stronger Activator: Standard activators like tetrazole may not be efficient enough for bulky modified amidites. Using a more potent activator, such as Dicyanoimidazole (DCI), can improve coupling efficiency.[4]
-
Check Phosphoramidite Quality: The furan-modified phosphoramidite itself may be of poor quality or have degraded during storage. It is crucial to verify its purity and activity.[3]
Q4: What are the recommended deprotection conditions to preserve the integrity of the furan modification?
A: The primary goal during deprotection is to completely remove all protecting groups without damaging the oligonucleotide or its modifications.[2][9]
-
Standard Conditions: For many furan-modified oligonucleotides, a standard deprotection protocol using concentrated aqueous ammonia at 55°C overnight is effective.[4][10]
-
Avoiding Side Reactions: The furan moiety can be sensitive. For instance, during the synthesis of the phosphoramidite building block, specific conditions like using a 4 M HCl solution in THF at low temperature for detritylation are employed to prevent side reactions with the furan ring.[4][5] While this applies to the building block synthesis, it highlights the inherent sensitivity that must be considered. Always consult the supplier's data sheet for the specific furan phosphoramidite for any recommended special deprotection conditions.
Q5: My crude product shows multiple peaks on HPLC analysis. How can I improve the separation and identify the full-length product?
A: The presence of multiple peaks indicates a mixture of the full-length product and various impurities, such as failure sequences (shortmers) and by-products from side reactions.[6][11]
-
Trityl-On Purification: The most effective method to separate the full-length oligonucleotide from failure sequences is "Trityl-On" reverse-phase HPLC (RP-HPLC).[6] In this method, the final 5'-DMT protecting group is left on after synthesis. This bulky, hydrophobic group causes the full-length product to be retained much more strongly on the column than the "Trityl-off" failure sequences. The failures are washed away, and the purified full-length product is then detritylated on the column and eluted.[6]
-
Mass Spectrometry: Coupling the HPLC to a mass spectrometer (LC-MS) is the definitive way to identify the peak corresponding to your target product by confirming its molecular weight.
Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Coupling Efficiency
Low coupling efficiency is a primary cause of low yield, resulting in a higher proportion of truncated sequences. This workflow helps diagnose the root cause.
References
- 1. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 2. glenresearch.com [glenresearch.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. gilson.com [gilson.com]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. glenresearch.com [glenresearch.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
Technical Support Center: Optimizing Furan-Mediated DNA Cross-Linking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furan-mediated DNA cross-linking.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of furan-mediated DNA cross-linking?
Furan-mediated DNA cross-linking is a method used to create a covalent bond between two DNA strands (interstrand cross-link).[1][2] This technique utilizes an oligonucleotide modified with a furan moiety. The furan acts as a "caged" reactive group that, upon activation by oxidation, is converted into a highly reactive 4-oxo-enal derivative.[1][2][3] This reactive species then rapidly cross-links with a nucleobase, typically adenine (A) or cytosine (C), on the complementary DNA strand.[1][3][4]
Q2: What are the primary methods for oxidizing the furan moiety?
There are two main methods for oxidizing the furan group to initiate the cross-linking reaction:
-
Chemical Oxidation: This method typically employs an oxidizing agent, most commonly N-bromosuccinimide (NBS).[5] The addition of a fresh solution of NBS to the annealed DNA duplex triggers a rapid cross-linking reaction.[1]
-
Photo-oxidation: This is a more biocompatible approach that uses a photosensitizer, such as methylene blue, and visible light.[4][6] Upon irradiation, the photosensitizer generates singlet oxygen, which in turn oxidizes the furan moiety, leading to the formation of the reactive cross-linking agent.[3][4] Red light is often used in this method to minimize potential photodamage to the DNA.[7][8]
Q3: What are the advantages of furan-mediated cross-linking?
This methodology offers several advantages, including:
-
Inducible Cross-linking: The reaction is triggered by an external stimulus (chemical oxidant or light), allowing for precise control over the timing and location of the cross-link formation.[1]
-
High Efficiency and Speed: The cross-linking reaction is generally fast and can produce high yields of the cross-linked product.[1][9]
-
Selectivity: The cross-linking reaction shows a strong preference for complementary adenine and cytosine bases, minimizing off-target reactions.[1]
-
Stability: The resulting covalent cross-link is stable and can be stored for several months without significant degradation.[1]
Q4: Can furan-mediated cross-linking be used for molecules other than DNA?
Yes, this versatile technique has been successfully applied to create cross-links between:
Troubleshooting Guides
This section addresses common issues encountered during furan-mediated DNA cross-linking experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Cross-Linking Yield | Inefficient Oxidation: - Degradation of NBS solution. - Insufficient light exposure or incorrect wavelength in photo-oxidation. - Low oxygen concentration for photo-oxidation. | - Always use a freshly prepared NBS solution.[1] - Optimize light irradiation time and ensure the light source emits at the appropriate wavelength for the chosen photosensitizer (e.g., 580-700 nm for methylene blue).[10] - Ensure adequate oxygen supply during photo-oxidation, as it is required for singlet oxygen generation. |
| Suboptimal Reaction Conditions: - Incorrect buffer pH or salt concentration. - Inappropriate reaction temperature. | - Use a buffer system such as 10 mM phosphate buffer (pH 7) with 100 mM NaCl.[11] - Maintain a constant reaction temperature, for example, 20°C for NBS-mediated cross-linking.[11] | |
| Degradation of Furan-Modified Oligonucleotide: - Exposure to acidic conditions during synthesis or purification. | - Avoid acidic conditions during the handling of furan-modified oligonucleotides. A post-synthetic methodology for attaching the furan group can circumvent issues with furan instability.[12] | |
| Poor Hybridization of Oligonucleotides: - Incorrect annealing conditions. - Mismatches in the DNA sequence. | - Ensure proper annealing of the furan-modified and complementary strands by heating to 95°C and slowly cooling to room temperature.[11] - Verify the sequence of your oligonucleotides. The cross-linking process is sensitive to mismatches.[13] | |
| Multiple Products or Smearing on Gel/HPLC | Side Reactions: - Reaction with non-target bases, particularly guanine (G).[1] | - While the reaction is selective for A and C, some reaction with G can occur, leading to a mixture of products.[1] Purify the desired cross-linked product using RP-HPLC.[1] |
| Degradation of Oligonucleotides: - Nuclease contamination. - Harsh purification conditions. | - Use nuclease-free water and reagents. - Use optimized and mild purification conditions. The cross-linked duplexes are generally stable.[1] | |
| Difficulty in Purifying the Cross-Linked Product | Co-elution with Unreacted Strands: - Similar retention times of cross-linked and single-stranded oligonucleotides. | - Optimize the gradient for reversed-phase HPLC (RP-HPLC) to achieve better separation. A common system is a linear gradient of acetonitrile in 0.1 M triethylammonium acetate (TEAA).[11] |
| Product Instability During Purification: - Although generally stable, extreme pH or temperature during purification could potentially affect the cross-link. | - Maintain a neutral pH and moderate temperatures during purification. The formed covalent link has been shown to be stable for several months.[1] |
Experimental Protocols
Protocol 1: Chemical Oxidation using N-Bromosuccinimide (NBS)
This protocol is adapted from established methods for furan-mediated DNA cross-linking.[1][11]
1. Annealing of Oligonucleotides: a. Mix equimolar amounts of the furan-modified oligonucleotide and its complementary strand in the reaction buffer (10 mM phosphate buffer, pH 7.0, containing 100 mM NaCl). b. Anneal the oligonucleotides by heating the mixture to 95°C for 5 minutes, followed by slow cooling to room temperature.
2. Cross-Linking Reaction: a. Maintain the annealed duplex solution at a constant temperature of 20°C. b. Prepare a fresh stock solution of N-bromosuccinimide (NBS) in the reaction buffer. c. Add 1 equivalent of the NBS solution to the DNA duplex. d. Allow the reaction to proceed for 15 minutes. e. Repeat the addition of 1 equivalent of NBS every 15 minutes until the furan-modified oligonucleotide is completely consumed, as monitored by RP-HPLC. Typically, 3-4 equivalents of NBS are required.[14]
3. Purification of the Cross-Linked Product: a. Concentrate the reaction mixture in vacuo. b. Purify the cross-linked duplex using preparative reversed-phase HPLC (RP-HPLC).[1] A C18 column is commonly used with a gradient of acetonitrile in 0.1 M TEAA.[11]
4. Analysis: a. Confirm the formation of the cross-linked product by mass spectrometry.[15] b. Analyze the purity of the final product by analytical RP-HPLC and/or denaturing polyacrylamide gel electrophoresis (PAGE).[1]
Protocol 2: Photo-oxidation using Methylene Blue
This protocol provides a general framework for photo-oxidation. Optimization of specific parameters may be required for different sequences and experimental setups.
1. Annealing of Oligonucleotides: a. Follow the same annealing procedure as described in Protocol 1.
2. Cross-Linking Reaction: a. To the annealed duplex solution, add methylene blue to a final concentration typically in the low micromolar range. The optimal concentration should be determined empirically. b. Irradiate the sample with visible light. A red light source (wavelength ~630-660 nm) is often preferred to minimize potential DNA damage.[8][16] c. The irradiation time will depend on the light intensity and the specific setup and needs to be optimized. Monitor the reaction progress by RP-HPLC.
3. Purification and Analysis: a. Follow the same purification and analysis steps as described in Protocol 1.
Data Presentation
Table 1: Comparison of Oxidation Methods for Furan-Mediated DNA Cross-Linking
| Parameter | Chemical Oxidation (NBS) | Photo-oxidation (Methylene Blue) |
| Reagent | N-bromosuccinimide (NBS) | Methylene Blue + Visible Light |
| Mechanism | Direct chemical oxidation | Singlet oxygen-mediated oxidation |
| Reaction Time | Fast (minutes to a few hours)[1] | Variable (dependent on light intensity) |
| Biocompatibility | Less suitable for in-cell applications | More biocompatible[4] |
| Control | Addition of chemical oxidant | Light exposure |
| Selectivity | High for A and C[1] | High for A and C[4] |
Table 2: Reported Cross-Linking Yields with NBS Oxidation
| Complementary Base to Furan | Isolated Yield of Cross-Linked Duplex (%) |
| Adenine (A) | 75-85 |
| Cytosine (C) | 60-70 |
| Guanine (G) | ~0 |
| Thymine (T) | ~0 |
(Data compiled from studies on specific oligonucleotide sequences. Yields may vary depending on the sequence context and experimental conditions.)[1]
Visualizations
References
- 1. Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Sequence specific DNA cross-linking triggered by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Fine-tuning furan toxicity: fast and quantitative DNA interchain cross-link formation upon selective oxidation of a furan containing oligonucleotide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. A Review of Methylene Blue's Interactions with DNA and Their Relevance for DNA-Based Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 5-(Furan-2-yl)-dC Modified Strands
This technical support center provides guidance on the proper handling, storage, and troubleshooting for experiments involving 5-(Furan-2-yl)-dC modified oligonucleotide strands. Adherence to these guidelines is crucial for preventing degradation and ensuring the integrity and performance of your modified DNA in downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of 5-(Furan-2-yl)-dC modified strands?
The degradation of 5-(Furan-2-yl)-dC modified strands is influenced by several factors, primarily:
-
pH: The furan moiety is sensitive to acidic conditions, which can lead to ring opening and subsequent degradation of the modification. Single-stranded oligonucleotides are particularly susceptible to acidic pH.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation pathways. For long-term storage, freezing is optimal.[3][4][5][6]
-
Light Exposure: Furan-containing compounds can be susceptible to photodegradation. Therefore, prolonged exposure to light, especially UV light, should be avoided.[2][5][7]
-
Nuclease Contamination: Like unmodified oligonucleotides, these strands are vulnerable to degradation by nucleases present in the environment.[2]
-
Oxidation: The furan ring can be oxidized, which may alter its chemical properties and impact experimental results.[8]
Q2: What are the recommended storage conditions for 5-(Furan-2-yl)-dC modified oligonucleotides?
To maximize the shelf life of your modified strands, please adhere to the following storage guidelines:
| Storage Condition | Recommendation | Rationale |
| Long-Term Storage (Months to Years) | Store lyophilized (dry) at ≤ -15°C in the dark.[2] | Minimizes hydrolytic degradation, photodegradation, and enzymatic activity. |
| For dissolved oligos, store in a suitable buffer (e.g., TE buffer, pH 7.0-8.0) at -20°C or -80°C in aliquots.[3][4][5] | Prevents repeated freeze-thaw cycles and maintains a stable, slightly alkaline pH to protect the furan ring. | |
| Short-Term Storage (Days to Weeks) | Store dissolved in TE buffer (pH 7.0-8.0) at 4°C in the dark.[2] | Convenient for frequent use while providing protection against degradation. |
| Lyophilized oligos can be stored at 4°C. | Offers good stability for short periods. |
Q3: Should I resuspend my lyophilized 5-(Furan-2-yl)-dC modified oligo in water or a buffer?
It is highly recommended to resuspend your lyophilized oligo in a biological buffer, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.0-8.0), rather than nuclease-free water.[5] TE buffer helps maintain a stable pH and chelates divalent cations that can be cofactors for nucleases.[2] Distilled water can be slightly acidic (pH 4-5), which can promote the degradation of the acid-sensitive furan moiety.[2]
Q4: How many freeze-thaw cycles can my 5-(Furan-2-yl)-dC modified oligo withstand?
While oligonucleotides are generally robust to a limited number of freeze-thaw cycles, it is best practice to minimize them.[2] We recommend preparing aliquots of your stock solution to avoid repeated thawing of the entire sample. For modified oligonucleotides, it is advisable to limit freeze-thaw cycles to fewer than five.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with 5-(Furan-2-yl)-dC modified strands.
Issue 1: Low yield or absence of the expected product in an enzymatic reaction (e.g., PCR, ligation).
| Possible Cause | Troubleshooting Step |
| Degradation of the modified oligo | - Verify the integrity of your oligo using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC. - Ensure proper storage conditions were maintained. - If degradation is suspected, use a fresh aliquot or a newly synthesized oligo. |
| Inhibition of the enzyme by the modification | - Perform a concentration-dependent titration of the modified oligo to determine the optimal concentration. - Consult the literature or the enzyme manufacturer for compatibility with modified substrates. |
| Suboptimal reaction buffer pH | - Ensure the pH of your reaction buffer is within the optimal range for the enzyme and is not acidic. |
Issue 2: Smearing or multiple bands on a gel after analysis.
| Possible Cause | Troubleshooting Step |
| Nuclease contamination | - Use nuclease-free water, buffers, and tips. - Wear gloves and work in a clean environment. - Consider adding a nuclease inhibitor to your reaction if appropriate. |
| Degradation due to acidic conditions | - Check the pH of all solutions, including loading dyes and running buffers. Ensure they are not acidic. |
| Incomplete purification of the oligonucleotide | - Re-purify the oligonucleotide using HPLC or PAGE to remove shorter failure sequences or other impurities.[9] |
Issue 3: Aberrant results in hybridization-based assays (e.g., Southern blotting, microarrays).
| Possible Cause | Troubleshooting Step |
| Alteration of hybridization properties | - The furan modification may slightly alter the melting temperature (Tm) of the duplex. Perform a new Tm determination or optimize the hybridization temperature. |
| Degradation of the probe | - Check the integrity of the modified probe by gel electrophoresis. - Avoid prolonged exposure of the probe to light and elevated temperatures during the experiment. |
Experimental Protocols
Protocol 1: Resuspension of Lyophilized 5-(Furan-2-yl)-dC Modified Oligonucleotides
-
Centrifuge the tube: Briefly centrifuge the tube containing the lyophilized oligonucleotide to collect the pellet at the bottom.
-
Add Buffer: Add the appropriate volume of sterile, nuclease-free TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.0-8.0) to achieve the desired stock concentration (e.g., 100 µM).
-
Vortex: Vortex the tube for 15-30 seconds to ensure the oligonucleotide is fully dissolved.
-
Incubate: Let the tube sit at room temperature for 5-10 minutes.
-
Vortex again: Vortex briefly one more time.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in nuclease-free tubes and store at -20°C or -80°C.
Protocol 2: Quality Control of 5-(Furan-2-yl)-dC Modified Oligonucleotides by Denaturing PAGE
-
Prepare the Gel: Prepare a denaturing polyacrylamide gel (e.g., 15-20%) containing 7 M urea.
-
Prepare the Sample: Mix 1-2 µL of the resuspended oligonucleotide (e.g., 10 µM) with an equal volume of 2X formamide loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denature the Sample: Heat the sample at 95°C for 5 minutes, then immediately place it on ice.
-
Load the Gel: Load the denatured sample onto the gel. Include a relevant molecular weight ladder.
-
Run the Gel: Run the gel in 1X TBE buffer until the desired resolution is achieved.
-
Stain and Visualize: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel documentation system. A single, sharp band corresponding to the expected molecular weight indicates an intact oligonucleotide.
Visualizations
Caption: Recommended workflow for handling 5-(Furan-2-yl)-dC modified strands.
Caption: Major factors leading to the degradation of 5-(Furan-2-yl)-dC modified strands.
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Short- and Long-term storage of purified oligonucleotides [biosyn.com]
- 4. Stability and Storage of Oligonucleotides [biosyn.com]
- 5. idtdna.com [idtdna.com]
- 6. How To Store Oligonucleotides For Greatest Stability? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 7. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 9. gilson.com [gilson.com]
Technical Support Center: Synthesis of Furan-Modified Phosphoramidites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of furan-modified phosphoramidites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of furan-modified phosphoramidites?
A1: The primary challenges stem from the inherent reactivity and potential instability of the furan moiety.[1][2] Key issues include:
-
Sensitivity to Acidic Conditions: The furan ring can be susceptible to degradation under acidic conditions, which are often used during standard oligonucleotide synthesis cycles (e.g., detritylation).[1]
-
Oxidation: The furan group can be oxidized, leading to the formation of reactive species that can result in unwanted side reactions or degradation of the oligonucleotide.[3][4]
-
Side Reactions: The reactivity of the furan can lead to the formation of byproducts during synthesis, deprotection, or purification.[2][3]
-
Purification Difficulties: The presence of closely related impurities and the potential for on-column degradation can complicate the purification of furan-modified oligonucleotides.[1]
Q2: How can I minimize degradation of the furan moiety during synthesis?
A2: To minimize degradation, consider the following strategies:
-
Use Mild Detritylation Conditions: Employ milder detritylation reagents or shorter exposure times to acid.
-
Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., argon) to prevent oxidation.[5][6]
-
High-Quality Reagents: Use high-purity, anhydrous reagents and solvents to avoid side reactions.[6]
-
Optimized Coupling: Ensure high coupling efficiency to minimize the number of cycles and potential exposure to reaction conditions.
Q3: What are the recommended coupling conditions for furan-modified phosphoramidites?
A3: While standard phosphoramidite coupling protocols can be adapted, manual coupling with an extended reaction time may be beneficial for modified residues. For example, a 10-minute coupling time using dicyano-imidazole (DCI) as an activator has been used successfully.[3] It is crucial to ensure anhydrous conditions and use a suitable activator to achieve high coupling efficiencies, which are typically greater than 99%.[3][7]
Q4: What are the best practices for the deprotection and cleavage of furan-modified oligonucleotides?
A4: Standard deprotection with concentrated aqueous ammonia at elevated temperatures (e.g., 55°C overnight) can be effective.[3] However, to avoid potential side reactions at the furan level, deprotection using a 4 M HCl solution in THF at low temperatures has been shown to be effective.[3][4] It is essential to select a deprotection strategy that is compatible with other modifications present in the oligonucleotide.[8][9]
Q5: How should I purify and store furan-modified oligonucleotides?
A5: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying furan-modified oligonucleotides.[3] For storage, it is recommended to keep the purified oligonucleotides in a buffered solution or lyophilized at -20°C or lower to maintain their stability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | • Poor quality or degradation of the furan-modified phosphoramidite.[10] • Suboptimal activation.[] • Presence of moisture.[10][] | • Verify the purity and integrity of the phosphoramidite using ³¹P NMR and mass spectrometry. • Optimize the activator concentration and coupling time. Consider using a stronger activator like DCI.[3] • Ensure all reagents and solvents are anhydrous. Use fresh, high-quality reagents.[6] |
| Presence of Unexpected Side Products (Observed in Mass Spectrometry) | • Degradation of the furan moiety during synthesis or deprotection.[1][3] • Side reactions with protecting groups or other modifications.[] | • Use milder deprotection conditions (e.g., lower temperature, shorter time, or alternative reagents).[3][4] • Analyze the oligonucleotide at intermediate steps to identify when the side product is formed. • Ensure complete removal of protecting groups from other bases.[10] |
| Broad or Multiple Peaks during HPLC Purification | • Incomplete removal of protecting groups (e.g., trityl group).[3] • On-column degradation of the furan-modified oligonucleotide. • Presence of closely related impurities or diastereomers.[1] | • Confirm complete detritylation before purification. • Use a purification method with a different selectivity (e.g., ion-exchange HPLC). • Optimize HPLC conditions (e.g., gradient, temperature, pH of the mobile phase). |
| Loss of Final Product Yield | • Inefficient synthesis steps (coupling, capping, oxidation).[7] • Degradation during deprotection or purification.[1][3] • Inefficient cleavage from the solid support.[8] | • Review and optimize each step of the synthesis cycle. • Employ milder workup and purification conditions. • Ensure complete cleavage from the support by optimizing cleavage time and reagent. |
Quantitative Data Summary
Table 1: Synthesis Yields for an Acyclic Furan-Containing Building Block
| Step | Product | Yield | Reference |
| Tosylation and Bromination | (S)-4-(2-Bromo-ethyl)-2,2-dimethyl-[3][4]dioxolane | Not specified | [3][4] |
| Substitution with Lithiated Furan | (S)-4-(2-Furan-2-yl-ethyl)-2,2-dimethyl-[3][4]dioxolane | 62% (over two steps) | [3] |
| Deprotection and Monotritylation | Mono-tritylated diol | 66% | [3] |
| Phosphitylation | Furan-modified phosphoramidite | 79% | [3] |
Experimental Protocols
Synthesis of an Acyclic Furan-Containing Phosphoramidite
This protocol is adapted from the synthesis of a furan-modified phosphoramidite for DNA cross-linking studies.[3][4]
-
Synthesis of (S)-4-(2-Furan-2-yl-ethyl)-2,2-dimethyl-[3][4]dioxolane:
-
Start with commercially available (S)-(+)-3,4-O-isopropylidenedioxybutan-1-ol.
-
Perform a tosylation reaction in pyridine followed by conversion to the bromide without intermediate purification.
-
Treat the resulting bromide with lithiated furan to generate the furan-modified skeleton.
-
Purify the product using flash chromatography.
-
-
Deprotection and Monotritylation:
-
Deprotect the isopropylidene group using a 4 M HCl solution in THF at low temperature to prevent side reactions with the furan moiety.[3][4]
-
Perform monotritylation of the primary alcohol using DMTCl at low temperature to increase selectivity.
-
Separate the desired mono-tritylated product from any di-tritylated byproduct by chromatography.
-
-
Phosphitylation:
-
Dissolve the DMT-protected nucleoside in dry dichloromethane.
-
Add DIPEA followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated NaHCO₃ solution.
-
Extract the product with dichloromethane, dry over Na₂SO₄, and evaporate the solvent.
-
Purify the final phosphoramidite by column chromatography.
-
Visualizations
Caption: Workflow for the synthesis of furan-modified oligonucleotides.
Caption: Troubleshooting low coupling efficiency.
References
- 1. libstore.ugent.be [libstore.ugent.be]
- 2. mdpi.com [mdpi.com]
- 3. Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. twistbioscience.com [twistbioscience.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
Avoiding side products in the phosphitylation of furan-modified nucleosides
Welcome to the technical support center for the phosphitylation of furan-modified nucleosides. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this specialized chemical synthesis, with a focus on preventing the formation of unwanted side products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the phosphitylation of furan-modified nucleosides.
| Symptom | Potential Cause | Recommended Solution |
| Low Phosphitylation Yield | 1. Moisture Contamination: Phosphitylating agents and activated phosphoramidites are highly sensitive to water, leading to hydrolysis into H-phosphonates.[1] 2. Incomplete Activation: The activator may not be efficient enough for the specific furan-modified nucleoside. 3. Steric Hindrance: The furan modification or protecting groups may sterically hinder the reaction. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Handle reagents under an inert atmosphere (e.g., argon or nitrogen). Consider using molecular sieves.[1] 2. Optimize Activator: For furan-modified nucleosides, dicyanoimidazole (DCI) has been shown to be an effective activator.[2] Consider using a more potent activator if yields remain low. 3. Increase Reaction Time/Equivalents: Extend the reaction time or increase the equivalents of the phosphitylating agent and activator. For manual coupling of furan-modified residues, a 10-minute coupling time has been used successfully.[2] |
| Presence of H-phosphonate Impurity (Observed in ³¹P NMR) | 1. Hydrolysis of Phosphitylating Agent: Excess phosphitylating reagent can hydrolyze during workup or chromatography.[3] 2. In-process Hydrolysis: Presence of residual water in the reaction mixture. | 1. Anhydrous Workup: Perform the aqueous workup quickly and with cold, deoxygenated solutions. Ensure all organic solvents for extraction are anhydrous. 2. Strict Anhydrous Reaction Conditions: See "Low Phosphitylation Yield" solutions. |
| Formation of Multiple Unidentified Side Products | 1. Degradation of Furan Ring: Although generally stable, the furan moiety may be sensitive to prolonged exposure to certain reagents. 2. Side Reactions with Protecting Groups: Inappropriate protecting groups on the nucleoside may be labile under the reaction conditions. 3. Over-activation: A highly reactive activator can sometimes lead to undesired side reactions. | 1. Minimize Reaction Time: Use optimized reaction times and monitor the reaction progress by TLC or NMR to avoid prolonged exposure. The furan ring has been shown to be stable to 4 M HCl in THF at low temperatures for deprotection.[4] 2. Select Robust Protecting Groups: Ensure all protecting groups are stable to the phosphitylation conditions. 3. Choose a Milder Activator: If over-activation is suspected, consider using a less reactive activator. |
| Double Phosphitylation | Use of Bis(diisopropylamino)phosphoramidite Reagents: These reagents have the potential to react with two nucleoside molecules. | Use a Monofunctional Phosphitylating Agent: Employ reagents like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. |
Frequently Asked Questions (FAQs)
Q1: Is the furan ring stable under standard phosphitylation conditions?
A1: Yes, the furan ring is generally stable under standard phosphitylation conditions. Studies have shown that it can withstand the acidic conditions required for DMT group deprotection (e.g., 4 M HCl in THF at low temperature) without degradation.[4] However, as with any modified nucleoside, it is crucial to optimize reaction conditions and avoid prolonged exposure to harsh reagents to minimize the potential for side reactions.
Q2: What is the recommended activator for the phosphitylation of furan-modified nucleosides?
A2: Dicyanoimidazole (DCI) has been successfully used as an activator for the manual coupling of furan-modified phosphoramidites, achieving coupling efficiencies of over 99%.[2] While other activators like 1H-tetrazole and its derivatives are commonly used in standard oligonucleotide synthesis, DCI is a good starting point for furan-modified nucleosides due to its proven efficacy.
Q3: How can I monitor the progress of the phosphitylation reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. On TLC, the appearance of a new, less polar spot corresponding to the phosphoramidite product and the disappearance of the starting nucleoside alcohol can be observed. ³¹P NMR is a more definitive method, where the formation of the product will be indicated by a characteristic signal in the range of 140-155 ppm.[5]
Q4: What are the key considerations for the purification of furan-modified phosphoramidites?
A4: Purification is typically performed by silica gel column chromatography. It is important to use a solvent system containing a small amount of a weak base, such as triethylamine (typically 1-2%), to prevent hydrolysis of the phosphoramidite on the acidic silica gel. The purified product should be stored under an inert atmosphere at low temperatures (-20°C) to maintain its stability.
Quantitative Data Summary
The following tables summarize key quantitative data from a representative synthesis of a furan-modified phosphoramidite.
Table 1: Reaction Conditions and Yield for a Furan-Modified Phosphoramidite Synthesis
| Parameter | Condition | Reference |
| Phosphitylating Agent | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (2.5 eq.) | [2] |
| Base | Diisopropylethylamine (DIPEA) | [2] |
| Solvent | Dichloromethane (CH₂Cl₂) | [2] |
| Reaction Time | 1.5 hours | [2] |
| Temperature | Room Temperature | [2] |
| Yield | 79% | [2] |
Table 2: ³¹P NMR Data for a Furan-Modified Phosphoramidite
| Parameter | Value | Reference |
| Chemical Shift (δ) | 148.47 ppm, 149.26 ppm (diastereomers) | [2] |
| Solvent | Not specified | [2] |
Experimental Protocols
Detailed Methodology for the Phosphitylation of an Acyclic Furan-Modified Nucleoside
This protocol is adapted from a published procedure for the synthesis of an acyclic furan-containing phosphoramidite.[2][6]
Materials:
-
DMT-protected acyclic furan-modified nucleoside
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., cyclohexane, ethyl acetate, triethylamine)
Procedure:
-
Dissolve the DMT-protected acyclic furan-modified nucleoside (1 equivalent) in anhydrous CH₂Cl₂ under an argon atmosphere.
-
Add DIPEA to the solution.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1.5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in cyclohexane containing 1% triethylamine.
-
Combine the product-containing fractions and evaporate the solvent to obtain the purified phosphoramidite as a colorless oil.
-
Confirm the identity and purity of the product by ³¹P NMR and mass spectrometry.
Visualizations
Logical Workflow for Troubleshooting Phosphitylation Reactions
Caption: Troubleshooting workflow for phosphitylation reactions.
Reaction Pathway for Phosphitylation of a Furan-Modified Nucleoside
Caption: Phosphitylation reaction pathway.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. lcms.cz [lcms.cz]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 6. lcms.cz [lcms.cz]
Validation & Comparative
Characterization of 5-(Furan-2-yl)-dC Modified Oligonucleotides by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleosides into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. The 5-(Furan-2-yl)-dC modification, in particular, has garnered interest for its potential applications in DNA cross-linking and structural biology. Accurate and comprehensive characterization of these modified oligonucleotides is paramount to ensure their identity, purity, and integrity. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, offering high sensitivity, specificity, and structural elucidation capabilities.
This guide provides a comparative overview of the mass spectrometric characterization of 5-(Furan-2-yl)-dC modified oligonucleotides. It details the common MS-based workflows, compares the expected mass spectrometric behavior of the furan-modified cytidine with the well-characterized 5-methyl-deoxycytidine (5-methyl-dC) modification, and provides exemplar experimental protocols.
Comparison of Mass Spectrometry Techniques for Modified Oligonucleotide Analysis
The two most routinely employed ionization techniques for oligonucleotide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[1][2] ESI is often coupled with liquid chromatography (LC) for online separation and analysis (LC-MS), while MALDI is typically coupled with a time-of-flight (TOF) mass analyzer.[1][2]
| Technique | Ionization Principle | Mass Analyzer(s) | Key Advantages | Key Disadvantages | Best Suited For |
| ESI-MS | A solution of the oligonucleotide is sprayed through a heated, charged capillary, creating charged droplets that evaporate to yield gas-phase ions.[2] | Quadrupole, Ion Trap, Time-of-Flight (TOF), Orbitrap | High sensitivity, suitable for coupling with liquid chromatography (LC-MS) for complex mixture analysis, provides information on charge state distribution.[2][3] | Can be sensitive to salt contamination, which can suppress the signal.[3] | High-throughput screening, analysis of complex mixtures, and obtaining detailed structural information through tandem MS (MS/MS). |
| MALDI-TOF MS | The oligonucleotide is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte.[1] | Time-of-Flight (TOF) | High mass range, tolerant to some salts, relatively simple sample preparation.[1] | Lower resolution compared to some ESI-based methods, can be challenging for quantification. | Rapid molecular weight confirmation of purified oligonucleotides. |
Characterization of 5-(Furan-2-yl)-dC vs. 5-methyl-dC Modified Oligonucleotides
While specific, detailed fragmentation data for 5-(Furan-2-yl)-dC modified oligonucleotides is not extensively published, we can infer its likely behavior based on the known fragmentation of oligonucleotides and furan-containing molecules, and compare it to the well-documented analysis of 5-methyl-dC.
| Feature | 5-(Furan-2-yl)-dC Modified Oligonucleotide | 5-methyl-dC Modified Oligonucleotide |
| Mass Shift | Addition of the furan group to deoxycytidine results in a significant mass increase. | Addition of a methyl group to deoxycytidine results in a small mass increase. |
| Expected MS Data | The full-length product will show a characteristic mass increase corresponding to the furan modification. Impurities may include oligonucleotides without the modification or with other adducts.[2] | The full-length product will have a mass consistent with the addition of a methyl group. Common impurities include n-1 and n+1 species. |
| Expected MS/MS Fragmentation | Fragmentation is expected to occur along the phosphate backbone, producing standard a-, b-, c-, d-, w-, x-, y-, and z-ions. The furan moiety itself may undergo characteristic fragmentation, potentially involving ring opening or loss of neutral fragments like carbon monoxide, which can aid in localization of the modification. | Fragmentation primarily occurs at the phosphodiester backbone, yielding the standard ion series. The methyl group is generally stable during collision-induced dissociation (CID). |
Experimental Protocols
LC-MS/MS Analysis of Modified Oligonucleotides
This protocol provides a general framework for the analysis of modified oligonucleotides using liquid chromatography coupled to tandem mass spectrometry.
1. Sample Preparation:
-
Dissolve the purified oligonucleotide in a suitable buffer, such as 10 mM ammonium acetate or an ion-pairing reagent solution (e.g., triethylammonium acetate), to a final concentration of 1-10 µM.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase column suitable for oligonucleotide separation (e.g., C18).
-
Mobile Phase A: Aqueous solution containing an ion-pairing agent (e.g., 10 mM triethylammonium acetate) and a small amount of organic solvent (e.g., 5% acetonitrile).
-
Mobile Phase B: Acetonitrile or methanol with the same ion-pairing agent.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides.
-
Flow Rate: Typically in the range of 200-400 µL/min.
-
Column Temperature: Elevated temperatures (e.g., 50-60°C) are often used to improve peak shape.
3. Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for oligonucleotides due to the acidic nature of the phosphate backbone.
-
MS1 Scan: Acquire full scan mass spectra to determine the molecular weight and charge state distribution of the intact oligonucleotide.
-
MS2 (Tandem MS) Scan: Select the precursor ion of interest (the modified oligonucleotide) for collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides sequence information and helps to localize the modification.
-
Collision Energy: The collision energy should be optimized to achieve sufficient fragmentation for sequence analysis without excessive generation of internal fragments.
MALDI-TOF MS Analysis of Modified Oligonucleotides
This protocol is suitable for rapid molecular weight confirmation of purified modified oligonucleotides.
1. Sample Preparation:
-
Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in a mixture of acetonitrile and water.
-
Mix the oligonucleotide sample (typically 1 µL of a 10 µM solution) with the matrix solution (1 µL) directly on the MALDI target plate.
-
Allow the mixture to air dry, forming a co-crystal of the oligonucleotide and the matrix.
2. Mass Spectrometry (MS):
-
Instrument: A MALDI-TOF mass spectrometer.
-
Mode: Typically operated in positive or negative ion mode.
-
Laser: A pulsed UV laser is used to desorb and ionize the sample.
-
Analysis: The time it takes for the ions to travel through the flight tube to the detector is measured, which is proportional to their mass-to-charge ratio. This allows for the determination of the molecular weight of the oligonucleotide.
Visualization of the Analytical Workflow
Caption: Workflow for LC-MS/MS characterization of modified oligonucleotides.
This guide serves as a foundational resource for researchers embarking on the mass spectrometric characterization of 5-(Furan-2-yl)-dC modified oligonucleotides. While further empirical data is needed to fully elucidate the specific fragmentation patterns of this modification, the principles and comparative data presented here provide a robust framework for initial analysis and interpretation.
References
A Head-to-Head Comparison of DNA Photocrosslinkers: 5-(Furan-2-yl)-dC and Its Alternatives for Researchers
For Immediate Release
In the intricate world of molecular biology and drug development, the ability to capture and analyze the transient interactions between DNA and proteins is paramount. Photocrosslinkers, molecules that form covalent bonds upon light activation, have emerged as indispensable tools for this purpose. This guide provides a comprehensive comparison of a promising furan-based photocrosslinker, 5-(Furan-2-yl)-dC, with other widely used alternatives, including psoralens, benzophenones, aryl azides, and diazirines. This objective analysis, supported by experimental data and detailed protocols, is designed to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific research needs.
At a Glance: Key Performance Metrics of DNA Photocrosslinkers
The selection of a photocrosslinker is a critical decision that can significantly impact the outcome of an experiment. The following table summarizes the key quantitative performance characteristics of 5-(Furan-2-yl)-dC and its alternatives.
| Photocrosslinker | Activation Wavelength (nm) | Crosslinking Efficiency | Specificity | Major Side Reactions |
| 5-(Furan-2-yl)-dC | Visible light (with sensitizer) | High | Selective for Adenine and Cytosine | Potential for photo-oxidation of non-target bases |
| Psoralens | 320-400 (UVA) | Moderate to High | Preferentially crosslinks thymine in 5'-TA sequences | Can induce pyrimidine dimers and other DNA photoproducts[1] |
| Benzophenones | ~350-360 | Moderate | Relatively non-specific C-H insertion | Can lead to hydrogen abstraction and subsequent side reactions |
| Aryl Azides | 250-460 | Low to Moderate | Non-specific insertion into C-H and N-H bonds | Can react with buffer components (e.g., primary amines)[2] |
| Diazirines | ~350-370 | High | Non-specific carbene insertion into various bonds | Potential for reaction with water, reducing efficiency |
Delving Deeper: Mechanisms of Action
Understanding the underlying chemical principles of each photocrosslinker is crucial for interpreting experimental results and troubleshooting potential issues.
5-(Furan-2-yl)-dC: A Visible Light-Triggered Crosslinker
Incorporated into a DNA strand, the furan moiety of 5-(Furan-2-yl)-dC can be selectively oxidized to a highly reactive oxo-enal species.[3] This oxidation can be triggered by visible light in the presence of a photosensitizer, offering a biocompatible activation method. The generated oxo-enal then rapidly reacts with the exocyclic amino groups of nearby adenine and cytosine residues in a complementary DNA strand or interacting protein, forming a stable covalent bond.[3]
Mechanism of 5-(Furan-2-yl)-dC Photocrosslinking
Caption: Furan-based photocrosslinking is initiated by visible light activation of a photosensitizer.
Psoralens: Intercalation and [2+2] Cycloaddition
Psoralens are planar molecules that intercalate into the DNA double helix, preferentially at 5'-TA sequences.[4] Upon UVA irradiation, psoralens undergo a [2+2] photocycloaddition with the 5,6-double bond of adjacent pyrimidine bases, primarily thymine. This can result in the formation of a monoadduct or, with a second photoactivation event, an interstrand crosslink.[1][5]
Psoralen Photocrosslinking Pathway
Caption: Psoralen intercalates into DNA before UVA light induces crosslinking.
Benzophenones: Hydrogen Abstraction and C-H Insertion
Benzophenone-containing probes are activated by UV light (~350-360 nm) to an excited triplet state. This species can then abstract a hydrogen atom from a nearby C-H bond on an interacting molecule, creating a pair of radicals that subsequently combine to form a covalent crosslink.[6] This mechanism allows for relatively non-specific crosslinking to a wide range of amino acid residues and DNA bases.
Benzophenone Crosslinking Mechanism
Caption: Benzophenone crosslinking proceeds via a hydrogen abstraction mechanism.
Aryl Azides and Diazirines: Highly Reactive Intermediates
Upon UV irradiation, aryl azides form highly reactive nitrene intermediates, while diazirines generate carbenes. These species are short-lived and react non-specifically with a variety of chemical bonds in their immediate vicinity, including C-H, N-H, and O-H bonds, to form covalent crosslinks.[2][7] Diazirines are generally considered more efficient and are activated by longer wavelength UV light compared to aryl azides.[2]
Experimental Protocols: A Guide for the Bench
The successful application of photocrosslinkers hinges on meticulous experimental design and execution. Below are detailed protocols for the use of each class of photocrosslinker.
Protocol for 5-(Furan-2-yl)-dC Mediated DNA-Protein Photocrosslinking
Materials:
-
DNA oligonucleotide containing a 5-(Furan-2-yl)-dC modification.
-
Target protein.
-
Photosensitizer (e.g., Rose Bengal).
-
Visible light source (e.g., LED lamp, ~550 nm).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Sample Preparation:
-
Prepare a reaction mixture containing the furan-modified DNA oligonucleotide (final concentration 1-10 µM), the target protein (equimolar or in slight excess), and the photosensitizer (final concentration 10-50 µM) in the reaction buffer.
-
Incubate the mixture in the dark for 30 minutes at room temperature to allow for binding.
-
-
Photoirradiation:
-
Expose the sample to visible light for 5-30 minutes. The optimal irradiation time should be determined empirically.
-
During irradiation, keep the sample on ice to prevent heat-induced denaturation.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to a final concentration of 100 mM to stop the reaction.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE followed by autoradiography (if using radiolabeled DNA) or Western blotting (if an antibody against the protein is available).
-
Protocol for Psoralen-Mediated DNA Interstrand Crosslinking
Materials:
-
DNA sample (e.g., plasmid DNA, PCR product).
-
Psoralen compound (e.g., 8-methoxypsoralen, 8-MOP).
-
UVA light source (365 nm).
-
Reaction buffer (e.g., TE buffer, pH 7.5).
Procedure:
-
Incubation:
-
Dissolve the psoralen compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Add the psoralen stock solution to the DNA sample in the reaction buffer to the desired final concentration (typically 1-10 µg/mL).[8]
-
Incubate the mixture in the dark for 15-30 minutes at room temperature to allow for intercalation.[8]
-
-
Irradiation:
-
Analysis:
-
Analyze the crosslinked DNA by agarose gel electrophoresis under denaturing conditions (e.g., alkaline agarose gel) to visualize the interstrand crosslinks.
-
Protocol for Benzophenone-Mediated DNA-Protein Photocrosslinking
Materials:
-
DNA probe containing a benzophenone modification.
-
Target protein.
-
UV light source (~360 nm).
-
Reaction buffer (e.g., HEPES buffer, pH 7.5).
Procedure:
-
Binding Reaction:
-
Combine the benzophenone-modified DNA probe and the target protein in the reaction buffer.
-
Incubate on ice for 20-30 minutes to allow complex formation.
-
-
Photocrosslinking:
-
Irradiate the sample with UV light at ~360 nm for 10-60 minutes on ice.
-
-
Analysis:
-
Denature the samples by boiling in SDS-PAGE loading buffer.
-
Separate the crosslinked complexes from the uncrosslinked components by SDS-PAGE.
-
Visualize the crosslinked product by autoradiography or Western blotting.
-
Protocol for Aryl Azide-Mediated Photocrosslinking in Cell Lysates
Materials:
-
Aryl azide-containing probe (e.g., a small molecule or modified oligonucleotide).
-
Cell lysate.
-
UV light source (254-365 nm, depending on the specific aryl azide).
-
Reaction buffer (amine-free, e.g., PBS).
Procedure:
-
Incubation:
-
Add the aryl azide probe to the cell lysate.
-
Incubate in the dark at 4°C for a sufficient time to allow binding to the target protein(s).
-
-
Irradiation:
-
Irradiate the lysate with the appropriate wavelength of UV light for 5-20 minutes on ice.
-
-
Enrichment and Analysis:
-
If the probe contains an affinity tag (e.g., biotin), enrich the crosslinked complexes using affinity purification.
-
Analyze the enriched proteins by mass spectrometry to identify the binding partners.
-
Protocol for Diazirine-Based Photocrosslinking in Live Cells
Materials:
-
Diazirine-containing probe (e.g., a modified amino acid or metabolite).
-
Cultured cells.
-
UV light source (~365 nm).
-
Cell lysis buffer.
Procedure:
-
Probe Incorporation:
-
Incubate the cultured cells with the diazirine-containing probe to allow for its metabolic incorporation into cellular components.[10]
-
-
Crosslinking:
-
Lysis and Analysis:
-
Lyse the cells and analyze the crosslinked complexes by SDS-PAGE and Western blotting or by affinity purification followed by mass spectrometry if the probe is tagged.[7]
-
Visualizing the Workflow: From Experiment to Data
A well-defined experimental workflow is essential for reproducible results. The following diagram illustrates a general workflow for a DNA-protein photocrosslinking experiment.
General Photocrosslinking Experimental Workflow
Caption: A typical workflow for a photocrosslinking experiment involves preparation, crosslinking, and analysis steps.
Conclusion
The choice of a DNA photocrosslinker is a multifaceted decision that depends on the specific biological question, the experimental system, and the available resources. 5-(Furan-2-yl)-dC presents an attractive option due to its activation by visible light, offering a potentially less damaging approach for in vivo studies. Psoralens are well-established for inducing interstrand crosslinks with high efficiency. Benzophenones provide a versatile tool for non-specific crosslinking, while aryl azides and diazirines offer highly reactive probes for capturing transient interactions. By carefully considering the properties and protocols outlined in this guide, researchers can make an informed decision to advance their understanding of the dynamic interplay between DNA and proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Psoralen - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 9. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 10. Photocrosslinking of glycoconjugates using metabolically incorporated diazirine-containing sugars | Springer Nature Experiments [experiments.springernature.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Validation of DNA Inter-Strand Cross-Links Induced by 5-(Furan-2-yl)-dC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of DNA inter-strand cross-links (ICLs) induced by the novel agent 5-(Furan-2-yl)-dC against established clinical agents, cisplatin and mitomycin C. The information presented herein is intended to offer an objective overview supported by experimental data to aid in the evaluation of this emerging DNA cross-linking strategy.
Introduction to DNA Inter-Strand Cross-Linking Agents
DNA inter-strand cross-linking (ICL) agents are a critical class of cytotoxic compounds used in cancer chemotherapy. By covalently linking the two strands of DNA, they create a formidable block to essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. The clinical efficacy of ICL-inducing agents is, however, often limited by cellular resistance mechanisms, primarily through DNA repair pathways.
The furan-based approach to ICL formation, utilizing compounds like 5-(Furan-2-yl)-dC, represents a novel strategy for creating these lesions. This method relies on the selective oxidation of a furan moiety to a reactive oxo-enal species, which then rapidly cross-links with the complementary DNA strand.[1] This inducible mechanism offers potential advantages in terms of controlling the timing and location of cross-link formation.
This guide will delve into the experimental validation of ICLs induced by 5-(Furan-2-yl)-dC, presenting available data and detailed methodologies for key assays. A direct quantitative comparison with cisplatin and mitomycin C is provided where data is available in the public domain.
Comparison of Performance
A direct, head-to-head quantitative comparison of 5-(Furan-2-yl)-dC with cisplatin and mitomycin C across a range of metrics is not yet extensively available in published literature. The following tables summarize the currently available data to facilitate an initial comparison. Researchers are encouraged to perform their own direct comparative studies to obtain conclusive results.
Table 1: Comparison of DNA Inter-Strand Cross-Linking Efficiency
| Feature | 5-(Furan-2-yl)-dC | Cisplatin | Mitomycin C |
| Mechanism of Action | Inducible cross-linking via oxidation of a furan moiety to a reactive oxo-enal.[1] | Forms platinum-DNA adducts, primarily at N7 of guanine, leading to ICLs. | Bioreductive activation is required to form ICLs between guanine residues. |
| ICL Formation Efficiency | Described as "fast" and "high-yielding" upon activation.[1] Specific quantitative data on the percentage of ICLs per compound or per genome is not readily available. | Approximately 5-8% of total DNA adducts are ICLs.[2] | Forms ICLs, but also a significant number of monoadducts. |
| Sequence Specificity | Shows selectivity for cross-linking to complementary adenine and cytosine.[1] | Preferentially forms ICLs at 5'-GC-3' sequences. | Cross-links DNA in both 5'-CpG and 5'-GpC sequence contexts.[3] |
| Activation Requirement | Requires selective oxidation (e.g., with N-bromosuccinimide) to become reactive.[1] | No external activation required for reactivity with DNA. | Requires enzymatic reduction (bioreduction) to become an active cross-linking agent. |
Table 2: Comparison of Cytotoxicity (IC50 Values)
Note: IC50 values are highly dependent on the cell line and experimental conditions. The data below is compiled from various sources and should be interpreted with caution. Direct comparative studies are essential for accurate assessment.
| Cell Line | 5-(Furan-2-yl)-dC (µM) | Cisplatin (µM) | Mitomycin C (µM) |
| Various Cancer Cell Lines | Data not readily available in public literature. | Highly variable; e.g., HeLa: ~2-15 µM, A549: ~5-20 µM, MCF-7: ~3-25 µM (dependent on exposure time and assay).[3] | Generally potent; IC50 values often in the low micromolar to nanomolar range depending on the cell line. |
Experimental Protocols
Accurate validation of DNA ICLs is crucial for the development and characterization of new cross-linking agents. The following are detailed methodologies for key experiments.
Modified Alkaline Comet Assay for ICL Detection
The modified alkaline comet assay (single-cell gel electrophoresis) is a sensitive method to detect ICLs. The principle is that ICLs reduce the extent of DNA migration in an electric field after the induction of random strand breaks.
Materials:
-
Fully frosted microscope slides
-
Normal melting point agarose
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, 1% Triton X-100, 10% DMSO)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or ethidium bromide)
-
X-ray source or other agent to induce strand breaks
Procedure:
-
Slide Preparation: Coat frosted microscope slides with a layer of 1% normal melting point agarose and allow to dry completely.
-
Cell Encapsulation: Harvest cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL. Mix the cell suspension with 0.7% low melting point agarose at a 1:10 ratio (v/v) at 37°C. Pipette 75 µL of this mixture onto the pre-coated slides and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Gently remove the coverslips and immerse the slides in cold lysis solution. Incubate at 4°C for at least 1 hour.
-
Induction of Strand Breaks: After lysis, wash the slides with PBS. Expose the slides to a calibrated dose of X-rays (e.g., 5-10 Gy) on ice to induce random single-strand breaks.
-
Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Carefully remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5-10 minutes. Repeat this step three times.
-
Staining and Visualization: Stain the slides with a suitable DNA stain and visualize using a fluorescence microscope.
-
Data Analysis: Capture images of the comets and analyze them using appropriate software. The presence of ICLs is indicated by a decrease in the tail moment (a measure of DNA migration) in treated cells compared to control cells that were only irradiated.
DNA Denaturation/Renaturation Assay for ICL Quantification
This gel-based assay quantifies ICLs by separating cross-linked, double-stranded DNA from denatured, single-stranded DNA.
Materials:
-
Purified DNA (e.g., plasmid DNA)
-
ICL-inducing agent
-
Denaturation solution (e.g., 0.2 M NaOH or formamide-based buffer)
-
Neutralization solution (if using NaOH denaturation)
-
Agarose gel
-
Gel electrophoresis apparatus
-
DNA staining solution (e.g., ethidium bromide or SYBR Gold)
-
Gel documentation system
Procedure:
-
Treatment: Incubate purified DNA with the ICL-inducing agent at the desired concentration and for the appropriate time.
-
Denaturation: After treatment, add the denaturation solution to the DNA samples and incubate at a high temperature (e.g., 95°C for 5-10 minutes) or under alkaline conditions to separate the DNA strands.
-
Neutralization (if applicable): If using alkaline denaturation, add a neutralization solution to bring the pH back to neutral.
-
Gel Electrophoresis: Load the denatured samples onto an agarose gel. Run the electrophoresis to separate the DNA fragments. Single-stranded DNA will migrate faster than double-stranded, cross-linked DNA.
-
Staining and Visualization: Stain the gel with a DNA stain and visualize it using a gel documentation system.
-
Quantification: Quantify the intensity of the bands corresponding to single-stranded and double-stranded DNA. The percentage of cross-linking can be calculated as:
% ICL = (Intensity of dsDNA band / (Intensity of dsDNA band + Intensity of ssDNA band)) * 100
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: A simplified signaling pathway for the repair of DNA inter-strand cross-links.
Caption: Experimental workflow for the modified alkaline comet assay.
Caption: Experimental workflow for the DNA denaturation/renaturation assay.
Conclusion
The validation of DNA inter-strand cross-links induced by 5-(Furan-2-yl)-dC is an active area of research. While the inducible nature of this compound presents an attractive platform for controlled DNA damage, a comprehensive, direct comparison with established clinical agents like cisplatin and mitomycin C is necessary to fully elucidate its potential. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this field. Further studies are warranted to generate the quantitative data needed for a complete and objective assessment of 5-(Furan-2-yl)-dC as a novel ICL-inducing agent.
References
- 1. Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Unveiling the Impact of 5-(Furan-2-yl)-dC on DNA Duplex Stability: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the thermal stability of modified DNA duplexes is paramount for the design of novel therapeutic and diagnostic agents. This guide provides a comprehensive comparison of the thermal stability of DNA duplexes containing the synthetic nucleoside 5-(Furan-2-yl)-dC against unmodified DNA, supported by experimental data and detailed protocols.
The incorporation of modified nucleobases into DNA oligonucleotides is a powerful strategy for modulating their structural and functional properties. One such modification, 5-(Furan-2-yl)-deoxycytidine (5-(Furan-2-yl)-dC), introduces a furan moiety at the 5th position of the cytosine base. This alteration can influence the thermodynamic stability of the DNA double helix, a critical factor in applications ranging from antisense therapy to DNA nanotechnology. This guide delves into the thermal stability analysis of DNA duplexes featuring this modification, offering a clear comparison with their natural counterparts.
Comparative Thermal Stability: A Quantitative Look
The thermal stability of a DNA duplex is commonly characterized by its melting temperature (Tm), the temperature at which half of the DNA strands are in the double-helical state and half are in the single-stranded state. An increase in Tm indicates greater stability.
Recent studies have investigated the impact of a closely related furan-derived modification, 5-formyl-2'-deoxycytidine (fC), on DNA duplex stability through UV melting experiments. The data reveals that the presence of fC, when paired with guanine (G), does not significantly alter the thermal stability compared to the naturally occurring methylated cytosine (mC) and thymine (T) pairings.
| DNA Duplex Base Pair | Melting Temperature (Tm) in °C |
| 5-formyl-dC : G | 61 |
| 5-methyl-dC : G | 61 |
| T : A | 60 |
Table 1: Comparison of melting temperatures (Tm) for DNA duplexes containing 5-formyl-dC:G, 5-methyl-dC:G, and T:A base pairs. Data is based on thermal denaturation studies conducted in a buffer of 0.01 M sodium cacodylate (pH 7.0) containing 0.01 M NaCl.[1]
The experimental findings indicate that a DNA duplex containing a 5-formyl-dC:G base pair exhibits a melting temperature of 61°C, which is identical to that of a duplex with a 5-methyl-dC:G pair and very close to the 60°C Tm of a standard T:A containing duplex under the same conditions.[1] This suggests that the furan-derived modification at the 5-position of cytosine, in this specific pairing context, is well-tolerated within the DNA double helix, maintaining a level of stability comparable to natural DNA.
Experimental Protocols
The determination of DNA duplex thermal stability is a precise process. The following sections detail the methodologies for the synthesis of the modified oligonucleotides and the subsequent thermal denaturation experiments.
Synthesis of Oligonucleotides Containing 5-(Furan-2-yl)-dC
The synthesis of oligonucleotides containing modified nucleobases such as 5-(Furan-2-yl)-dC is achieved through automated solid-phase phosphoramidite chemistry.
-
Phosphoramidite Synthesis: The 5-(Furan-2-yl)-dC nucleoside is first converted into its phosphoramidite derivative. This involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and reacting the 3'-hydroxyl group to introduce a phosphoramidite moiety.
-
Solid-Phase Synthesis: The synthesis of the oligonucleotide is performed on an automated DNA synthesizer using a solid support, typically controlled pore glass (CPG).
-
Synthesis Cycle: The synthesis proceeds in a series of cycles, with each cycle adding one nucleotide to the growing chain. The cycle consists of four main steps:
-
Deblocking: The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support.
-
Coupling: The 5-(Furan-2-yl)-dC phosphoramidite (or any other desired phosphoramidite) is activated and coupled to the deprotected 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone are removed, typically by treatment with concentrated ammonium hydroxide.
-
Purification: The final oligonucleotide product is purified, often by high-performance liquid chromatography (HPLC), to ensure high purity.
Thermal Denaturation (UV-Melting) Experiments
The thermal stability of the synthesized DNA duplexes is determined by monitoring the change in UV absorbance at 260 nm as a function of temperature.
-
Sample Preparation: A solution containing equimolar concentrations of the modified oligonucleotide and its complementary strand is prepared in a suitable buffer (e.g., 10 mM sodium cacodylate, pH 7.0, with 10 mM NaCl). The final concentration of each oligonucleotide is typically in the low micromolar range (e.g., 3 µM).[1]
-
Denaturation and Annealing: The sample is first heated to a high temperature (e.g., 95°C) for a few minutes to ensure complete denaturation of the duplexes into single strands.[1] The solution is then gradually cooled to allow for the annealing of the complementary strands to form duplexes.
-
UV-Melting Analysis: The sample is placed in a temperature-controlled spectrophotometer. The temperature is then increased at a constant rate (e.g., 0.5°C/min), and the UV absorbance at 260 nm is recorded as a function of temperature.[1]
-
Data Analysis: The resulting data is plotted as absorbance versus temperature, which generates a sigmoidal "melting curve." The melting temperature (Tm) is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.
Conclusion
The analysis of DNA duplexes containing 5-(Furan-2-yl)-dC reveals that this modification can be incorporated into the DNA double helix without causing significant destabilization, at least when paired with guanine. The melting temperature of a duplex with a 5-formyl-dC:G pair is comparable to that of duplexes with natural base pairs, indicating a high degree of structural compatibility. This finding is crucial for the rational design of modified oligonucleotides for various biotechnological and therapeutic applications, as it demonstrates that the introduction of a furan moiety at the 5-position of cytosine can be achieved while maintaining the overall stability of the DNA duplex. Further investigations into the effects of this modification in different sequence contexts and with other base pairings will provide a more complete understanding of its impact on DNA structure and function.
References
A Head-to-Head Comparison: 5-(Furan-2-yl)-dC and Psoralen for DNA Interstrand Cross-linking
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Potent DNA Cross-linking Agents
In the landscape of molecular biology and drug development, DNA interstrand cross-linking (ICL) agents are invaluable tools for studying DNA repair, elucidating protein-DNA interactions, and developing anti-cancer therapeutics. Among the diverse array of ICL agents, psoralens have long been a gold standard. However, newer methodologies, such as the use of 5-(Furan-2-yl)-dC, are emerging as promising alternatives. This guide provides a comprehensive comparison of these two DNA cross-linking agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between 5-(Furan-2-yl)-dC and psoralen lies in their mechanism of inducing DNA cross-links.
Psoralen: A Photoactivated Cycloaddition
Psoralens are naturally occurring tricyclic compounds that intercalate into the DNA double helix, showing a preference for 5'-AT sequences.[1] Upon exposure to long-wave ultraviolet light (UVA, ~365 nm), psoralen undergoes a two-step photochemical reaction. The first photon absorption leads to the formation of a covalent monoadduct with a pyrimidine base (primarily thymine) via a [2+2] cycloaddition, forming a cyclobutane ring.[2][3] Absorption of a second photon can then trigger a second cycloaddition with a pyrimidine on the opposite strand, resulting in an interstrand cross-link.[4][5] This process is dependent on the proximity and orientation of the psoralen molecule and the pyrimidine bases within the DNA helix.
5-(Furan-2-yl)-dC: Oxidation-Triggered Covalent Bonding
In contrast, 5-(Furan-2-yl)-dC, an artificially incorporated modified nucleoside, relies on a chemical oxidation trigger rather than photoactivation.[6][7] The furan moiety itself is relatively inert within the DNA duplex. However, upon introduction of an oxidizing agent, the furan ring is converted into a highly reactive cis-2-butene-1,4-dial (a 4-oxo-enal derivative).[7][8] This reactive species then rapidly and selectively forms a covalent bond with the exocyclic amino group of a complementary adenine (A) or cytosine (C) on the opposing strand, creating a stable interstrand cross-link.[7][8] This method offers a temporally controlled and site-specific cross-linking event.
Performance Comparison: A Data-Driven Analysis
Direct comparative studies between 5-(Furan-2-yl)-dC and psoralen are limited in the scientific literature. However, by collating data from independent studies, we can draw a comparative picture of their performance characteristics.
Table 1: Comparison of DNA Cross-linking Performance
| Parameter | 5-(Furan-2-yl)-dC | Psoralen |
| Activation Method | Chemical Oxidation (e.g., NBS, Singlet Oxygen) | UVA Light (e.g., 365 nm) |
| Reaction Time | Very fast (immediate upon oxidant addition) | Minutes to hours of UVA irradiation |
| Cross-linking Efficiency | High-yielding, can approach quantitative conversion | Variable, dependent on UVA dose, psoralen concentration, and sequence context |
| Sequence Selectivity | Cross-links opposite Adenine or Cytosine | Prefers 5'-TA sites for intercalation and cross-linking |
| Control over Reaction | High temporal control (triggered by oxidant addition) | Dependent on controlling UVA exposure |
| Byproducts | Primarily the desired cross-linked product | Monoadducts are significant byproducts |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for inducing DNA interstrand cross-links using both agents.
Protocol 1: DNA Cross-linking with 5-(Furan-2-yl)-dC
This protocol is adapted from studies describing furan-oxidation based cross-linking.[7][8]
1. Oligonucleotide Synthesis and Purification:
- Synthesize an oligonucleotide containing the 5-(Furan-2-yl)-dC modification at the desired position using standard phosphoramidite chemistry.
- Purify the modified oligonucleotide and its complementary strand by HPLC or PAGE.
2. Duplex Formation:
- Anneal the furan-modified oligonucleotide with its complementary strand in a suitable buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.0).
3. Cross-linking Reaction:
- To the annealed duplex, add a freshly prepared solution of an oxidizing agent. For chemical oxidation, N-bromosuccinimide (NBS) can be used (typically 1-3 equivalents).
- For photo-oxidation, a photosensitizer such as Methylene Blue can be added, followed by irradiation with visible light.[9]
- The reaction is typically instantaneous upon addition of the oxidant.
4. Analysis of Cross-linking:
- Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE). The cross-linked duplex will migrate slower than the single strands.
- Quantify the cross-linking efficiency by densitometry of the gel bands.
- Confirm the identity of the cross-linked product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: DNA Cross-linking with Psoralen
This protocol is a generalized procedure based on common laboratory practices for psoralen cross-linking.[10][11]
1. Sample Preparation:
- Prepare a solution of the DNA to be cross-linked in a suitable buffer (e.g., TE buffer).
- Add the psoralen derivative (e.g., 8-methoxypsoralen, 8-MOP, or trimethylpsoralen, TMP) to the DNA solution to the desired final concentration (e.g., 10 µg/mL).
- Incubate the mixture in the dark for a period (e.g., 5-15 minutes) to allow for intercalation of the psoralen into the DNA.
2. UVA Irradiation:
- Place the sample on ice or a cooling block to minimize heat-induced damage.
- Irradiate the sample with a UVA light source (365 nm) at a defined distance and for a specific duration. The total dose of UVA will determine the extent of cross-linking. This may involve repeated cycles of irradiation.
3. Removal of Unbound Psoralen:
- After irradiation, unbound psoralen can be removed by methods such as ethanol precipitation of the DNA or spin column chromatography.
4. Analysis of Cross-linking:
- Analyze the formation of interstrand cross-links using methods such as denaturing PAGE, alkaline agarose gel electrophoresis, or by assessing the thermal or chemical stability of the duplex.
- The ratio of cross-linked to non-cross-linked DNA can be quantified to determine efficiency.
DNA Repair Pathways
The cellular response to DNA damage is critical for cell survival and is a key consideration in therapeutic applications. The adducts formed by 5-(Furan-2-yl)-dC and psoralen are recognized and repaired by different cellular pathways.
Psoralen Adduct Repair: The bulky, helix-distorting lesions created by psoralen are primarily repaired by the Nucleotide Excision Repair (NER) pathway. In some contexts, particularly for the repair of monoadducts, the Base Excision Repair (BER) pathway may also be involved. The repair of interstrand cross-links is a more complex process that often involves a combination of NER, Homologous Recombination (HR) , and translesion synthesis.
5-(Furan-2-yl)-dC Adduct Repair: The specific DNA repair pathways for the adducts formed by oxidized 5-(Furan-2-yl)-dC have not been as extensively characterized as those for psoralen. However, given that the resulting adduct is a covalent link between two bases, it is likely to be recognized as a significant distortion of the DNA helix. Therefore, it is plausible that the NER and HR pathways would be involved in its repair, similar to other bulky adducts and interstrand cross-links. Further research is needed to fully elucidate the cellular repair mechanisms for these furan-derived DNA lesions.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the cross-linking mechanisms and a general experimental workflow.
Caption: Mechanism of psoralen-induced DNA cross-linking.
References
- 1. Sequence preferences of DNA interstrand crosslinking agents: quantitation of interstrand crosslink locations in DNA duplex fragments containing multiple crosslinkable sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Targeting of 5-aza-2'-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-linking of DNA-binding Proteins to DNA with Psoralen and Psoralen Furan-side Monoadducts | Semantic Scholar [semanticscholar.org]
- 10. focusontoxpath.com [focusontoxpath.com]
- 11. Cross-linking of DNA-binding proteins to DNA with psoralen and psoralen furan-side monoadducts. Comparison of action spectra with DNA-DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Structural Analysis of Furan-Modified DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of furan-modified DNA adducts. Furan and its metabolites can react with DNA, forming adducts that are implicated in carcinogenesis. Understanding the precise structure of these adducts is crucial for assessing their biological consequences and for the development of targeted therapies. This document outlines the experimental protocols, presents quantitative data for technique comparison, and visualizes the analytical workflow.
Introduction to Furan-Modified DNA Adducts and the Role of Structural Analysis
Furan is a heterocyclic organic compound that can be metabolized by cytochrome P450 enzymes to form reactive intermediates, such as cis-2-butene-1,4-dial. These electrophilic species can covalently bind to the nitrogen atoms of DNA bases, forming a variety of adducts. The structural characterization of these adducts is essential for understanding their mutagenic potential and the mechanisms of DNA repair. NMR spectroscopy, often in conjunction with mass spectrometry (MS), is a powerful tool for determining the three-dimensional structure of these modified DNA molecules in solution.
Comparison of Analytical Techniques
The structural analysis of DNA adducts relies on a variety of sophisticated analytical techniques. While mass spectrometry (MS) is highly sensitive for detection and identification, NMR spectroscopy is unparalleled in its ability to provide detailed three-dimensional structural information in a solution state that mimics the physiological environment.
Quantitative Performance Comparison
The choice of analytical technique often depends on the specific research question, the amount of sample available, and the level of structural detail required. The following table summarizes the key performance characteristics of NMR and MS for the analysis of furan-modified DNA adducts.
| Feature | NMR Spectroscopy | Mass Spectrometry (LC-MS/MS) |
| Sensitivity | Lower (pmol to nmol range)[1] | Higher (fmol to amol range)[2][3] |
| Structural Information | Detailed 3D structure, conformation, and dynamics in solution[4] | Molecular weight, fragmentation patterns, and elemental composition[3][5] |
| Quantitation | Inherently quantitative (qNMR) with an internal standard[2] | Requires isotopically labeled internal standards for accurate quantitation[2] |
| Sample Requirement | Higher (microgram to milligram)[1] | Lower (nanogram to picogram) |
| Sample State | Non-destructive, analysis in solution | Destructive, analysis in the gas phase |
| Throughput | Lower | Higher |
| Strengths | Elucidation of stereochemistry, conformational isomers, and intermolecular interactions. | High sensitivity and specificity for known adducts, suitable for screening.[3][5] |
| Limitations | Lower sensitivity, complex spectra for large molecules, requires pure samples.[1][5] | Limited 3D structural information, potential for ion suppression effects.[3] |
Experimental Protocols
The following sections provide detailed methodologies for the structural analysis of furan-modified DNA adducts using NMR spectroscopy, often preceded by purification and initial characterization by other techniques.
Sample Preparation and Purification
-
Synthesis of Furan-Modified Oligonucleotides : Furan-modified phosphoramidites are synthesized and incorporated into DNA oligonucleotides using automated solid-phase synthesis.[6]
-
Formation of DNA Adducts : The furan-modified oligonucleotide is annealed with its complementary strand. The furan moiety is then oxidized in situ using a mild oxidizing agent (e.g., N-bromosuccinimide or photosensitizers with visible light) to generate a reactive dialdehyde, which then forms an interstrand cross-link with a nucleobase (typically adenine or cytosine) on the opposing strand.[7][8]
-
Purification : The resulting DNA adducts are purified using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation for NMR : The purified adduct is desalted, lyophilized, and dissolved in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O or 100% D₂O). For quantitative NMR (qNMR), a known amount of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added.[2]
NMR Spectroscopy
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete structural elucidation of the furan-modified DNA adduct.
1. 1D ¹H NMR:
-
Purpose : To obtain an initial overview of the sample's purity and to observe the imino protons involved in base pairing, which are indicative of the DNA duplex's structural integrity.
-
Typical Parameters :
-
Spectrometer: 500 MHz or higher
-
Solvent: 90% H₂O / 10% D₂O
-
Temperature: 298 K
-
Water Suppression: Using techniques like WATERGATE or presaturation.
-
2. 2D NMR Experiments:
-
COSY (Correlation Spectroscopy) :
-
Purpose : To identify scalar-coupled protons, primarily within the deoxyribose sugar rings. This helps in assigning the sugar spin systems.
-
Typical Parameters :
-
Data points: 2048 (F2) x 512 (F1)
-
Spectral width: 10-12 ppm in both dimensions
-
Number of scans: 8-16
-
-
-
TOCSY (Total Correlation Spectroscopy) :
-
Purpose : To correlate all protons within a spin system, which is particularly useful for assigning all the protons of a particular deoxyribose ring.
-
Typical Parameters :
-
Mixing time: 80 ms
-
Similar data points, spectral width, and scans as COSY.
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) :
-
Purpose : To identify protons that are close in space (through-space interactions), which is crucial for determining the three-dimensional structure of the DNA duplex and the adduct. It provides information on inter-proton distances up to ~5 Å.
-
Typical Parameters :
-
Mixing times: 100-300 ms
-
Data points: 2048 (F2) x 512 (F1)
-
Spectral width: 10-12 ppm in both dimensions
-
Number of scans: 16-32
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) :
-
Purpose : To correlate protons with their directly attached carbon atoms. This is essential for assigning the carbon resonances of the sugar and base moieties.
-
Typical Parameters :
-
Data points: 1024 (F2) x 256 (F1)
-
Spectral width: ~12 ppm (¹H) and ~150 ppm (¹³C)
-
Number of scans: 32-64
-
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) :
-
Purpose : To identify long-range (2-3 bond) correlations between protons and carbons. This is useful for assigning quaternary carbons and linking different structural fragments.
-
Typical Parameters :
-
Long-range coupling delay: 50-100 ms
-
Similar data points, spectral width, and scans as HSQC.
-
-
Visualizations
Workflow for NMR Structural Analysis of Furan-Modified DNA Adducts
The following diagram illustrates the general workflow for the structural elucidation of a furan-modified DNA adduct using NMR spectroscopy in conjunction with other techniques.
References
- 1. NMR at the Picomole Level of a DNA Adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 6. rsc.org [rsc.org]
- 7. Fine-tuning furan toxicity: fast and quantitative DNA interchain cross-link formation upon selective oxidation of a furan containing oligonucleotide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Sequence specific DNA cross-linking triggered by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-(Furan-2-yl)-dC Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleosides into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. 5-(Furan-2-yl)-2'-deoxycytidine (5-FdC) is a valuable modified nucleoside, and its phosphoramidite derivative is the key building block for automated DNA synthesis. This guide provides a comparative analysis of two prominent synthetic routes to 5-(Furan-2-yl)-dC phosphoramidite: a Suzuki coupling-based approach and a Stille coupling-based approach.
At a Glance: Comparison of Synthetic Routes
| Parameter | Suzuki Coupling Route | Stille Coupling Route |
| Key C-C Coupling Yield | ~76% | 80-91% (for similar furan derivatives) |
| Overall Estimated Yield | ~45-55% | ~50-65% |
| Key Reagents | Furan-2-boronic acid, Palladium catalyst (e.g., Pd(OAc)₂, XPhos), Base (e.g., K₃PO₄) | 2-(Tributylstannyl)furan, Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Ligand (e.g., XPhos) |
| Advantages | Milder reaction conditions for some substrates, Boronic acids are generally less toxic than organostannanes. | Higher yields reported for coupling with furan derivatives, Tolerant of a wide range of functional groups. |
| Disadvantages | Lower yields for some heterocyclic couplings. | Toxicity of organotin reagents and byproducts. |
Synthetic Route 1: Suzuki Coupling Approach
The Suzuki coupling route involves the palladium-catalyzed cross-coupling of a 5-halo-2'-deoxycytidine derivative with furan-2-boronic acid. This method is widely used for the formation of carbon-carbon bonds.
Experimental Workflow: Suzuki Coupling Route
Caption: Workflow for the Suzuki coupling-based synthesis.
Key Experimental Protocol: Suzuki Coupling
A mixture of the protected 5-iodo-2'-deoxycytidine, furan-2-boronic acid, a palladium catalyst such as Pd(OAc)₂ with a suitable ligand like XPhos, and a base (e.g., K₃PO₄) in a suitable solvent system (e.g., an aqueous-organic mixture) is heated to afford the 5-(furan-2-yl)-2'-deoxycytidine derivative. A reported yield for a similar Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with an arylboronic acid is approximately 76%[1].
Subsequent Phosphitylation
Following the coupling reaction and appropriate protection/deprotection steps to free the 5'-hydroxyl group, the phosphitylation is carried out. The protected 5-(furan-2-yl)-2'-deoxycytidine is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like diisopropylethylamine (DIPEA). This step typically proceeds with high efficiency, with reported yields of around 76% for similar modified nucleosides.
Synthetic Route 2: Stille Coupling Approach
The Stille coupling route utilizes a palladium-catalyzed reaction between a 5-halo-2'-deoxycytidine and an organotin reagent, specifically 2-(tributylstannyl)furan. This method is known for its high yields in the coupling of heterocyclic compounds.
Experimental Workflow: Stille Coupling Route
Caption: Workflow for the Stille coupling-based synthesis.
Key Experimental Protocol: Stille Coupling
The protected 5-iodo-2'-deoxycytidine is reacted with 2-(tributylstannyl)furan in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand (e.g., XPhos). The reaction is typically carried out in an inert solvent like DMF or toluene at elevated temperatures. For the coupling of furan heterocycles, Stille reactions have been reported to provide high yields, often in the range of 80-91%[1].
Subsequent Phosphitylation
Similar to the Suzuki route, after the Stille coupling and necessary protecting group manipulations, the resulting 5-(furan-2-yl)-2'-deoxycytidine intermediate undergoes phosphitylation of the 5'-hydroxyl group using standard phosphoramidite chemistry, with expected high yields.
Data Summary
| Step | Suzuki Route Yield | Stille Route Yield (Estimated) |
| 1. Protection of 5-Iodo-dC | >90% | >90% |
| 2. C-C Coupling Reaction | ~76%[1] | 80-91%[1] |
| 3. 5'-OH Deprotection | >90% | >90% |
| 4. Phosphitylation | ~76% | ~76% |
| Overall Estimated Yield | ~45-55% | ~50-65% |
Conclusion
Both the Suzuki and Stille coupling routes offer viable pathways for the synthesis of 5-(Furan-2-yl)-dC phosphoramidite. The Stille coupling may offer a higher yield for the key carbon-carbon bond formation with the furan moiety, potentially leading to a better overall yield. However, this advantage must be weighed against the significant toxicity of the organotin reagents and byproducts, which require careful handling and purification procedures. The Suzuki coupling, while potentially offering a slightly lower yield in this specific application, utilizes less toxic boronic acids, which can be a considerable advantage in terms of safety and environmental impact. The choice of synthetic route will ultimately depend on the specific requirements of the laboratory, including scale, available resources, and safety protocols.
References
Unveiling the Extent of DNA Modification: A Comparative Guide to the Quantitative Analysis of 5-(Furan-2-yl)-dC Incorporation
For researchers, scientists, and drug development professionals, the accurate quantification of DNA modifications is paramount for understanding mutagenesis, carcinogenesis, and the efficacy of therapeutic agents. The incorporation of adducts such as 5-(Furan-2-yl)-dC, a lesion derived from the common environmental contaminant furan, presents a significant analytical challenge. This guide provides a comprehensive comparison of leading methodologies for the quantitative analysis of 5-(Furan-2-yl)-dC in DNA, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The reactive metabolite of furan, cis-2-butene-1,4-dial, is known to react with deoxycytidine (dCyd) in DNA, forming adducts that can be mutagenic.[1][2] The development of sensitive and specific assays to detect and quantify these adducts is crucial for toxicological studies and risk assessment.[1] This guide will delve into the primary techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ³²P-Postlabeling, and fluorescence-based methods, alongside emerging technologies like nanopore sequencing.
Comparative Analysis of Quantitative Methods
The choice of analytical method depends on several factors, including the required sensitivity and specificity, the amount of available DNA, and the specific research question. The following table summarizes the key performance characteristics of the most common techniques for the quantification of DNA adducts like 5-(Furan-2-yl)-dC.
| Method | Principle | Sensitivity | Specificity | Sample Requirement | Advantages | Limitations |
| LC-MS/MS | Separation of enzymatically digested nucleosides by liquid chromatography followed by mass spectrometric detection and quantification.[3] | High (femtomole to attomole)[3] | Very High (structural confirmation)[4][5] | Low (sub-microgram)[3] | Robust, quantitative, provides structural information.[5] | Requires expensive instrumentation, potential for ion suppression. |
| ³²P-Postlabeling | Enzymatic digestion of DNA, enrichment of adducted nucleotides, labeling with ³²P-ATP, and separation by chromatography.[4] | Very High (1 adduct per 10⁹⁻¹⁰ nucleotides)[4] | Moderate to High | Low (microgram) | Extremely sensitive, does not require adduct standards. | Less specific than MS, difficulties with non-aromatic adducts, use of radioactivity.[4] |
| Fluorescence-Based Assays | Use of fluorescent dyes that bind to DNA or specific labeling of adducts with fluorophores, often coupled with qPCR or HPLC.[3][6] | High (femtogram to picogram)[3] | Variable (depends on the assay design) | Low to Moderate | High throughput potential, no radioactivity. | Can be indirect, may require specific antibodies or labeling reagents. |
| Nanopore Sequencing | Direct, real-time analysis of ionic current changes as single DNA strands pass through a nanopore, allowing for the identification of modified bases.[7][8] | Single-molecule level | High (with appropriate algorithms) | Low | No amplification needed, provides sequence context.[8] | Emerging technology, data analysis can be complex.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. Below are outlines of the key experimental protocols.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is considered the gold standard for the quantification of DNA adducts due to its high sensitivity and specificity.[3][9]
Experimental Workflow:
Figure 1: Workflow for LC-MS/MS analysis of DNA adducts.
Protocol:
-
DNA Isolation: Isolate genomic DNA from cells or tissues using a standard DNA extraction kit or protocol. Ensure high purity of the DNA, as RNA contamination can interfere with the analysis.[4]
-
Enzymatic Digestion: Digest 1-10 µg of DNA to individual nucleosides. A common enzyme cocktail includes DNase I, nuclease P1, and alkaline phosphatase.[10][11]
-
Sample Preparation: Add a known amount of a stable isotope-labeled internal standard of the analyte (e.g., ¹³C, ¹⁵N-labeled 5-(Furan-2-yl)-dC) to the digested sample for accurate quantification.
-
LC Separation: Separate the nucleosides using ultra-high-performance liquid chromatography (UPLC) with a C18 reverse-phase column.
-
MS/MS Detection: Detect and quantify the target adduct using a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for both the native and isotope-labeled adduct.[1][2]
³²P-Postlabeling Assay
This technique is renowned for its exceptional sensitivity in detecting aromatic and bulky DNA adducts.[4][9]
Experimental Workflow:
Figure 2: Workflow for the ³²P-postlabeling assay.
Protocol:
-
DNA Digestion: Digest DNA samples (1-10 µg) to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducted ones.
-
Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by two-dimensional thin-layer chromatography (2D-TLC).
-
Detection and Quantification: Visualize the separated adducts by autoradiography and quantify the amount of radioactivity in the adduct spots using scintillation counting or phosphorimaging.
Fluorescence-Based Detection
Fluorescence-based methods offer a non-radioactive, high-throughput alternative for detecting DNA adducts.[3] A real-time quantitative PCR (qPCR) approach can be employed to quantify adducts that block DNA polymerase progression.
Experimental Workflow:
Figure 3: Workflow for qPCR-based adduct quantification.
Protocol:
-
DNA Treatment: Treat cells or organisms with the compound of interest to induce the formation of 5-(Furan-2-yl)-dC adducts. Isolate the genomic DNA.
-
qPCR: Perform real-time qPCR using primers that flank the potential site of adduct formation. The presence of a bulky adduct like 5-(Furan-2-yl)-dC can stall the DNA polymerase, leading to a decrease in PCR product amplification.
-
Fluorescence Detection: Monitor the amplification in real-time using a fluorescent dye such as SYBR Green.[6]
-
Data Analysis: Compare the threshold cycle (Ct) values of the treated samples to those of untreated controls. A higher Ct value in the treated sample indicates the presence of adducts that are inhibiting the PCR reaction.
-
Quantification: The level of adduct formation can be quantified by creating a standard curve with known amounts of adducted DNA or by using mathematical models to correlate the change in Ct value with the number of adducts.
Conclusion
The quantitative analysis of 5-(Furan-2-yl)-dC incorporation in DNA is a critical aspect of toxicology and drug development. While LC-MS/MS stands out for its superior specificity and quantitative accuracy, ³²P-postlabeling offers unparalleled sensitivity for initial screening. Fluorescence-based methods provide a high-throughput, non-radioactive alternative, and emerging technologies like nanopore sequencing promise to revolutionize the field by providing single-molecule resolution in a native context. The selection of the most suitable method will be dictated by the specific requirements of the study, including the expected level of adduct formation, the amount of available biological material, and the need for structural confirmation. This guide provides the foundational knowledge for researchers to make an informed decision and to design and execute robust experiments for the quantification of this important DNA lesion.
References
- 1. Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification and mapping of DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. superfund.berkeley.edu [superfund.berkeley.edu]
- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time fluorescence-based detection of furanocoumarin photoadducts of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 10. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]
- 11. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-(Furan-2-yl)-dC CEP
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Disposal of 5-(Furan-2-yl)-dC CEP
The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the disposal of this compound, a modified nucleoside phosphoramidite. Due to the hazardous nature of the furan moiety, strict adherence to the following procedures is critical.
The furan group present in this compound is of particular concern. Furan is classified as a flammable liquid and vapor, is harmful if swallowed or inhaled, can cause skin irritation, is suspected of causing genetic defects, and may cause cancer.[1] Furthermore, furan and related compounds can form explosive peroxides upon prolonged storage or exposure to air and light.[1][2] Therefore, this compound and any associated waste must be handled as hazardous material.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Eye/face protection: Safety glasses with side shields or goggles.
-
Skin and Body Protection: A lab coat and chemical-resistant gloves (e.g., nitrile).
-
Respiratory protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid breathing vapors.
Handle the compound in accordance with good industrial hygiene and safety practices.[3] Avoid release into the environment.
**Step-by-Step Disposal Protocol
-
Segregation of Waste:
-
All solid waste contaminated with this compound (e.g., weighing papers, contaminated pipette tips, gloves) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused or expired this compound should be kept in its original container and not mixed with other waste.
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Container Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the primary hazards: "Flammable," "Carcinogen," "Toxic."
-
Indicate the date the waste was first added to the container.
-
-
Storage of Waste:
-
Arranging for Disposal:
Chemical Hazard Data Summary
| Hazard Classification | Description |
| Flammability | Extremely flammable liquid and vapor.[1] |
| Acute Toxicity | Harmful if swallowed or inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Carcinogenicity | May cause cancer.[1] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling 5-(Furan-2-yl)-dC CEP
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and handling and disposal procedures for 5-(Furan-2-yl)-dC CEP. This information is compiled from safety data for related chemical structures and general best practices for handling phosphoramidites, a class of compounds known for their sensitivity.[1][2][3] Researchers, scientists, and drug development professionals should use this information to supplement, not replace, institution-specific safety protocols.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to PPE is warranted, drawing from guidelines for handling furan-containing compounds and phosphoramidites.[1][4]
Table 1: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashing. | To protect eyes from potential splashes of the chemical or solvents.[5][6] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves should be worn. Consider double-gloving for enhanced protection.[7] | To prevent skin contact with the compound.[5][7] Gloves should be changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or increased exposure risk, chemical-resistant apron or coveralls are recommended. | To protect skin and clothing from spills and contamination.[5] |
| Respiratory | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors. | Phosphoramidites can be fine powders, and the furan moiety suggests the potential for harmful vapors.[4] |
Operational Plan: Safe Handling Protocol
Phosphoramidites are sensitive to moisture and oxidation.[1][2] The following step-by-step protocol is designed to minimize exposure and maintain the integrity of the compound.
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment and reagents, including anhydrous solvents and molecular sieves.[8]
-
Don the appropriate PPE as outlined in Table 1.
-
-
Compound Handling :
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Conduct all weighing and transfers of the solid compound within the chemical fume hood.
-
Use clean, dry spatulas and glassware.
-
-
Dissolution :
-
If dissolving, use anhydrous acetonitrile or another appropriate dry solvent.[8]
-
Add the solvent to the vial containing the phosphoramidite using a syringe through a septum to maintain an inert atmosphere.
-
Gently swirl the vial to dissolve the solid. Avoid vigorous shaking to minimize aerosol formation.
-
-
Post-Handling :
-
Tightly seal the container of any remaining solid under an inert atmosphere (e.g., argon or nitrogen).
-
Clean any contaminated surfaces with an appropriate solvent and decontaminating solution.
-
Remove PPE in a manner that avoids cross-contamination and dispose of it as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. The furan component is classified as harmful to aquatic life with long-lasting effects.
Table 2: Waste Disposal Plan
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for chemical waste disposal. | To prevent environmental release and ensure proper handling by waste management personnel. |
| Contaminated Solid Waste (e.g., gloves, weigh paper, pipette tips) | Place in a designated, sealed hazardous waste bag or container within the fume hood. | To prevent cross-contamination and ensure containment of the hazardous material. |
| Contaminated Liquid Waste (e.g., solvents) | Collect in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams. | To ensure proper segregation and disposal of chemical waste, preventing potentially dangerous reactions.[4] |
| Empty Containers | Rinse empty containers three times with an appropriate solvent. Collect the rinsate as hazardous liquid waste. Deface the label and dispose of the container as per institutional guidelines for chemically contaminated glassware or plastic. | To remove residual chemical and prevent accidental reuse or improper disposal. |
References
- 1. glenresearch.com [glenresearch.com]
- 2. waters.com [waters.com]
- 3. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
